3,3-Dimethylindoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-1,2-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(2)7-11-9-6-4-3-5-8(9)10/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCCLYMWDRNUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473018 | |
| Record name | 3,3-DIMETHYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1914-02-9 | |
| Record name | 3,3-DIMETHYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethylindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,3-Dimethylindoline: A Technical Guide for Researchers
CAS Number: 1914-02-9
This technical guide provides a comprehensive overview of 3,3-Dimethylindoline, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety information, and general synthetic and analytical methodologies.
Core Properties and Safety Data
This compound, with the CAS number 1914-02-9, is a derivative of indoline characterized by two methyl groups at the 3-position.[1][2] Its chemical structure and basic properties are fundamental for its application as a pharmaceutical intermediate.[2]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1914-02-9 | [1] |
| Molecular Formula | C₁₀H₁₃N | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| IUPAC Name | 3,3-dimethyl-2,3-dihydro-1H-indole | [1] |
Note: Experimental values for melting point, boiling point, and density were not found for this compound in the provided search results. Data for related compounds such as 2,3-Dimethylindole (Melting Point: 105-107 °C, Boiling Point: 285 °C) and 3,3-Dimethylindolin-2-one (Melting Point: 178-179 °C, Boiling Point: 299.2 °C) are available but do not represent the target compound.[3][4]
Safety and Hazard Information
Based on aggregated GHS data, this compound is associated with the following hazards. Researchers should consult the full Safety Data Sheet (SDS) before handling this compound.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Source:[1]
Synthesis and Characterization
General Synthetic Approach: Fischer Indole Synthesis
A common and versatile method for the synthesis of indole derivatives is the Fischer indole synthesis.[5][6][7][8][9] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or a ketone.[5][6] For the synthesis of this compound, the likely precursors would be phenylhydrazine and 3-methyl-2-butanone.
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, the general workflow of the Fischer indole synthesis is illustrated below.
Experimental Considerations: The choice of acid catalyst (Brønsted or Lewis acids) and reaction conditions (temperature, solvent) are critical and need to be optimized for the specific substrates to achieve a good yield of the desired indole derivative.[6]
Analytical Characterization
The characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity. While specific spectra for this compound were not available in the search results, the following methodologies are standard for the analysis of such organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to determine the number and types of protons in the molecule, including the aromatic protons, the methylene protons of the indoline ring, and the two methyl groups at the 3-position.
-
¹³C NMR: Would provide information on the carbon skeleton of the molecule.
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for the analysis of the volatile this compound, providing information on its molecular weight and fragmentation pattern, which aids in structure elucidation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Could also be employed, particularly for analyzing reaction mixtures or for purity assessment.
Infrared (IR) Spectroscopy:
-
IR spectroscopy would be used to identify the functional groups present in the molecule, such as the N-H stretch of the secondary amine in the indoline ring and the C-H stretches of the aromatic and aliphatic portions.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of information in the provided search results regarding the specific biological targets and signaling pathway involvement of this compound. It is often cited as a pharmaceutical intermediate, suggesting its use as a building block in the synthesis of more complex, biologically active molecules.[2]
It is important to distinguish this compound from the well-researched compound 3,3'-diindolylmethane (DIM) . DIM is a metabolic product of indole-3-carbinol, found in cruciferous vegetables, and has been extensively studied for its anticancer properties and its role in modulating various signaling pathways, including androgen receptor and Wnt signaling. The biological activities of DIM should not be attributed to this compound.
Further research is required to elucidate the specific pharmacological profile and mechanism of action of this compound. The following diagram illustrates a generic workflow for screening a novel compound like this compound for biological activity.
Conclusion
This compound is a chemical compound with a defined structure and CAS number, primarily utilized as an intermediate in pharmaceutical synthesis. While its basic chemical identity is established, there is a significant gap in the publicly available experimental data regarding its specific physical properties, detailed synthetic and analytical protocols, and its biological activity. Further research is warranted to fully characterize this molecule and explore its potential applications in drug discovery and development. Professionals are advised to proceed with caution, adhering to all safety guidelines, and to perform thorough characterization upon synthesis or acquisition of this compound.
References
- 1. This compound | C10H13N | CID 11804912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1914-02-9 [chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. 2,3-Dimethylindole | C10H11N | CID 7053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethylindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylindoline, with the CAS number 1914-02-9, is a heterocyclic organic compound.[1] It belongs to the indoline family, which is a core structural motif in a wide array of biologically active compounds and a valuable building block in synthetic organic chemistry. Understanding the fundamental physicochemical properties of this compound is crucial for its application in medicinal chemistry, materials science, and as a versatile pharmaceutical intermediate.[2] This technical guide provides a comprehensive overview of its key physicochemical characteristics, detailed experimental protocols for their determination, and a representative synthetic workflow.
Core Physicochemical Properties
The physicochemical properties of a compound govern its behavior in various chemical and biological systems. These parameters are essential for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery and for optimizing reaction conditions in chemical synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3,3-dimethyl-2,3-dihydro-1H-indole | [1] |
| Synonyms | 3,3-Dimethyl-2,3-dihydro-1H-indole | [1] |
| CAS Number | 1914-02-9 | [1] |
| Molecular Formula | C₁₀H₁₃N | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| pKa (Predicted) | Data not available | |
| LogP (Predicted) | 2.8 | [1] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental in chemical research. Below are detailed, standard methodologies for the key experiments.
Melting Point Determination
The melting point is a critical indicator of a solid compound's purity.
Protocol: Capillary Method
-
Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.
-
Capillary Loading: A small amount of the powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range represents the melting point. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination
The boiling point provides insight into the volatility of a liquid compound.
Protocol: Micro Boiling Point Method (Thiele Tube)
-
Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed into a small test tube or a fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is gently and uniformly heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heat source is removed. The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.
Solubility Determination
Solubility is a crucial parameter for drug formulation and reaction solvent selection.
Protocol: Equilibrium Solubility Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.
-
Quantification: A carefully measured aliquot of the clear supernatant is withdrawn and diluted. The concentration of this compound in the diluted solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or UV-Vis spectroscopy, against a standard curve.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Synthetic Workflow
This compound can be synthesized through the catalytic hydrogenation of its corresponding indole precursor, 3,3-dimethyl-3H-indole. This reaction involves the reduction of the C=N double bond within the indole ring system.
Caption: Synthetic workflow for this compound via catalytic hydrogenation.
Conclusion
This technical guide has detailed the essential physicochemical properties of this compound, provided standardized protocols for their experimental determination, and outlined a common synthetic route. While some experimental data remains to be fully characterized in the public domain, the information and methodologies presented here offer a solid foundation for researchers and scientists working with this important heterocyclic compound. A thorough understanding of these core properties is indispensable for leveraging the full potential of this compound in drug development and organic synthesis.
References
An In-depth Technical Guide to 3,3-Dimethylindoline: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethylindoline, a heterocyclic amine, serves as a valuable building block in the synthesis of various biologically active compounds and functional materials. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed examination of its synthesis. Spectroscopic data are presented to aid in its characterization. Furthermore, this guide explores its relevance in medicinal chemistry, highlighting its role as a scaffold in the development of novel therapeutic agents.
Molecular Structure and Properties
This compound, with the IUPAC name 3,3-dimethyl-2,3-dihydro-1H-indole, is an aromatic heterocyclic organic compound. Its structure features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In the case of this compound, the pyrrole ring is partially saturated, and two methyl groups are attached to the carbon atom at position 3.
The presence of the gem-dimethyl group at the C3 position imparts steric hindrance, which can influence its reactivity and the conformational preferences of its derivatives. The lone pair of electrons on the nitrogen atom contributes to the basicity of the molecule and its ability to participate in various chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| IUPAC Name | 3,3-dimethyl-2,3-dihydro-1H-indole | [1] |
| CAS Number | 1914-02-9 | [1] |
| Appearance | Not specified in search results | |
| Boiling Point | Not specified in search results | |
| Melting Point | Not specified in search results | |
| Solubility | Not specified in search results |
Synthesis of this compound
The synthesis of indole derivatives is a well-established area of organic chemistry, with the Fischer indole synthesis being one of the most prominent methods.[2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and a ketone or aldehyde.
General Experimental Protocol: Fischer Indole Synthesis
While a specific detailed protocol for this compound was not found in the search results, a general procedure based on the Fischer indole synthesis can be outlined. The synthesis would likely proceed by reacting phenylhydrazine with isobutyraldehyde to form the corresponding phenylhydrazone, followed by an acid-catalyzed intramolecular cyclization.
Materials:
-
Phenylhydrazine
-
Isobutyraldehyde
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid like sulfuric acid)
-
Solvent (e.g., acetic acid, ethanol, or toluene)
-
Sodium bicarbonate solution (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Hydrazone Formation: Phenylhydrazine and isobutyraldehyde are dissolved in a suitable solvent. The reaction mixture is stirred, often at room temperature, to form the phenylhydrazone intermediate.
-
Cyclization: The acid catalyst is added to the reaction mixture. The mixture is then heated to promote the intramolecular electrophilic substitution, followed by the elimination of ammonia to form the indoline ring.
-
Work-up: After the reaction is complete, the mixture is cooled and neutralized with a base, such as sodium bicarbonate solution.
-
Extraction and Purification: The product is extracted into an organic solvent. The organic layer is then washed, dried over a drying agent, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as distillation or column chromatography.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. While specific spectral data for this compound were not available in the provided search results, the expected characteristic signals based on its structure are outlined below.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons: Multiple signals in the aromatic region (approx. δ 6.5-7.5 ppm).- N-H proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.- CH₂ protons: A singlet in the aliphatic region.- CH₃ protons: A singlet corresponding to the six equivalent protons of the two methyl groups. |
| ¹³C NMR | - Aromatic carbons: Multiple signals in the aromatic region (approx. δ 110-150 ppm).- Quaternary carbon (C3): A signal for the carbon atom bearing the two methyl groups.- CH₂ carbon: A signal in the aliphatic region.- CH₃ carbons: A signal for the equivalent methyl carbons. |
| IR Spectroscopy | - N-H stretch: A characteristic absorption band around 3300-3500 cm⁻¹.- C-H stretches (aromatic): Bands typically above 3000 cm⁻¹.- C-H stretches (aliphatic): Bands typically below 3000 cm⁻¹.- C=C stretches (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.- C-N stretch: An absorption in the fingerprint region. |
| Mass Spectrometry | - Molecular ion peak (M⁺): Expected at m/z = 147.- Fragmentation: Common fragmentation patterns for indoline derivatives may involve the loss of methyl groups or cleavage of the pyrrolidine ring. |
Applications in Drug Discovery and Development
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The gem-dimethyl substitution can enhance the metabolic stability of drug candidates by blocking a potential site of oxidation.
Derivatives of this compound are explored for various therapeutic targets. The core structure can be functionalized at the nitrogen atom or on the aromatic ring to modulate its pharmacological properties. For instance, the indoline nucleus is a component of molecules designed as enzyme inhibitors, receptor antagonists, and antimicrobial agents.
Conclusion
This compound is a synthetically accessible and versatile chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its rigid, bicyclic framework, combined with the steric and electronic properties imparted by the gem-dimethyl groups, makes it an attractive starting material for the design and synthesis of novel functional molecules. Further exploration of its reactivity and the biological activities of its derivatives is likely to lead to the development of new therapeutic agents and advanced materials.
References
Spectroscopic Profile of 3,3-Dimethylindoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethylindoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally-derived public data, this guide presents high-quality predicted spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their laboratory work.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational models and provide a reliable reference for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.05 | d | 1H | Ar-H |
| 6.98 | t | 1H | Ar-H |
| 6.65 | t | 1H | Ar-H |
| 6.58 | d | 1H | Ar-H |
| 3.60 (broad s) | s | 1H | N-H |
| 3.25 | s | 2H | -CH₂- |
| 1.28 | s | 6H | -C(CH₃)₂ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 150.5 | Ar-C (C-N) |
| 138.0 | Ar-C (C-C(CH₃)₂) |
| 127.8 | Ar-CH |
| 121.8 | Ar-CH |
| 118.5 | Ar-CH |
| 109.5 | Ar-CH |
| 59.5 | -CH₂- |
| 43.0 | -C(CH₃)₂ |
| 24.5 | -C(CH₃)₂ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Medium, Sharp | N-H Stretch |
| 3050-3020 | Medium | Aromatic C-H Stretch |
| 2960-2870 | Strong | Aliphatic C-H Stretch |
| 1610, 1480 | Medium | Aromatic C=C Bending |
| 1460 | Medium | CH₂ Bending |
| 1380, 1365 | Medium | gem-Dimethyl C-H Bending |
| 1250 | Strong | C-N Stretch |
| 740 | Strong | Ortho-disubstituted Benzene C-H Bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Fragments for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 147 | 100 | [M]⁺ (Molecular Ion) |
| 132 | 85 | [M - CH₃]⁺ |
| 117 | 30 | [M - 2CH₃]⁺ or [M - C₂H₆]⁺ |
| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining NMR, IR, and MS spectra for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring NMR spectra of a small organic molecule is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher).
-
The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is typically used. Key parameters include a 30° or 90° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) are averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is commonly employed to simplify the spectrum to single lines for each unique carbon. A larger spectral width (e.g., 200-240 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required.
-
-
Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction and baseline correction are applied.
-
The spectrum is referenced to the internal standard (TMS).
-
Integration of the ¹H NMR signals is performed to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
A general procedure for obtaining an FT-IR spectrum of a liquid sample is as follows:
-
Sample Preparation:
-
For a liquid sample like this compound, a small drop can be placed directly between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄, which is transparent in many regions of the IR spectrum) and placed in a liquid sample cell.
-
-
Instrument Setup:
-
A Fourier Transform Infrared (FTIR) spectrometer is used.
-
A background spectrum of the empty sample holder (or the solvent) is recorded first.
-
-
Data Acquisition:
-
The sample is placed in the instrument's sample compartment.
-
The infrared beam is passed through the sample.
-
The instrument records an interferogram, which is then Fourier transformed by the instrument's software to produce the infrared spectrum.
-
The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as the sample holder or solvent.
-
The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber.
-
Mass Spectrometry (MS)
A typical protocol for obtaining a mass spectrum of a small organic molecule using Electron Ionization (EI) is as follows:
-
Sample Introduction:
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe for a solid or liquid, or through a gas chromatograph (GC-MS) for volatile compounds.[1]
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[2]
-
This causes the molecules to ionize, primarily forming a molecular ion ([M]⁺), which is a radical cation.[2]
-
Excess energy from the ionization process can cause the molecular ion to fragment into smaller, charged ions.
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or other detector.
-
The detector generates a signal that is proportional to the number of ions of a particular m/z.
-
-
Data Presentation:
-
The mass spectrum is a plot of the relative abundance of the detected ions as a function of their m/z ratio.
-
The most abundant ion is called the base peak and is assigned a relative intensity of 100%.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound.
References
Navigating the Solubility Landscape of 3,3-Dimethylindoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethylindoline, a heterocyclic amine, serves as a crucial building block in the synthesis of various pharmaceutical and chemical entities. Its solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for its solubility determination, and presents a typical synthetic workflow. While specific quantitative solubility data for this compound is not extensively available in public literature, this document furnishes generalized methodologies and expected qualitative trends based on the principles of organic chemistry.
Introduction to this compound and its Solubility
This compound is a derivative of indoline characterized by two methyl groups at the 3-position. This structural feature imparts specific physicochemical properties, including its solubility profile. The "like dissolves like" principle is a fundamental concept in predicting solubility.[1] The polarity of this compound, arising from the nitrogen atom and the aromatic ring, dictates its affinity for various organic solvents. Generally, it is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in less polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar N-H bond and aromatic ring of this compound. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding can occur between the solvent's hydroxyl group and the nitrogen of the indoline. However, the non-polar dimethylated carbon and the benzene ring may limit extensive solvation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Dipole-dipole interactions and London dispersion forces contribute to solubility. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Low | Ethers are less polar than alcohols and can act as hydrogen bond acceptors. |
| Aromatic | Toluene, Benzene | Moderate to Low | Pi-pi stacking interactions between the aromatic rings of the solvent and solute can promote solubility. |
| Aliphatic | Hexane, Cyclohexane | Low | As non-polar solvents, they have weak interactions with the polar part of the this compound molecule.[1] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for various applications. The following are detailed protocols for common methods used to measure the solubility of solid organic compounds like this compound in organic solvents.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound.[2][3]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[2] The temperature should be precisely controlled and recorded.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure the removal of all undissolved particles, the saturated solution should be filtered (e.g., using a syringe filter with a compatible membrane) or centrifuged.
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[4]
-
Calculation: The solubility is calculated from the determined concentration and the dilution factor.
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility, relying on the mass of the dissolved solute.[5][6][7]
Protocol:
-
Saturation: Prepare a saturated solution of this compound in the desired organic solvent at a constant temperature, as described in the shake-flask method.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, solvent-resistant container (e.g., a glass vial). Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Drying and Weighing: Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a desiccator.
-
Calculation: The solubility is calculated as the mass of the residue per volume of the solvent.
Synthesis of this compound: A Representative Workflow
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles and their derivatives, including this compound.[8][9][10] The general principle involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.
Fischer Indole Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of phenylhydrazine with 3-methyl-2-butanone under acidic conditions.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. enamine.net [enamine.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
In-Depth Technical Guide to the Health and Safety of 3,3-Dimethylindoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 3,3-Dimethylindoline, tailored for professionals in research and drug development. The following sections detail the compound's hazardous properties, safe handling procedures, and emergency response protocols, supported by quantitative data and standardized experimental methodologies.
Chemical and Physical Properties
This compound is a heterocyclic organic compound with the molecular formula C10H13N.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Weight | 147.22 g/mol | [1] |
| CAS Number | 1914-02-9 | [1] |
| Molecular Formula | C10H13N | [1] |
| IUPAC Name | 3,3-dimethyl-2,3-dihydro-1H-indole | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning
Hazard Pictograms:
Toxicological Information
Experimental Protocols for Hazard Assessment
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are utilized to assess the toxicological profile of chemical substances. The following are summaries of key experimental methodologies relevant to the hazards identified for this compound.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is a stepwise procedure to assess the acute oral toxicity of a substance.
-
Principle: The test substance is administered orally to a small group of animals (typically rats) in a stepwise manner using a defined set of dose levels. The outcome of each step (mortality or survival) determines the next dose level.
-
Methodology:
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
The substance is administered to a group of three animals of a single sex.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Depending on the number of mortalities within a specified timeframe, the test is either stopped, a higher or lower dose is administered to a new group of animals, or the same dose is administered to another group to confirm the results.
-
The results are used to classify the substance into a GHS acute toxicity category.
-
Skin Irritation/Corrosion - OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)
This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.
-
Principle: The test substance is applied to a small area of the skin of a single animal (typically an albino rabbit) for a defined period. The degree of skin reaction is then assessed.
-
Methodology:
-
A small area of the animal's fur is clipped.
-
A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area of skin under a gauze patch.
-
The patch is left in place for a period of up to 4 hours.
-
After the exposure period, the patch is removed, and the skin is cleaned.
-
The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
The severity of the skin reactions is scored, and the substance is classified based on the scores.
-
Eye Irritation/Corrosion - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)
This test is designed to determine the potential of a substance to cause irritation or corrosion to the eyes.
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control. The eye is then examined for any adverse reactions.
-
Methodology:
-
The test substance is instilled into the conjunctival sac of one eye.
-
The eyelids are held briefly together to prevent loss of the substance.
-
The eye is examined for signs of corneal opacity, iris lesions, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.
-
The severity of the reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.
-
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to minimize the risk of exposure to this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dust, use a NIOSH-approved respirator with an appropriate cartridge.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
References
The Therapeutic Promise of 3,3-Dimethylindoline Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,3-dimethylindoline scaffold, a privileged heterocyclic motif, is emerging as a versatile framework in medicinal chemistry. Its rigid, spirocyclic nature provides a unique three-dimensional architecture for the design of novel therapeutic agents targeting a wide array of biological targets. This technical guide consolidates the current understanding of the therapeutic potential of this compound derivatives, presenting key quantitative data, experimental methodologies, and an exploration of their mechanisms of action.
Core Synthesis and Functionalization
The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. A general and adaptable method involves the Fischer indole synthesis followed by alkylation at the C3 position.
A plausible synthetic pathway is outlined below:
Caption: General workflow for synthesizing this compound derivatives.
Therapeutic Applications and Biological Activities
Derivatives of the broader indoline class, particularly 3,3-disubstituted indolin-2-ones, have demonstrated significant potential across several therapeutic areas. While specific data for the this compound scaffold is still emerging, the activities of structurally related compounds provide a strong rationale for its exploration.
Anticancer Activity
Several studies have highlighted the anticancer potential of 3-substituted indolin-2-one derivatives. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Data for 3-Substituted Indolin-2-one Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Substituted-indolin-2-ones | A549 (Non-small cell lung cancer) | 0.32 | [1] |
| 3-Substituted-indolin-2-ones | KB (Oral epithelial) | 0.67 | [1] |
| 3-Substituted-indolin-2-ones | K111 (Melanoma) | 1.19 | [1] |
| 3-Substituted-indolin-2-ones | NCI-H460 (Large cell lung cancer) | 1.22 | [1] |
| 3-Benzylidene indole-2-one | MCF7 (Breast adenocarcinoma) | < 10 | [2] |
| 3-Benzylidene indole-2-one | HT-29 (Colon adenocarcinoma) | < 10 | [2] |
Signaling Pathways in Anticancer Activity
The anti-inflammatory and anticancer activities of some indolin-2-one derivatives have been linked to the modulation of key signaling pathways such as Akt, MAPK, and NF-κB.
Caption: Key signaling pathways potentially targeted by indolin-2-one derivatives.
Antimicrobial Activity
The indoline scaffold is a component of many natural and synthetic compounds with antimicrobial properties. While specific data for this compound derivatives is limited, related structures show promising activity.
Quantitative Data for Antimicrobial Activity of Indole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 3-Alkylidene-2-indolones | Staphylococcus aureus | 0.5 | |
| 3-Alkylidene-2-indolones | Methicillin-resistant S. aureus (MRSA) | 0.5 | |
| Indole-thiadiazole derivative | Bacillus subtilis | 3.125 | |
| Indole-triazole derivative | Bacillus subtilis | 3.125 |
Neuroprotective and Analgesic Potential
Spiro-indoline derivatives, which share structural similarities with this compound compounds, have been investigated for their effects on the central nervous system.
A patent application has described 3,3-dialkyl-indoline derivatives as possessing analgesic activity, although specific quantitative data from peer-reviewed sources are not yet widely available. Furthermore, spiro[indoline-3,3'-pyrrolidine] derivatives have been explored as 5-HT6 receptor antagonists, a target implicated in cognitive function and neuropsychiatric disorders.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for key assays based on literature for related indoline compounds.
General Procedure for Synthesis of 3,3-Disubstituted Indolin-2-ones
A mixture of an appropriate isatin (1 mmol), an active methylene compound (1.2 mmol), and a catalytic amount of piperidine or another suitable base in ethanol (20 mL) is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure 3,3-disubstituted indolin-2-one.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Caption: Step-by-step workflow of the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and standardized to a concentration of approximately 5 × 10⁵ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions
The this compound scaffold holds considerable promise for the development of new therapeutic agents. Future research should focus on:
-
Systematic Exploration: A more systematic synthesis and biological evaluation of a diverse library of this compound derivatives are needed to establish clear structure-activity relationships (SAR).
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by active compounds is crucial for their further development.
-
In Vivo Studies: Promising candidates identified in vitro should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Expansion of Therapeutic Areas: The potential of this scaffold in other therapeutic areas, such as cardiovascular and metabolic diseases, warrants investigation.
References
An In-Depth Technical Guide to the Reactivity and Stability of the 3,3-Dimethylindoline Ring
For Researchers, Scientists, and Drug Development Professionals
The 3,3-dimethylindoline scaffold is a privileged heterocyclic motif frequently incorporated into the architecture of pharmacologically active compounds. Its unique structural features, particularly the gem-dimethyl substitution at the C3 position, impart distinct characteristics regarding its reactivity and stability. This technical guide provides a comprehensive overview of the chemical behavior of the this compound ring, offering insights into its synthesis, functionalization, and stability profile. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics capitalizing on this versatile core.
Physicochemical Properties
The this compound core possesses fundamental physicochemical properties that influence its behavior in chemical reactions and biological systems. A summary of these properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N | --INVALID-LINK-- |
| Molecular Weight | 147.22 g/mol | --INVALID-LINK-- |
| IUPAC Name | 3,3-dimethyl-2,3-dihydro-1H-indole | --INVALID-LINK-- |
| CAS Number | 1914-02-9 | --INVALID-LINK-- |
Reactivity of the this compound Ring
The reactivity of the this compound ring is characterized by the interplay between the electron-rich aromatic ring and the nucleophilic nitrogen atom of the indoline core. The gem-dimethyl group at the C3 position sterically hinders this position, directing electrophilic attack to other sites on the aromatic ring.
Electrophilic Aromatic Substitution
The benzene ring of the this compound core is susceptible to electrophilic aromatic substitution. The amino group is an activating, ortho-, para-director. Common electrophilic substitution reactions include:
-
Nitration: Introduction of a nitro group onto the aromatic ring, typically at the 5- or 7-position.
-
Halogenation: Incorporation of halogen atoms (Cl, Br, I) onto the aromatic ring.
-
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, usually at the 5-position.
-
Vilsmeier-Haack Reaction: Formylation of the aromatic ring, typically at the 5-position, to introduce a formyl group.[1][2][3]
-
Mannich Reaction: Aminomethylation of the indole nucleus, which can occur at the N-position or the aromatic ring.[4][5][6]
Figure 1: General mechanism of electrophilic aromatic substitution on the this compound ring.
Reactions at the Nitrogen Atom
The secondary amine of the indoline ring is nucleophilic and can participate in a variety of reactions:
-
N-Alkylation: Introduction of an alkyl group onto the nitrogen atom.
-
N-Acylation: Introduction of an acyl group to form an amide.[7][8][9][10][11]
-
N-Oxidation: Oxidation of the nitrogen to form an N-oxide.[12]
Oxidation of the Indoline Ring
The indoline ring can be oxidized to the corresponding indole or other oxidized products, depending on the reaction conditions and oxidizing agents used.
Stability of the this compound Ring
The stability of the this compound ring is a critical consideration in drug development, influencing storage, formulation, and in vivo half-life. Stability is typically assessed under forced degradation conditions, including exposure to varying pH, temperature, and oxidative stress.[13][14][15][16][17][18][19][20]
pH Stability
Thermal Stability
Thermal stability is crucial for manufacturing and storage. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques to evaluate the thermal decomposition profile of a compound.[23][24][25] For many heterocyclic compounds, decomposition temperatures are well above ambient, indicating good thermal stability under normal storage conditions.[14] The introduction of the gem-dimethyl group at the C3 position can enhance thermal stability by providing steric hindrance and preventing certain decomposition pathways.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and modification of the this compound core. Below are representative procedures for key transformations.
Synthesis of this compound (Fischer Indole Synthesis)
The Fischer indole synthesis is a classic method for constructing the indole nucleus. While the direct synthesis of this compound is less common, a related synthesis of 2,3,3-trimethyl-3H-indole, which can be a precursor, is well-documented.
Protocol: A mixture of phenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone) is heated in the presence of an acid catalyst, such as polyphosphoric acid or zinc chloride, to yield 2,3,3-trimethyl-3H-indole. Subsequent reduction of the C=N bond would yield the corresponding indoline.
Figure 2: Simplified workflow for the Fischer indole synthesis of a 2,3,3-trimethyl-3H-indole.
Vilsmeier-Haack Formylation of an Indoline Derivative
This protocol describes the formylation of an electron-rich aromatic ring, a common modification for indoline scaffolds.[26]
Materials:
-
Substituted this compound
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Dichloromethane (DCM)
-
Water
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the this compound derivative (1.0 equiv) in DMF, add (chloromethylene)dimethyliminium chloride (Vilsmeier reagent, 1.5 equiv) at 0 °C.
-
Stir the reaction mixture at room temperature for 6.5 hours.
-
Cool the reaction to 0 °C and add a solution of sodium acetate (5.6 equiv) in water. Stir for 10 minutes.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography.[27]
Role in Signaling Pathways and Drug Development
The this compound scaffold is a key component of several classes of bioactive molecules. A notable example is the family of spiro-oxindoles, which have been extensively investigated as inhibitors of the p53-MDM2 protein-protein interaction.[28][29][30][31]
The p53-MDM2 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) protein, which targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Small molecules that inhibit the p53-MDM2 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[13]
Spiro-oxindole compounds, which often incorporate a spiro[indoline-pyrrolidine] core, have emerged as potent and selective inhibitors of the p53-MDM2 interaction.[28][29] These compounds mimic the key interactions of p53 with MDM2, effectively blocking the binding of p53 to MDM2.
Figure 3: Inhibition of the p53-MDM2 pathway by spiro-oxindole derivatives.
The this compound scaffold has also been explored in the development of modulators for other biological targets, including serotonin receptors and kinases, highlighting its versatility in medicinal chemistry.[32][33][34][35][36][37][38]
Conclusion
The this compound ring is a valuable heterocyclic core in modern drug discovery. Its unique substitution pattern influences its reactivity, directing chemical modifications to predictable positions and contributing to the overall stability of the molecule. A thorough understanding of its chemical properties, reactivity, and stability is paramount for the rational design and development of novel therapeutic agents. This guide provides a foundational overview to aid researchers in harnessing the full potential of this important scaffold.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 6. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. d-nb.info [d-nb.info]
- 9. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. soc.chim.it [soc.chim.it]
- 13. Synthesis and Antineoplastic Activity of a Dimer, Spiroindolinone Pyrrolidinecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Kinetic resolution of indolines by asymmetric hydroxylamine formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. jcsp.org.pk [jcsp.org.pk]
- 22. iitk.ac.in [iitk.ac.in]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 26. growingscience.com [growingscience.com]
- 27. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 28. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Targeted Synthesis of Complex Spiro[3H‐indole‐3,2′‐pyrrolidin]‐2(1H)‐ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2–p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 36. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
3,3-Dimethylindoline: A Versatile Heterocyclic Scaffold for Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylindoline is a heterocyclic amine featuring a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, which is substituted with two methyl groups at the C3 position. This gem-dimethyl substitution imparts significant steric hindrance and unique conformational properties, making it a valuable and versatile building block in both medicinal chemistry and materials science. Its structural rigidity and the synthetic accessibility of its secondary amine handle allow for the creation of diverse and complex molecular architectures, including spirocyclic systems and functional dyes. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of the this compound core, complete with experimental protocols and quantitative data to aid researchers in its practical application.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below, providing essential information for its identification and use in synthetic applications.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 3,3-dimethyl-2,3-dihydro-1H-indole |
| Molecular Formula | C₁₀H₁₃N |
| Molecular Weight | 147.22 g/mol |
| CAS Number | 1914-02-9 |
| Canonical SMILES | CC1(C)C2=CC=CC=C2NC1 |
| InChI | InChI=1S/C10H13N/c1-10(2)7-11-9-6-4-3-5-8(9)10/h3-6,11H,7H2,1-2H3 |
| InChIKey | SRCCLYMWDRNUAF-UHFFFAOYSA-N |
Spectroscopic Data
The following table presents typical Nuclear Magnetic Resonance (NMR) data for the parent this compound scaffold, which is crucial for its characterization.
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹H NMR | CDCl₃ | ~7.0 (m, 2H, Ar-H), ~6.7 (t, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~3.7 (br s, 1H, NH), ~3.3 (s, 2H, CH₂), ~1.3 (s, 6H, 2xCH₃) |
| ¹³C NMR | CDCl₃ | ~150.8, ~138.9, ~127.3, ~124.5, ~119.2, ~109.5, ~56.1, ~42.7, ~24.9 |
Synthesis of the this compound Core
The this compound scaffold is typically synthesized via a two-step sequence involving the formation of a 3H-indole intermediate followed by its reduction. The most common methods are the Fischer indole synthesis and subsequent catalytic hydrogenation.
Synthetic Workflow
The overall process involves the acid-catalyzed condensation of a phenylhydrazine with a ketone to form a 3,3-dimethyl-3H-indole (an indolenine), which is then reduced to the desired this compound.
Experimental Protocols
Protocol 3.2.1: Synthesis of 2,3,3-Trimethyl-3H-indole via Fischer Indole Synthesis [1][2]
This protocol describes the synthesis of the indolenine precursor to this compound.
-
Preparation: To a round-bottom flask, add phenylhydrazine (1.0 equivalent).
-
Solvent/Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and catalyst.
-
Reagent Addition: Add 3-methyl-2-butanone (isopropyl methyl ketone) (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor the progress by Thin Layer Chromatography (TLC) until all the phenylhydrazine has been consumed.
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2,3,3-trimethyl-3H-indole. High yields are typically reported for this reaction.[2]
Protocol 3.2.2: Catalytic Hydrogenation to this compound [3]
This protocol describes the reduction of the C=N bond of the indolenine intermediate.
-
Preparation: In a suitable pressure vessel (e.g., a Parr shaker), dissolve 2,3,3-trimethyl-3H-indole (1.0 equivalent) in a suitable solvent such as ethanol or water.
-
Catalyst and Additive: Add a catalytic amount of Platinum on carbon (Pt/C, 5-10 mol%) and an acid activator such as p-toluenesulfonic acid (p-TSA) (1.0-1.2 equivalents). The acid protonates the indole, disrupting its aromaticity and facilitating reduction.[3]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 40-600 psi) and agitate the mixture at a controlled temperature (e.g., 50-60 °C) for 16-24 hours.[4]
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Neutralize the filtrate with a base (e.g., aqueous NaHCO₃) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford this compound.
Reactivity and Key Transformations
The synthetic utility of this compound stems primarily from the reactivity of the secondary amine at the N1 position, which can readily undergo various transformations such as alkylation, acylation, and arylation.
Experimental Protocol: N-Alkylation
Protocol 4.1.1: N-Benzylation of this compound [5][6]
This protocol provides a general procedure for the N-alkylation of an indoline, a common and crucial transformation.
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the indoline (1.0 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or 2,2,2-trifluoroethanol (TFE).[5]
-
Base Addition: Add a suitable base such as sodium hydride (NaH, 60% dispersion in oil, 1.2 equivalents) or potassium carbonate (K₂CO₃, 1.0 equivalent).[5] Stir the mixture at room temperature for 30 minutes to form the indolinide anion.
-
Electrophile Addition: Slowly add the alkylating agent, for example, benzyl bromide (1.1 equivalents), to the reaction mixture.
-
Reaction: Heat the reaction mixture (e.g., 80-110 °C) and stir for the required time (typically 2-18 hours), monitoring the progress by TLC.[5]
-
Quenching and Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the N-alkylated product.
Applications as a Heterocyclic Building Block
The this compound scaffold is a privileged structure found in a wide array of functional molecules, from potent pharmaceuticals to advanced materials.
Medicinal Chemistry: Spirooxindole Derivatives
A significant application of the indoline core is in the synthesis of spirooxindoles, a class of compounds with a spirocyclic junction at the C3 position. These structures are of great interest in drug discovery due to their rigid three-dimensional frameworks that can effectively probe biological target binding sites.
One prominent example is the development of potent small-molecule inhibitors of the MDM2-p53 protein-protein interaction, a key pathway in cancer therapy. The spiro[indoline-3,3'-pyrrolidine] scaffold has proven to be an excellent template for designing such inhibitors.
Table 5.1.1: Biological Activity of Spirooxindole-based MDM2 Inhibitors
The following table summarizes the in vitro activity of representative spirooxindole-based MDM2 inhibitors.
| Compound ID | MDM2 Binding (Kᵢ, nM) | Cell Growth Inhibition (IC₅₀, nM) - SJSA-1 (p53 wild-type) | Reference |
| 56 | < 1 | 70 | [3][7] |
| 59 | < 1 | 70 | [3][7] |
| 60 (AA-115/APG-115) | < 1 | 60 | [3][7] |
| MI-888 | 0.44 | Not Reported | [8] |
Data indicates that these compounds are highly potent inhibitors of the MDM2-p53 interaction and exhibit strong anti-proliferative effects in cancer cell lines with wild-type p53.
Materials Science: Squaraine Dyes
The this compound moiety is a key component in the synthesis of squaraine dyes. These dyes are known for their intense and sharp absorption bands, typically in the red and near-infrared (NIR) regions, and high fluorescence quantum yields.[9] The indoline nitrogen acts as a strong electron donor, which, in conjugation with the electron-accepting squaric acid core, creates a molecule with significant intramolecular charge transfer, responsible for its unique photophysical properties.
Encapsulating these dyes within a macrocycle to form a rotaxane can further enhance their properties by providing steric protection, which improves chemical stability and can increase fluorescence quantum yield.[10][11]
Table 5.2.1: Photophysical Properties of a this compound Squaraine Dye and its Rotaxane [10]
| Compound | λabs (nm) | λem (nm) | log ε (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) |
| Squaraine Dye (1) | 539 | 561 | 4.83 | 0.04 |
| Squaraine Rotaxane (M1 ⊃ 1) | 554 | 575 | 4.60 | 0.44 |
Encapsulation as a rotaxane results in a bathochromic (red) shift in both absorption and emission wavelengths and a remarkable 10-fold enhancement in the fluorescence quantum yield.[10][11]
Conclusion
This compound is a cornerstone heterocyclic building block with proven utility across diverse scientific disciplines. Its unique structural features, combined with its straightforward synthesis and versatile reactivity, provide a robust platform for the development of complex and functional molecules. In medicinal chemistry, it serves as a key scaffold for potent therapeutics, particularly in the field of oncology. In materials science, it enables the creation of high-performance dyes with tunable photophysical properties. The detailed protocols and data presented in this guide are intended to facilitate the broader adoption and innovative application of this powerful synthetic intermediate, empowering researchers to push the boundaries of drug discovery and materials development.
References
- 1. benchchem.com [benchchem.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 11. Page loading... [guidechem.com]
The Genesis and Evolution of the Indoline Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and history of indoline compounds. From the foundational work on the related indole structure to the development of modern synthetic methodologies and the elucidation of their diverse pharmacological activities, this document serves as a comprehensive resource. It includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows.
Historical Prelude: The Path from Indigo to Indoline
The story of indoline is intrinsically linked to the study of indole , its aromatic precursor. The journey began with the quest to understand the chemical nature of the vibrant blue dye, indigo.
-
1866: The Dawn of the Indole Era The German chemist Adolf von Baeyer made a pivotal breakthrough by successfully reducing oxindole—a derivative of indigo—to indole using zinc dust. This marked the first synthesis of the indole nucleus and laid the groundwork for an entirely new field of heterocyclic chemistry.[1][2]
-
1869: Structuring the Indole Core Three years after its initial synthesis, von Baeyer proposed the correct chemical structure for indole, a bicyclic compound consisting of a benzene ring fused to a pyrrole ring.[1][3]
The indoline scaffold, chemically known as 2,3-dihydroindole, is the saturated analogue of indole.[4] Its formal discovery and synthesis followed the establishment of indole chemistry, primarily through the development of methods to reduce the C2-C3 double bond of the pyrrole ring in indole.
Synthesis of the Indoline Core: From Classical Reduction to Modern Catalysis
The preparation of the indoline skeleton has evolved significantly, with modern methods offering greater efficiency, substrate scope, and milder reaction conditions compared to classical approaches.
Classical Reductive Synthesis
One of the earliest and most straightforward methods for preparing indoline is the chemical reduction of indole. A notable and convenient method was developed that utilizes zinc dust in the presence of a strong acid.[5]
Experimental Protocol: Reduction of Indole to Indoline with Zinc and Phosphoric Acid [5]
-
Reagents and Equipment:
-
Indole
-
Zinc dust
-
85% Phosphoric acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Sodium hydroxide (for basification)
-
Ether (for extraction)
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a stirred solution of indole in 85% phosphoric acid, add zinc dust portion-wise. The reaction is exothermic and may require external cooling to control.
-
After the addition is complete, heat the mixture to reflux for a specified period (e.g., 1-2 hours) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide until the pH is >10.
-
Extract the aqueous layer multiple times with ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude indoline can be purified by vacuum distillation.
-
-
Expected Yield: 64-69%[5]
Modern Synthetic Methodologies
Contemporary organic synthesis offers a diverse toolkit for constructing the indoline framework, often with high levels of control over substitution and stereochemistry.
-
Catalytic Hydrogenation: The reduction of indoles to indolines can be achieved with high efficiency using transition-metal catalysts (e.g., Palladium, Platinum, Rhodium) under a hydrogen atmosphere.[6] More recently, manganese-catalyzed transfer hydrogenation using ammonia borane as a hydrogen source has been reported as an effective method.[6]
-
Palladium-Catalyzed Intramolecular C-H Amination: This powerful strategy involves the cyclization of N-protected β-arylethylamine substrates. The palladium catalyst facilitates the formation of a C-N bond at an ortho C(sp²)-H position of the aryl ring, directly yielding the indoline structure.[7]
-
Interrupted Fischer Indolization: A modification of the classic Fischer indole synthesis allows for the formation of fused indoline ring systems. By reacting hydrazines with latent aldehydes (like lactols) under controlled, mildly acidic conditions, the reaction can be stopped at the indoline stage.[8][9] This method is particularly adaptable to microfluidic reactors for continuous and rapid synthesis.[8]
Physicochemical and Spectroscopic Properties
The physicochemical properties of indoline and its derivatives are crucial for their application in medicinal chemistry, influencing factors such as solubility, membrane permeability, and oral bioavailability.
Table 1: Physicochemical Properties of Indoline and Representative Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | logP |
| Indoline | C₈H₉N | 119.16[10] | 220-221[11] | 1.063[11] | 1.9[10] |
| (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one | C₁₅H₉Cl₂NO | 290.14[12] | Not Reported | Not Reported | Not Reported |
| (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one | C₁₅H₉ClN₂O₃ | 300.70[12] | Not Reported | Not Reported | Not Reported |
Many synthesized indolinone derivatives have been shown to adhere to Lipinski's rule of five, suggesting their potential as orally bioavailable drug candidates.[12]
Table 2: Spectroscopic Data for the Indoline Scaffold
| Technique | Solvent | Key Chemical Shifts / Peaks |
| ¹H NMR | CDCl₃ | δ ~3.0 (t, 2H, C3-H₂), ~3.5 (t, 2H, C2-H₂), ~6.6-7.1 (m, 4H, Ar-H)[13] |
| ¹³C NMR | CDCl₃ | δ ~29.8 (C3), ~47.2 (C2), ~109.6, ~118.5, ~124.5, ~127.2 (Ar-CH), ~130.3, ~151.3 (Ar-C quaternary)[14] |
The Role of Indoline in Drug Discovery and Chemical Biology
The indoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[6] Its non-planar, flexible structure allows for precise three-dimensional orientation of substituents, facilitating optimal interactions with biological targets.
Indoline as a Kinase Inhibitor
Many indoline derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.
Aurora kinases (A, B, and C) are essential for regulating mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets.[15][16] Pyrrole-indolin-2-one derivatives have been identified as potent inhibitors of Aurora kinases, with specific substitutions influencing selectivity for Aurora A versus Aurora B.[17]
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival—processes that are hijacked by cancer cells to promote metastasis.[18][19] FAK is often overexpressed in various tumors. Indoline-based compounds have been discovered that effectively inhibit FAK activity, thereby suppressing tumor cell motility and growth.[20]
Inhibition of the 5-Lipoxygenase (5-LOX) Pathway
The 5-lipoxygenase (5-LOX) pathway is responsible for the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[21] Chronic inflammation is a known driver of tumorigenesis. Indoline-based compounds have been identified as dual inhibitors of 5-LOX and soluble epoxide hydrolase (sEH), representing a promising strategy for developing anti-inflammatory drugs.[22]
Table 3: Biological Activity of Selected Indoline Derivatives
| Compound Class | Target(s) | Example Compound | IC₅₀ Value | Cell Line / Assay |
| Pyrrole-indolin-2-one | Aurora A Kinase | Compound 33 | 12 nM | In vitro kinase assay |
| Pyrrole-indolin-2-one | Aurora B Kinase | Compound 33 | 156 nM | In vitro kinase assay |
| Cyclopropylurea Indolin-2-one | Aurora B Kinase | Compound 8a | 10.5 nM | In vitro kinase assay |
| Cyclopropylurea Indolin-2-one | Proliferation | Compound 8a | 29.1 nM | MDA-MB-468 breast cancer cells |
| Indoline-based FAK Inhibitor | FAK | Compound 45 | 0.6 nM | In vitro kinase assay |
| Indoline-based FAK Inhibitor | Proliferation | Compound 45 | 7.2 µM | U-87 MG glioblastoma cells |
Experimental Workflow and Logic
The discovery and development of bioactive indoline compounds follow a structured workflow, from initial synthesis to biological evaluation and mechanism of action studies.
Conclusion
From its origins in the structural elucidation of indigo, the indoline scaffold has emerged as a cornerstone of modern medicinal chemistry. The historical development of its synthesis, from harsh classical reductions to sophisticated catalytic methods, has enabled the exploration of a vast chemical space. The unique structural and physicochemical properties of indolines have made them ideal frameworks for the design of potent and selective inhibitors of key biological targets, particularly protein kinases involved in cancer. As synthetic methodologies continue to advance and our understanding of cellular signaling deepens, the indoline core is poised to remain a highly valuable and "privileged" structure in the ongoing quest for novel therapeutics.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. newworldencyclopedia.org [newworldencyclopedia.org]
- 4. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Indoline synthesis [organic-chemistry.org]
- 8. Synthesis of Fused Indolines by Interrupted Fischer Indolization in a Microfluidic Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indoline | C8H9N | CID 10328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Indoline | 496-15-1 [chemicalbook.com]
- 12. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indoline(496-15-1) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of pyrrole-indoline-2-ones as Aurora kinase inhibitors with a different inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are FAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 20. mdpi.com [mdpi.com]
- 21. 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Two-Step Synthesis of 3,3-Dimethylindoline from o-Ethylaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3-Dimethylindoline is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science, serving as a key structural motif in a variety of biologically active compounds and functional materials. This application note details a robust two-step synthetic protocol for the preparation of this compound, commencing from the readily available starting material, o-ethylaniline. The synthesis involves an initial N-isopropylation via reductive amination, followed by an acid-catalyzed intramolecular cyclization. This method provides a reliable pathway for accessing the target molecule.
Overall Reaction Scheme
The synthetic route is outlined as follows:
-
Step 1: Reductive Amination. o-Ethylaniline is reacted with acetone in the presence of a reducing agent to yield N-isopropyl-o-ethylaniline.
-
Step 2: Acid-Catalyzed Cyclization. The intermediate, N-isopropyl-o-ethylaniline, undergoes an intramolecular Friedel-Crafts-type cyclization promoted by a strong acid to form the final product, this compound.
Experimental Protocols
Step 1: Synthesis of N-isopropyl-o-ethylaniline via Reductive Amination
This procedure details the N-alkylation of o-ethylaniline with acetone.
Materials:
-
o-Ethylaniline
-
Acetone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add o-ethylaniline (1.0 eq.).
-
Dissolve the o-ethylaniline in methanol (5 mL per 1 g of aniline).
-
Add acetone (1.5 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude N-isopropyl-o-ethylaniline. The product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound via Acid-Catalyzed Intramolecular Cyclization
This protocol describes the cyclization of N-isopropyl-o-ethylaniline to the target indoline.
Materials:
-
N-isopropyl-o-ethylaniline
-
Polyphosphoric acid (PPA)
-
Ice-water bath
-
10% Sodium hydroxide solution (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (10 times the weight of the starting amine).
-
Heat the PPA to 80-90 °C with stirring.
-
Slowly add N-isopropyl-o-ethylaniline (1.0 eq.) to the hot PPA over 30 minutes.
-
After the addition is complete, increase the temperature to 130-140 °C and maintain it for 3-4 hours. Monitor the reaction progress by TLC.
-
Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Data Presentation
The following table summarizes the key parameters for the two-step synthesis of this compound.
| Parameter | Step 1: Reductive Amination | Step 2: Cyclization |
| Product | N-isopropyl-o-ethylaniline | This compound |
| Key Reagents | o-Ethylaniline, Acetone, NaBH₄ | N-isopropyl-o-ethylaniline, PPA |
| Solvent | Methanol | None (PPA as reagent and medium) |
| Temperature | 0 °C to Room Temperature | 130-140 °C |
| Reaction Time | 4 hours | 3-4 hours |
| Typical Yield | 85-95% | 60-70% |
| Purification | Column Chromatography / Distillation | Vacuum Distillation / Column Chromatography |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for the Synthesis of Substituted Indolines via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the synthesis of substituted indolines utilizing variations of the Fischer indole synthesis. The methodologies outlined are particularly focused on the "interrupted" Fischer indolization for the creation of fused indoline systems and a one-pot reductive approach for 3,3-disubstituted indolines.
Introduction
The indoline scaffold is a privileged structural motif found in numerous natural products and pharmaceutically active compounds. The Fischer indole synthesis, a classic reaction in organic chemistry, can be adapted to furnish these valuable saturated heterocyclic systems. This is typically achieved through an "interrupted" pathway of the traditional Fischer indolization or by a reductive cyclization, which traps the intermediate indolenine as the corresponding indoline. These methods offer a convergent and efficient route to complex and substituted indolines.[1]
Key Methodologies
Two primary variations of the Fischer indole synthesis are highlighted for the preparation of substituted indolines:
-
Interrupted Fischer Indolization: This strategy involves the reaction of an arylhydrazine with a latent aldehyde or ketone, often a lactol or hemiaminal. The reaction proceeds through the classical Fischer sequence of hydrazone formation, tautomerization, and a[2][2]-sigmatropic rearrangement. However, the subsequent cyclization and elimination of ammonia to form an indole is "interrupted" by the intramolecular trapping of an iminium intermediate by a tethered nucleophile, leading to the formation of fused indoline ring systems.[1][2] This method is particularly powerful for generating furoindolines and pyrrolidinoindolines.[2]
-
One-Pot Reductive Fischer Indole Synthesis: This approach allows for the synthesis of a wide array of substituted indolines in a single reaction vessel. An arylhydrazine is first reacted with an α,α-disubstituted aldehyde or ketone to form an intermediate indolenine through a standard Fischer indole synthesis pathway. This indolenine is then reduced in situ to the corresponding indoline. Further functionalization, such as N-alkylation, can also be incorporated into this one-pot sequence.[3]
Data Presentation
The following tables summarize quantitative data for the synthesis of various substituted indolines using the interrupted Fischer indolization and a one-pot reductive method.
Table 1: Synthesis of Fused Furoindolines via Interrupted Fischer Indolization[2]
| Entry | Hydrazine | Lactol | Product | Yield (%) |
| 1 | Phenylhydrazine | 3-Methyltetrahydrofuran-2-ol | 8a-Methyl-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole | 89 |
| 2 | N-Methylphenylhydrazine | 3-Methyltetrahydrofuran-2-ol | 8,8a-Dimethyl-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole | 75 |
| 3 | N-Benzylphenylhydrazine | 3-Methyltetrahydrofuran-2-ol | 8-Benzyl-8a-methyl-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole | 80 |
| 4 | 4-Methoxyphenylhydrazine | 3-Methyltetrahydrofuran-2-ol | 5-Methoxy-8a-methyl-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole | 85 |
| 5 | 4-Chlorophenylhydrazine | 3-Methyltetrahydrofuran-2-ol | 5-Chloro-8a-methyl-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole | 70 |
Table 2: Synthesis of Fused Pyrrolidinoindolines via Interrupted Fischer Indolization[2]
| Entry | Hydrazine | Hemiaminal | Product | Yield (%) |
| 1 | Phenylhydrazine | N-Boc-pyrrolidin-2-ol | 1-Boc-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole | 88 |
| 2 | N-Methylphenylhydrazine | N-Boc-pyrrolidin-2-ol | 1-Boc-8,8a-dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole | 82 |
| 3 | 4-Fluorophenylhydrazine | N-Boc-pyrrolidin-2-ol | 1-Boc-5-fluoro-8a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole | 75 |
Table 3: One-Pot Synthesis of 3,3-Disubstituted Indolines[3]
| Entry | Arylhydrazine | Aldehyde | Additional Reagent | Product | Yield (%) |
| 1 | Phenylhydrazine | Isobutyraldehyde | NaBH(OAc)₃ | 3,3-Dimethylindoline | 85 |
| 2 | 4-Methoxyphenylhydrazine | Isobutyraldehyde | NaBH(OAc)₃ | 5-Methoxy-3,3-dimethylindoline | 82 |
| 3 | Phenylhydrazine | Cyclopentanecarboxaldehyde | NaBH(OAc)₃ | Spiro[cyclopentane-1,3'-indoline] | 88 |
| 4 | Phenylhydrazine | Isobutyraldehyde | Hexanal, NaBH(OAc)₃ | 1-Hexyl-3,3-dimethylindoline | 75 |
| 5 | Phenylhydrazine | Isobutyraldehyde | Benzaldehyde, NaBH(OAc)₃ | 1-Benzyl-3,3-dimethylindoline | 78 |
Experimental Protocols
Protocol 1: Synthesis of 3a-Methyl-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole via Interrupted Fischer Indolization[5]
This procedure is adapted from Organic Syntheses.[4]
Materials:
-
3-Methyltetrahydrofuran-2-ol (latent aldehyde)
-
Phenylhydrazine
-
Acetic Acid
-
Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottomed flask is added 3-methyltetrahydrofuran-2-ol (1.0 eq).
-
A 1:1 mixture of acetic acid and water is added to dissolve the lactol.
-
Phenylhydrazine (1.0 eq) is added to the resulting solution.
-
The reaction mixture is heated to 60 °C for 4 hours.
-
After cooling to room temperature, the reaction is carefully quenched by the addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired furoindoline.
Characterization Data for 3a-Methyl-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole: [4]
-
Appearance: Pale-yellow oil/solid
-
¹H NMR (400 MHz, CDCl₃) δ: 7.10–7.02 (m, 2H), 6.75 (t, J = 7.6 Hz, 1H), 6.58 (d, J = 7.6 Hz, 1H), 5.27 (s, 1H), 4.56 (bs, 1H), 3.97–3.93 (m, 1H), 3.55 (ddd, J = 11.4, 8.8, 4.7 Hz, 1H), 2.17 (ddd, J = 12.0, 5.4, 1.6 Hz, 1H), 2.12–2.05 (m, 1H), 1.47 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃) δ: 148.9, 134.0, 127.9, 122.9, 118.9, 108.2, 99.6, 67.4, 53.8, 41.5, 24.7.
Protocol 2: One-Pot Synthesis of this compound[3]
Materials:
-
Phenylhydrazine
-
Isobutyraldehyde (2-methylpropanal)
-
Acetic Acid (AcOH)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of phenylhydrazine (1.0 eq) and isobutyraldehyde (1.0 eq) in acetic acid is stirred at 80 °C for 1-3 hours. The reaction progress is monitored by LC-MS.
-
After the formation of the indolenine intermediate is complete, the reaction mixture is cooled and diluted with 1,2-dichloroethane.
-
Sodium triacetoxyborohydride (2.3 eq) is added portion-wise to the stirred solution at a temperature below 20 °C.
-
The reaction mixture is stirred at room temperature until the reduction is complete (monitored by LC-MS).
-
The reaction is quenched by the careful addition of saturated aqueous NaHCO₃.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield this compound.
Visualizations
Fischer Indole Synthesis Mechanism for Indolines (Interrupted Pathway)
Caption: Interrupted Fischer Indolization Pathway.
Experimental Workflow for One-Pot Reductive Fischer Indole Synthesis
Caption: One-Pot Reductive Indoline Synthesis Workflow.
References
Application Notes and Protocols: Vilsmeier-Haack Reaction for Indolenine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. While classically used for the C3-formylation of indoles, its application to 3H-indoles (indolenines) provides a unique pathway to valuable synthetic intermediates.[1][2] Specifically, the reaction of 2,3,3-trisubstituted-3H-indoles with the Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) does not result in a simple mono-formylation. Instead, it proceeds via a diformylation of the 2-methyl group to yield highly functionalized 2-(diformylmethylidene)indoline derivatives, also known as indol-2-ylidene-malondialdehydes.[3][4]
These resulting malondialdehyde derivatives are versatile precursors for the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry and drug development.[1] For instance, these intermediates can be readily cyclized with hydrazines to form pyrazole-substituted indolenines.[1][5] Notably, pyrazolyl indolenine derivatives have been identified as potent inhibitors of Staphylococcus aureus biofilm formation, highlighting the relevance of this synthetic route in the development of novel antibacterial agents.[6]
This document provides detailed experimental protocols, quantitative data, and visual diagrams to facilitate the application of the Vilsmeier-Haack reaction for the synthesis of functionalized indolenine derivatives in a research and development setting.
Reaction Mechanism and Workflow
The Vilsmeier-Haack reaction on a 2,3,3-trisubstituted-3H-indole involves the initial formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from POCl₃ and DMF. The indolenine then attacks the Vilsmeier reagent, leading to a sequence of reactions that ultimately results in the diformylation of the 2-methyl group. The process concludes with an aqueous workup to hydrolyze the intermediates and yield the final malondialdehyde product.
Diagram of the Vilsmeier-Haack Reaction Mechanism for Indolenine Synthesis
Caption: Vilsmeier-Haack reaction mechanism on a 2,3,3-trisubstituted-3H-indole.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Vilsmeier-Haack reaction on various indolenine substrates to produce 2-(diformylmethylidene)indoline derivatives.
| Starting Indolenine Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3,3-Trimethyl-3H-indole | POCl₃, DMF | 50 | 2 | 56 | [4] |
| 4-Chloro-3,3-dimethyl-7-phenoxy-2-methyl-3H-indole | POCl₃, DMF | 75 | 6 | 84 | [1] |
| 2,3,3-Trimethyl-3H-benzo[g]indole | POCl₃, DMF | N/A | N/A | N/A | [5] |
Note: N/A indicates data not explicitly provided in the cited source.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde[1]
Materials:
-
4-Chloro-3,3-dimethyl-7-phenoxy-2-methyl-3H-indole (starting material)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH) solution
-
Ice
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (3.5 mL, 45.6 mmol) in an ice bath.
-
Add phosphorus oxychloride (2.08 mL, 22.8 mmol) dropwise to the cooled DMF with continuous stirring, ensuring the temperature is maintained below 5 °C.
-
Reaction with Indolenine: After the addition of POCl₃ is complete, slowly add the 4-chloro-3,3-dimethyl-7-phenoxy-2-methyl-3H-indole (2.18 g, 7.6 mmol).
-
Remove the cooling bath and stir the reaction mixture at 75 °C for 6 hours.
-
Workup: Pour the resulting solution into ice-cooled water.
-
Make the solution alkaline (pH = 8-9) by the addition of an aqueous NaOH solution.
-
Isolation and Purification: Collect the resulting precipitate by filtration.
-
Dry the precipitate in the air and recrystallize from ethanol to obtain the pure product as yellow crystals.
Protocol 2: Synthesis of 2-(Diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole[4]
Materials:
-
2,3,3-Trimethyl-3H-indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH) solution (35%)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Toluene
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: Cool dimethylformamide (10 mL) in an ice bath. Add phosphorus oxychloride (6 mL, 66 mmol) dropwise with stirring over a period of 2 hours, maintaining the temperature below 25 °C.
-
Reaction with Indolenine: After the addition is complete, add a solution of 2,3,3-trimethyl-3H-indole (12.6 mmol) in dimethylformamide (10 mL) dropwise.
-
Remove the cooling bath and stir the reaction mixture at 50 °C for 2 hours.
-
Workup: Add the resulting solution to ice-cooled water.
-
Adjust the pH to 8.0 by adding 35% aqueous NaOH solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Isolation and Purification: Wash the combined organic layers with hot water and dry over Na₂SO₄.
-
Evaporate the solvent and purify the crude product by column chromatography on silica gel, eluting with ethyl acetate-toluene (1:5 v/v), to yield the pure diformyl compound as yellow crystals.
Experimental Workflow Diagram
References
- 1. growingscience.com [growingscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. sid.ir [sid.ir]
- 6. Discovery and Structure-Activity Relationship Study of Pyrazolyl Indolenine Derivatives as Staphylococcus aureus Biofilm Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spiropyran Synthesis Using 3,3-Dimethylindoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, purification, and characterization of spiropyrans derived from 3,3-dimethylindoline precursors. Additionally, a protocol for the formulation of a spiropyran-based drug delivery system is outlined, highlighting the application of these photochromic molecules in controlled release technologies.
Introduction to Spiropyran Synthesis
Spiropyrans of the indoline series are a prominent class of photochromic compounds, renowned for their ability to undergo reversible isomerization between a colorless, closed spiro (SP) form and a colored, open merocyanine (MC) form upon stimulation by light, pH, or temperature.[1][2][3] This switching behavior makes them highly valuable for a range of applications, including molecular switches, sensors, and increasingly, in the development of smart drug delivery systems.[4][5]
The most common synthetic route to indoline spiropyrans involves the condensation of a 2-methylene-1,3,3-trimethylindoline derivative (often referred to as Fischer's base) with a substituted salicylaldehyde.[1][4] The electronic properties of the resulting spiropyran, and consequently its photochromic behavior, can be finely tuned by introducing various substituents on both the indoline and salicylaldehyde moieties.[1]
Synthesis of a Representative Spiropyran: 1',3',3'-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline] (6-NO2-BIPS)
This protocol details the synthesis of 6-NO2-BIPS, a widely studied spiropyran, via the condensation of 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) and 2-hydroxy-5-nitrobenzaldehyde.
Reaction Scheme
Caption: Synthesis of 6-NO2-BIPS from Fischer's base and 2-hydroxy-5-nitrobenzaldehyde.
Experimental Protocol
Materials:
-
1,3,3-trimethyl-2-methyleneindoline (Fischer's base)
-
2-hydroxy-5-nitrobenzaldehyde
-
Anhydrous Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Dichloromethane
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, dissolve 1,3,3-trimethyl-2-methyleneindoline (e.g., 0.87 g, 5 mmol) and 2-hydroxy-5-nitrobenzaldehyde in anhydrous ethanol (e.g., 50 mL).[6]
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.[6]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel. A suitable eluent system is a mixture of hexane, ethyl acetate, and dichloromethane (e.g., 8:1:1 v/v/v).[7]
-
Collect the fractions containing the desired product, identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the spiropyran product.[7]
Quantitative Data
| Compound | Reactant 1 | Reactant 2 | Solvent | Yield | Melting Point (°C) | λmax (nm) in Ethanol | Reference |
| 6-NO2-BIPS | 1,3,3-trimethyl-2-methyleneindoline | 2-hydroxy-5-nitrobenzaldehyde | Ethanol | ~70-80% | 179-180 | 242 | [6][8] |
| SP-3 | 1-butyl-3,3-dimethyl-2-methyleneindoline | 2-hydroxy-4-nitrobenzaldehyde | Ethanol | 83% | - | - | [9] |
| SP-11 | methyl-2-(3,3-dimethyl-2-methyleneindolin-1-yl)acetate | 2-hydroxy-5-nitrobenzaldehyde | Ethanol | 70% | - | - | [9] |
| SP-12 | methyl-3-(3,3-dimethyl-2-methyleneindolin-1-yl)propanoate | 2-hydroxy-5-nitrobenzaldehyde | Ethanol | 81% | - | - | [9] |
Characterization of Spiropyrans
Workflow for Characterization
Caption: Workflow for the characterization of synthesized spiropyrans.
Protocols
3.2.1. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the chemical structure of the synthesized spiropyran.
-
Sample Preparation: Dissolve a small amount of the purified spiropyran in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Analysis: Record 1H and 13C NMR spectra. The characteristic peaks for the spiro carbon and the vinyl protons of the pyran ring are key indicators of successful synthesis.[10][11]
3.2.2. UV-Vis Spectroscopy
UV-Vis spectroscopy is used to investigate the photochromic properties of the spiropyran.
-
Sample Preparation: Prepare a dilute solution of the spiropyran in a suitable solvent (e.g., ethanol or acetonitrile).
-
Analysis: Record the absorption spectrum before and after irradiation with UV light (e.g., 365 nm). The appearance of a new absorption band in the visible region (typically 500-600 nm) confirms the photo-induced conversion to the colored merocyanine form.[12][13]
Application in Drug Delivery: Preparation of Spiropyran-Functionalized Nanoparticles for Light-Controlled Release
Spiropyrans can be incorporated into nanocarriers to create drug delivery systems that release their payload in response to light.[4] The change in polarity and conformation upon isomerization from the hydrophobic spiro form to the more polar merocyanine form can trigger the release of an encapsulated drug.[14]
Conceptual Workflow
Caption: Conceptual workflow for light-controlled drug release from spiropyran-functionalized nanoparticles.
Protocol for Formulation and Drug Release
This protocol is a general guideline based on literature for preparing spiropyran-functionalized polymeric micelles for drug delivery.[1]
Materials:
-
Spiropyran-functionalized amphiphilic block copolymer (e.g., spiropyran-poly(ethylene glycol)-b-polystyrene)
-
Hydrophobic drug (e.g., Doxorubicin)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
UV lamp (e.g., 365 nm)
-
Fluorometer or UV-Vis spectrophotometer
Procedure:
-
Micelle Formation and Drug Loading:
-
Dissolve the spiropyran-functionalized block copolymer and the hydrophobic drug in a common organic solvent.
-
Add this solution dropwise to a vigorously stirred aqueous solution.
-
Continue stirring to allow for the self-assembly of the polymer into micelles with the drug encapsulated in the hydrophobic core.
-
Dialyze the solution against water to remove the organic solvent and any unloaded drug.
-
-
Light-Triggered Drug Release:
-
Place the solution of drug-loaded micelles in a cuvette.
-
Irradiate the solution with a UV lamp.
-
Monitor the drug release over time by measuring the increase in fluorescence or absorbance of the released drug in the aqueous medium.[1]
-
Conclusion
The synthesis of spiropyrans from this compound derivatives is a versatile and well-established method for producing a wide range of photochromic compounds. The detailed protocols provided in these application notes offer a starting point for researchers to synthesize, characterize, and utilize these fascinating molecules. Their application in drug delivery systems showcases their potential for the development of advanced, stimuli-responsive therapeutic platforms. Further exploration of different substituents on the spiropyran core will continue to expand their utility in various scientific and biomedical fields.
References
- 1. Frontiers | Spiropyran-Based Drug Delivery Systems [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. rsc.org [rsc.org]
- 8. 1 ,3 -Dihydro-1 ,3 ,3 -trimethyl-6-nitrospiro 2H-1-benzopyran-2,2 -(2H)-indole 98 1498-88-0 [sigmaaldrich.com]
- 9. Synthesis of novel silica encapsulated spiropyran-based thermochromic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Polarity-Driven Isomerization of a Hydroxynaphthalimide-Containing Spiropyran at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spiropyran based recognitions of amines: UV-Vis spectra and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. Recent advances in light-responsive on-demand drug-delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Condensation Reaction of 3,3-Dimethylindoline with Salicylaldehyde Derivatives for the Synthesis of Photochromic Spiropyrans
Audience: Researchers, scientists, and drug development professionals.
Introduction
The condensation reaction between 3,3-dimethylindoline derivatives, most notably 1,3,3-trimethyl-2-methyleneindoline (Fischer's base), and various salicylaldehyde derivatives is a cornerstone in the synthesis of indoline-based spiropyrans. These spiropyrans are a prominent class of photochromic compounds, exhibiting reversible isomerization between a colorless, closed spiro (SP) form and a colored, open merocyanine (MC) form upon stimulation with light. This unique property has led to their application in a wide array of fields, including molecular switches, smart materials, optical data storage, fluorescent probes for ion detection, and photopharmacology.[1][2] This document provides detailed protocols for the synthesis and application of these versatile molecules.
Reaction Mechanism and Photochromism
The fundamental process involves the condensation of Fischer's base or its analogs with a salicylaldehyde derivative, typically under reflux in an organic solvent like ethanol or methanol.[1] The resulting spiropyran molecule consists of an indoline and a chromene moiety linked by a spiro carbon.
The photochromism of spiropyrans is driven by the reversible cleavage of the C-O bond at the spiro center. Upon irradiation with UV light, the colorless spiropyran undergoes a conformational change to the planar, highly conjugated, and colored merocyanine form.[3] The reverse reaction, from the merocyanine back to the spiropyran form, can be induced by visible light or occur thermally.[3]
Data Presentation
Table 1: Synthesis Yields of Substituted Spiropyrans
| Indoline Derivative | Salicylaldehyde Derivative | Solvent | Yield (%) | Reference |
| 1,3,3-trimethyl-2-methyleneindoline | 5-Nitrosalicylaldehyde | Ethanol | ~70-90% | [1] |
| 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline | Salicylaldehyde | Methanol | High | [1] |
| 5-BOC-amino-Fischer's base | Salicylaldehyde derivative | - | 43% | [1] |
| 1,3,3-trimethyl-2-methyleneindoline | 2,3-Dihydroxybenzaldehyde | Anhydrous Ethanol | 70% | [3] |
Table 2: UV-Vis Spectroscopic Data of Substituted Spiropyrans in Methanol
| Spiropyran Derivative | Spiropyran (SP) λmax (nm) | Merocyanine (MC) λmax (nm) | Reference |
| Unsubstituted | 339, 298, 266, 242 | 529 | |
| 6-Bromo | 341, 301, 269, 245 | 535 | |
| 6-Nitro | 335, 264, 248 | 558 | |
| 6,8-Dibromo | 347, 308, 274, 250 | 542 | |
| 8-Bromo-6-nitro | 338, 267, 251 | 565 |
Table 3: Quantum Yields of Photoisomerization for Selected Spiropyrans
| Spiropyran Derivative | Solvent | Photoisomerization Quantum Yield (Φ) | Reference |
| Spiropyran (SP) | - | 0.56 | [4] |
| 6'-Nitrospiropyran (NSP) | Acetonitrile | 0.03 | [5] |
| Unsubstituted Spiropyran (SP) | Acetonitrile (-30 °C) | 0.07 | [5] |
| 6-Nitro BIPS | Low polarity solvents | 0.3 - 0.8 | [6] |
| 6-Nitro BIPS | High polarity solvents | < 0.2 | [6] |
Experimental Protocols
Protocol 1: General Synthesis of a Spiropyran Derivative
This protocol describes the synthesis of a generic spiropyran from Fischer's base and a substituted salicylaldehyde.
Materials:
-
1,3,3-Trimethyl-2-methyleneindoline (Fischer's base)
-
Substituted salicylaldehyde (e.g., 5-nitrosalicylaldehyde)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Silica gel for column chromatography
-
Eluent (e.g., petroleum ether-ethyl acetate mixture)
Procedure:
-
In a round-bottom flask, dissolve a 1:1 molar ratio of 1,3,3-trimethyl-2-methyleneindoline and the desired substituted salicylaldehyde in anhydrous ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction time can vary from a few hours to overnight, depending on the specific reactants. A typical duration is 5 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel. The eluent system will depend on the polarity of the synthesized spiropyran; a common system is a gradient of petroleum ether and ethyl acetate.
-
Collect the fractions containing the pure product and evaporate the solvent to obtain the spiropyran derivative. Yields are typically good, often exceeding 70%.[1]
Protocol 2: Investigation of Photochromic Properties
This protocol outlines the steps to study the photochromic behavior of a synthesized spiropyran.
Materials:
-
Synthesized spiropyran
-
Spectroscopic grade solvent (e.g., dichloromethane, ethanol, or acetonitrile)
-
UV-Vis spectrophotometer
-
UV lamp (e.g., 365 nm)
-
Visible light source
Procedure:
-
Prepare a dilute solution of the spiropyran in the chosen solvent (e.g., 10 µM).[3]
-
Record the UV-Vis absorption spectrum of the solution in the dark. This will show the characteristic absorption bands of the colorless spiropyran (SP) form, typically in the UV region.
-
Irradiate the solution with a UV lamp for a set period (e.g., 1-10 minutes).[3]
-
Immediately record the UV-Vis absorption spectrum again. A new, strong absorption band should appear in the visible region, corresponding to the colored merocyanine (MC) form.[3]
-
To observe the reverse reaction, either leave the solution in the dark and record spectra at intervals to monitor the thermal back-reaction, or irradiate the solution with a visible light source and record the spectrum to observe the photo-induced reversion to the SP form.
Protocol 3: Application in Metal Ion Sensing
This protocol provides a general method for using a spiropyran derivative as a colorimetric sensor for metal ions.
Materials:
-
Synthesized spiropyran derivative
-
Ethanol or other suitable solvent
-
Stock solutions of various metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺, etc.)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of the spiropyran in the chosen solvent.
-
Irradiate the solution with UV light to convert the spiropyran to its colored merocyanine form, which is typically the form that complexes with metal ions.
-
Add a specific concentration of a metal ion solution to the merocyanine solution.
-
Observe any color change and record the UV-Vis absorption spectrum. A shift in the λmax of the merocyanine absorption band or a change in absorbance intensity indicates complexation with the metal ion.[7][8]
-
Repeat the process with different metal ions to determine the selectivity of the spiropyran sensor.
-
To determine the sensitivity, titrate the merocyanine solution with increasing concentrations of the target metal ion and monitor the spectral changes.
Visualizations
Caption: General reaction scheme for the synthesis of spiropyrans.
Caption: Reversible photoisomerization of spiropyran to merocyanine.
Caption: Workflow for metal ion detection using spiropyrans.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Proton-Stabilized Photochemically Reversible E/Z Isomerization of Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploiting Spiropyran Solvatochromism for Heavy Metal Ion Detection in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3,3-Dimethylindoline in Photochromic Material Development
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylindoline is a crucial heterocyclic building block in the synthesis of a prominent class of photochromic materials, namely spiropyrans and spirooxazines. These molecules exhibit reversible color changes upon exposure to light, a phenomenon known as photochromism. This property makes them highly valuable for a wide range of applications, including smart textiles, ophthalmic lenses, optical data storage, molecular switches, and sensors.[1][2][3] The photochromic behavior of these compounds is governed by the reversible isomerization between a colorless, closed spiro form and a colored, open merocyanine form upon stimulation by UV and visible light.[1][4][5] The indoline moiety, and specifically the 3,3-dimethyl substitution, plays a significant role in the stability and photochromic properties of the resulting molecules.
Mechanism of Photochromism
The photochromic transformation of this compound-based spiropyrans and spirooxazines involves a reversible ring-opening and ring-closing mechanism.
-
Coloration (UV Irradiation): Upon irradiation with ultraviolet (UV) light, the colorless spiro form (closed ring) undergoes a heterolytic cleavage of the spiro C-O bond. This is followed by a rotation around the C-C bond, leading to the formation of the planar, conjugated, and colored merocyanine form (open ring).[1][4]
-
Decoloration (Visible Light or Thermal): The colored merocyanine form can revert to the colorless spiro form either by irradiation with visible light or thermally in the dark.[1][6] This process involves the re-formation of the C-O bond, returning the molecule to its closed-ring structure.
Quantitative Data on Photochromic Properties
The photochromic performance of materials derived from this compound is influenced by the specific molecular structure and the surrounding environment (e.g., solvent polarity). Key performance parameters are summarized below.
| Compound Type | Substituent on Indoline Ring | Solvent | λmax (colored form) (nm) | Thermal Decoloration Rate Constant (k) or Half-life (t½) | Reference |
| Spirooxazine | 1,3,3-trimethyl | Dichloromethane | 610 | Not specified | [4] |
| Spirooxazine | 1,3,3-trimethyl | Cyclohexane | 595 | Not specified | [6] |
| Spirooxazine | 1,3,3-trimethyl | Chloroform | 615 | Not specified | [6] |
| Spirooxazine | 1,3,3-trimethyl | PMMA film | Not specified | k = 0.0028 s⁻¹ (photocoloration) | [7] |
| Spirooxazine | 1,3,3-trimethyl | Epoxy resin | Not specified | k = 0.0019 s⁻¹ (photocoloration) | [7] |
| Spirooxazine | 1,3,3-trimethyl | PMMA film | Not specified | k = 0.0012 s⁻¹ (photobleaching) | [7] |
| Spirooxazine | 1,3,3-trimethyl | Epoxy resin | Not specified | k = 0.0013 s⁻¹ (photobleaching) | [7] |
| Spiropyran | 1,3,3-trimethyl-5-chloro | Not specified | Not specified | Not specified | [8] |
Experimental Protocols
Protocol 1: Synthesis of Spirooxazines
This protocol describes the synthesis of spirooxazine compounds via the condensation of 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) with ortho-hydroxynitroso aromatic derivatives.[6]
Materials:
-
1,3,3-trimethyl-2-methyleneindoline
-
ortho-Hydroxynitroso aromatic derivative (e.g., 1-nitroso-2-naphthol)
-
Methanol
-
Acyl chloride (for subsequent esterification, if desired)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve the ortho-hydroxynitroso aromatic derivative in methanol in a round-bottom flask.
-
Add an equimolar amount of 1,3,3-trimethyl-2-methyleneindoline to the solution.
-
Stir the reaction mixture at room temperature for a specified time (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield the spirooxazine compound.[6]
-
(Optional) For esterification, dissolve the synthesized spirooxazine in a suitable solvent and react with an acyl chloride in the presence of a base.
Protocol 2: Synthesis of Spiropyrans
This protocol outlines the synthesis of spiropyran compounds through the condensation of Fischer's base or its salts with salicylaldehyde derivatives.[9][10][11]
Materials:
-
1,3,3-trimethyl-2-methyleneindoline (Fischer's base) or its corresponding salt
-
Substituted salicylaldehyde derivative
-
Ethanol or other suitable organic solvent
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve the substituted salicylaldehyde derivative in ethanol in a round-bottom flask.
-
Add an equimolar amount of Fischer's base or its salt to the solution.
-
Reflux the reaction mixture for several hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure spiropyran.[11]
Characterization of Photochromic Materials
The synthesized photochromic materials are typically characterized using a variety of spectroscopic and analytical techniques to confirm their structure and evaluate their photochromic properties.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure of the synthesized spiropyran and spirooxazine compounds.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
UV-Visible (UV-Vis) Spectroscopy: Essential for studying the photochromic behavior. The absorption spectra of the colorless (spiro) and colored (merocyanine) forms are recorded to determine the absorption maxima (λmax) and to monitor the kinetics of the photochromic transformations.[6]
-
Mass Spectrometry (MS): Used to determine the molecular weight and confirm the identity of the synthesized compounds.
-
Kinetic Analysis: The rates of photocoloration and thermal/photochemical decoloration are measured to assess the switching speed and stability of the photochromic material.[7] This is often done by monitoring the change in absorbance at the λmax of the colored form over time.
-
Fatigue Resistance: The durability of the photochromic material is evaluated by subjecting it to multiple coloration-decoloration cycles and measuring the degradation in its photochromic performance.[6]
Applications in Research and Development
The unique properties of this compound-based photochromic materials make them attractive for various advanced applications:
-
Smart Materials: Incorporation into polymers and other matrices to create materials that respond to light, such as photo-switchable coatings, smart windows, and textiles.[4][8]
-
Optical Data Storage: The two distinct states (colored and colorless) can be used to represent binary data (0 and 1), enabling high-density optical data storage.
-
Molecular Switches and Logic Gates: The reversible switching behavior can be harnessed at the molecular level to create switches and logic gates for molecular electronics.
-
Sensors: The color change can be designed to be sensitive to specific analytes or environmental conditions, leading to the development of novel chemical sensors.
-
Drug Delivery: Photo-responsive materials can be used to create drug delivery systems where the release of a therapeutic agent is triggered by light.
The continued development of new this compound derivatives with tailored photochromic properties, such as enhanced fatigue resistance and specific absorption wavelengths, is an active area of research with the potential to unlock further applications.
References
- 1. Photoswitchable Photochromic Chelating Spironaphthoxazines: Synthesis, Photophysical Properties, Quantum-Chemical Calculations, and Complexation Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Photochromic Materials: Design and Applications [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: 3,3-Dimethylindoline as a Precursor for Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3-Dimethylindoline and its derivatives are valuable heterocyclic building blocks in the synthesis of a variety of pharmaceutical intermediates. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from this compound derivatives, with a focus on the preparation of pyrazole-containing compounds, which have shown promise in areas such as oncology.[1]
The synthetic strategy primarily involves a two-step process:
-
Vilsmeier-Haack Reaction: Formylation of a 2,3,3-trimethyl-3H-indole (an oxidized form of this compound) to yield a highly reactive malonaldehyde intermediate.
-
Cyclocondensation: Reaction of the malonaldehyde intermediate with hydrazines to construct the pyrazole ring, leading to the formation of 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-indoles.[1]
These pyrazolyl-indole derivatives serve as precursors to more complex molecules with potential therapeutic applications.
Key Synthetic Intermediates and Their Applications
| Intermediate | Structure | Application | Reference |
| 2-(3,3-Dimethylindolin-2-ylidene)malonaldehyde |
| Precursor for the synthesis of pyrazole and pyridine derivatives. | [2] |
| 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles |
| Investigated for anticancer activities, serving as simplified vinblastine analogues. | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-(4,7-Dichloro-3,3-dimethylindolin-2-ylidene)malonaldehyde via Vilsmeier-Haack Reaction
This protocol details the double formylation of the C-2 methyl group of 4,7-dichloro-2,3,3-trimethyl-3H-indole.
Materials:
-
4,7-Dichloro-2,3,3-trimethyl-3H-indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH) solution (2M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (19.14 mL) in an ice bath.
-
Slowly add phosphorus oxychloride (9.43 mL, 100 mmol) dropwise to the DMF, ensuring the temperature remains below 10 °C.[3]
-
After the addition is complete, add a solution of 4,7-dichloro-2,3,3-trimethyl-3H-indole (5.34 g, 23 mmol) in DMF (9.43 mL) dropwise to the Vilsmeier reagent.[3]
-
Remove the ice bath and stir the reaction mixture at 75 °C for 4-6 hours.[3]
-
Cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the solution by adding 2M NaOH solution until alkaline.
-
Extract the product with ethyl acetate (4 x 50 mL).[3]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure 2-(4,7-dichloro-3,3-dimethylindolin-2-ylidene)malonaldehyde.[3]
Quantitative Data:
| Product | Yield | Melting Point |
| 2-(4,7-Dichloro-3,3-dimethylindolin-2-ylidene)malonaldehyde | 81% | 167-169 °C |
Data sourced from a representative synthesis.[3]
Protocol 2: Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles via Cyclocondensation
This protocol describes the reaction of the malonaldehyde intermediate with an arylhydrazine to form the pyrazole ring.
Materials:
-
2-(3,3-Dimethylindolin-2-ylidene)malonaldehyde derivative (e.g., from Protocol 1)
-
Arylhydrazine hydrochloride
-
Ethanol
-
Acetic acid (glacial)
Procedure:
-
Dissolve the 2-(3,3-dimethylindolin-2-ylidene)malonaldehyde derivative (1.0 mmol) in ethanol.
-
Add the corresponding arylhydrazine hydrochloride (1.1 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for a specified time (typically a few hours, monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,3-dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indole.
Quantitative Data for Representative Syntheses:
| Malonaldehyde Derivative | Arylhydrazine | Product | Yield |
| 2-(3,3-Dimethylindolin-2-ylidene)malonaldehyde | Phenylhydrazine | 3,3-Dimethyl-2-(1-phenyl-1H-pyrazol-4-yl)-3H-indole | Good |
| 2-(5-Chloro-3,3-dimethylindolin-2-ylidene)malonaldehyde | 4-Chlorophenylhydrazine | 2-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)-5-chloro-3,3-dimethyl-3H-indole | Good |
Yields are reported as "good" in the literature, specific percentages may vary based on the substrates and reaction scale.
Visualizations
Caption: Synthetic pathway from a 2,3,3-trimethyl-3H-indole derivative to a pyrazolyl-indole.
Caption: Step-by-step experimental workflow for the synthesis of pyrazolyl-indole derivatives.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3,3-Dimethylindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed functionalization of 3,3-dimethylindoline derivatives. The methodologies outlined herein are crucial for the synthesis of novel molecular entities with potential applications in medicinal chemistry and materials science. The this compound scaffold is a key structural motif in a variety of biologically active compounds, and the ability to selectively introduce molecular diversity through palladium-catalyzed cross-coupling and C-H functionalization reactions is of paramount importance.
Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromo-3,3-dimethylindoline Derivatives
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, enabling the arylation of the this compound core. This reaction is particularly valuable in drug discovery for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
Application Notes:
The microwave-promoted Suzuki-Miyaura coupling of 5-bromo-3,3-dimethylindoline derivatives with a variety of (het)arylboronic acids offers an efficient route to 5-arylated products. The use of microwave irradiation can significantly reduce reaction times compared to conventional heating. A common catalytic system for this transformation is Pd(PPh₃)₄ with a base such as cesium carbonate (Cs₂CO₃) in a protic solvent like ethanol. This method demonstrates good to excellent yields and tolerance for a range of functional groups on the boronic acid partner.
Quantitative Data Summary:
The following table summarizes the results for the microwave-promoted Suzuki-Miyaura cross-coupling of a 5-bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-one, a complex this compound derivative, with various arylboronic acids.
| Entry | Arylboronic Acid | Reaction Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 30 | 97 |
| 2 | 3-Chlorophenylboronic acid | 40 | 81 |
| 3 | Thiophene-3-boronic acid | 40 | 82 |
| 4 | Naphthalene-2-boronic acid | 25 | 97 |
Data adapted from a study on a structurally related spiro-indoline derivative, demonstrating the general applicability to the 5-bromo-3,3-dimethylindoline scaffold.[1]
Experimental Protocol: General Procedure for Microwave-Promoted Suzuki-Miyaura Coupling
Materials:
-
5-Bromo-3,3-dimethylindoline derivative (1.0 equiv)
-
(Het)arylboronic acid (1.3 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Ethanol (as solvent)
-
Microwave reactor vials
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a microwave reactor vial, add the 5-bromo-3,3-dimethylindoline derivative (1.0 equiv), the (het)arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.0 equiv).
-
Add ethanol to the vial to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 100 °C for the specified time (typically 25-40 minutes), with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-aryl-3,3-dimethylindoline derivative.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the microwave-assisted Suzuki-Miyaura coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Mizoroki-Heck Reaction of Halo-3,3-dimethylindolines
The Mizoroki-Heck reaction provides a powerful method for the alkenylation of aryl halides, offering a route to introduce vinyl groups onto the this compound scaffold. These vinylated products can serve as versatile intermediates for further synthetic transformations.
Application Notes:
The Heck reaction of halo-3,3-dimethylindolines (e.g., 5-iodo or 5-bromo derivatives) with various alkenes can be achieved using a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand. A base, typically an amine like triethylamine (NEt₃) or an inorganic base such as sodium carbonate (Na₂CO₃), is required. The choice of solvent, temperature, and reaction time is crucial for optimizing the yield and selectivity of the reaction.
Quantitative Data Summary:
The following table presents representative conditions and yields for the Heck reaction of aryl halides with methyl acrylate, which can be adapted for halo-3,3-dimethylindoline substrates.
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Methyl Acrylate | Pd(OAc)₂ | NEt₃ | DMF | 100-110 | >90 |
| 2 | Bromobenzene | Methyl Acrylate | Pd(OAc)₂/PPh₃ | Na₂CO₃ | DMF | 120-140 | ~80 |
Data is generalized from typical Heck reaction conditions and may require optimization for specific this compound substrates.
Experimental Protocol: General Procedure for the Mizoroki-Heck Reaction
Materials:
-
Halo-3,3-dimethylindoline (e.g., 5-iodo-3,3-dimethylindoline) (1.0 equiv)
-
Alkene (e.g., methyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triethylamine (NEt₃) or Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the halo-3,3-dimethylindoline (1.0 equiv), palladium(II) acetate (2-5 mol%), and the base (2.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe, followed by the alkene (1.5 equiv).
-
Place the sealed flask in a preheated oil bath at the desired temperature (typically 100-140 °C).
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkenylated this compound derivative.
Catalytic Cycle of the Mizoroki-Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Palladium-Catalyzed C-H Functionalization of this compound Derivatives
Direct C-H functionalization is an increasingly important strategy in organic synthesis, offering a more atom-economical and step-efficient approach to modify complex molecules. Palladium catalysis has been instrumental in the development of methods for the C-H arylation of various heterocycles, including indolines.
Application Notes:
The C-H functionalization of N-protected 3,3-dimethylindolines can be achieved using a palladium catalyst, often in the presence of an oxidant and a directing group. For instance, an N-acetyl or N-picolinoyl group can direct the palladium catalyst to an ortho C-H bond for subsequent arylation. The reaction conditions, including the choice of palladium source, ligand, oxidant, and solvent, are critical for achieving high regioselectivity and yield.
Experimental Protocol: Conceptual Procedure for C-H Arylation
Materials:
-
N-protected this compound (e.g., N-acetyl-3,3-dimethylindoline) (1.0 equiv)
-
Aryl halide (e.g., iodobenzene) (2.0-3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Ligand (e.g., a phosphine or N-heterocyclic carbene ligand) (10-20 mol%)
-
Oxidant (e.g., Ag₂CO₃, benzoquinone) (2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the N-protected this compound, aryl halide, palladium catalyst, ligand, and oxidant in a dry reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture at the optimized temperature (e.g., 100-120 °C) for 12-24 hours.
-
Monitor the reaction by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, cool the mixture, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the C-H arylated product.
Conceptual Workflow for C-H Arylation
Caption: A conceptual workflow for the palladium-catalyzed C-H arylation.
References
Application Notes & Protocols: Synthesis of Fluorescent Dyes from 3,3-Dimethylindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various classes of fluorescent dyes derived from 3,3-dimethylindoline. This versatile precursor is fundamental in the development of probes for biomedical imaging, biosensing, and drug delivery applications due to the favorable photophysical properties of its derivatives, such as intense fluorescence and good photostability.[1][2] The protocols outlined below cover the synthesis of squaraine, cyanine (including indocyanine green), and hemicyanine dyes.
Overview of Fluorescent Dyes from this compound
This compound is a key building block for a variety of fluorescent dyes. The specific class of dye is determined by the reaction partners and the resulting chromophore structure. The primary classes discussed in these notes are:
-
Squaraine Dyes: Characterized by a central four-membered squaric acid ring, these dyes typically exhibit intense absorption and emission in the red to near-infrared (NIR) region.[1] They are known for their narrow absorption and emission bands, which is advantageous for multicolor imaging.[3][4]
-
Cyanine Dyes: This broad class of dyes features a polymethine bridge connecting two nitrogen-containing heterocyclic moieties, one of which is derived from this compound. Their spectral properties are highly tunable by altering the length of the polymethine chain.[5] Indocyanine green (ICG) is a clinically approved heptamethine cyanine dye used in medical diagnostics.[6]
-
Hemicyanine Dyes: These dyes possess a structure that can be considered half of a cyanine dye, with an indoline-derived unit linked to an aromatic moiety through a polymethine chain. They are often used as probes for detecting specific analytes and studying biomolecular interactions.[2][7]
Synthesis of Squaraine Dyes
Squaraine dyes are synthesized through the condensation of an electron-rich this compound derivative with squaric acid.[1] The reaction is typically a dehydration process carried out in a suitable solvent mixture with azeotropic removal of water.
General Reaction Scheme
Caption: General synthesis of squaraine dyes.
Experimental Protocol: Synthesis of a this compound Squaraine Dye
This protocol is adapted from the synthesis of a symmetric squaraine dye.[3][8]
Materials:
-
5-Methoxy-2,3,3-trimethyl-3H-indole
-
Squaric acid
-
Toluene
-
Butanol
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Dichloromethane
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve 5-methoxy-2,3,3-trimethyl-3H-indole (2.52 mmol) and squaric acid (1.26 mmol) in a mixture of 20 mL of toluene and butanol.[3]
-
Heat the mixture to reflux in an oil bath and maintain reflux for 24 hours, collecting the water removed in the Dean-Stark trap.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]
-
Purify the crude material by column chromatography on silica gel, using a gradient of 0-10% acetone in dichloromethane as the eluent.[3]
-
Collect the fractions containing the dark blue product and combine them.
-
Evaporate the solvent to yield the purified squaraine dye as a dark blue solid.
Quantitative Data
| Compound | Reactants | Yield | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference |
| Squaraine 2 | 5-Methoxy-2,3,3-trimethyl-3H-indole, Squaric acid | 41% | ~630 | ~650 | ~0.65 | [1][3] |
| Rotaxane-encapsulated Squaraine | This compound squaraine, Tetralactam macrocycle | - | 560-650 (emission) | - | 10-fold enhancement | [3][9] |
Synthesis of Cyanine Dyes (Indocyanine Green - ICG)
Indocyanine green is a heptamethine cyanine dye. Its synthesis involves the condensation of a quaternized this compound derivative with a polymethine chain precursor. Modern syntheses often employ a one-pot approach.
General Reaction Scheme
Caption: General synthesis of Indocyanine Green.
Experimental Protocol: One-Pot Synthesis of Indocyanine Green (ICG)
This protocol describes a general one-pot synthesis of ICG.[10][11]
Materials:
-
4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate (quaternized indole)
-
N-phenyl-N-((1E,3E,5E)-5-(phenylimino)penta-1,3-dienyl)acetamide (polymethine precursor)
-
Sodium acetate
-
Methanol or Ethanol
-
Isopropanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Combine the quaternized indole derivative, the polymethine bridge precursor, and sodium acetate in an alcoholic solvent such as methanol or ethanol in a round-bottom flask.[12]
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
Cool the reaction mixture to room temperature.
-
The crude ICG will precipitate. Collect the solid by filtration.
-
Purify the crude ICG by recrystallization. A common solvent system is a mixture of isopropanol and water.[10][11]
-
Dissolve the crude product in a minimal amount of the hot solvent mixture (e.g., 50-60 °C).[10]
-
Allow the solution to cool slowly to room temperature to facilitate crystallization.
-
Collect the purified crystals by filtration, wash with cold isopropanol, and dry under vacuum.
Quantitative Data
| Compound | Key Reactants | Yield | λ_abs (nm) | λ_em (nm) | Purity | Reference |
| Indocyanine Green | Quaternized indole, Polymethine precursor | 85.1% | ~800 | - | 80-85% (crude) | [10][11] |
| Purified ICG | - | - | - | - | >99.5% | [11] |
| One-step ICG Synthesis | - | 92% | - | - | - | [13] |
Synthesis of Hemicyanine Dyes
Hemicyanine dyes are synthesized by the condensation of a quaternized 2,3,3-trimethyl-3H-indolium salt (often referred to as Fischer's base) with an aromatic aldehyde.
General Reaction Scheme
Caption: General synthesis of hemicyanine dyes.
Experimental Protocol: Synthesis of a Hemicyanine Dye
This protocol is a general representation for the synthesis of a hemicyanine dye.
Materials:
-
N-alkylated 2,3,3-trimethyl-3H-indolium salt
-
Substituted p-dimethylaminobenzaldehyde
-
Ethanol or Acetonitrile
-
Piperidine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve the N-alkylated 2,3,3-trimethyl-3H-indolium salt and the aromatic aldehyde (e.g., p-dimethylaminobenzaldehyde) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified hemicyanine dye.
Quantitative Data
| Dye Class | General Structure Features | λ_abs Range (nm) | λ_em Range (nm) | Applications | References |
| Hemicyanines | Indolium linked to an aromatic moiety | 460-550 | 600-680 | Protein probes, pH sensors | [2][7][14][15] |
Applications in Research and Drug Development
Fluorescent dyes derived from this compound have a wide array of applications in the life sciences:
-
Fluorescent Labeling: These dyes, particularly those functionalized with reactive groups like N-hydroxysuccinimide (NHS) esters, are used to covalently label proteins, antibodies, and nucleic acids for subsequent detection and analysis.[16][17]
-
Bioimaging: The strong fluorescence and photostability of these dyes make them excellent probes for cellular and in vivo imaging. NIR-emitting cyanine and squaraine dyes are especially valuable for deep-tissue imaging due to reduced autofluorescence and light scattering at longer wavelengths.[14]
-
Drug Transporter Studies: Fluorescent dyes can be used as substrates for drug transporters, enabling high-throughput screening of transporter inhibition and the study of drug-drug interactions.[18]
-
Sensing and Diagnostics: Hemicyanine and other indoline-based dyes can be designed to respond to specific environmental changes (e.g., pH, ion concentration) or the presence of certain biomolecules, making them useful for developing biosensors and diagnostic agents.[15]
The continued development of novel synthetic routes and functionalization strategies for this compound-based dyes will further expand their utility in drug discovery and biomedical research.[19][20]
References
- 1. Squaraine dye - Wikipedia [en.wikipedia.org]
- 2. Hemicyanine dyes derived from 2,3,3-trimethyl-3H-indolium as candidates for non-covalent protein probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www3.nd.edu [www3.nd.edu]
- 4. WO2018020518A1 - Squaraine dyes and applications thereof - Google Patents [patents.google.com]
- 5. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-[(3,3-Dimethylindolin-2-ylidene)methyl]-4-[(3,3-dimethyl-3H-indol-1-ium-2-yl)methylidene]-3-oxocyclobut-1-en-1-olate chloroform disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis and Structure of this compound Squaraine Rotaxanes. | Semantic Scholar [semanticscholar.org]
- 10. US20240158639A1 - Process for preparing indocyanine green - Google Patents [patents.google.com]
- 11. WO2022200991A1 - Process for preparing indocyanine green - Google Patents [patents.google.com]
- 12. WO2017093889A1 - An improved process for the preparation of indocyanine green - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Coumarins to Cyanines: Synthesis of Hemicyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Nature and uses of fluorescent dyes for drug transporter studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US11964965B2 - Methods of manufacture and synthesis of fluorescent dye compounds and uses thereof - Google Patents [patents.google.com]
- 20. Chemical biology utilizing dye molecules for drug discovery | Article Information | J-GLOBAL [jglobal.jst.go.jp]
Application Notes and Protocols for the Synthesis of 3,3-Dichloroindolin-2-ones
Introduction
3,3-Dichloroindolin-2-ones are a class of heterocyclic compounds that serve as important synthetic intermediates in the development of various biologically active molecules and pharmaceuticals. Their unique structural motif, featuring a quaternary stereocenter with two chlorine atoms, makes them valuable precursors for the synthesis of spirocyclic oxindoles and other complex molecular architectures. This document provides a detailed experimental procedure for the synthesis of 3,3-dichloroindolin-2-ones, targeting researchers and professionals in the fields of organic synthesis and drug discovery.
Experimental Protocols
The following protocol is based on the dichlorination of isatin-3-hydrazones using (dichloroiodo)benzene, a method noted for its efficiency and good yields.[1][2][3] The synthesis is a two-step process: first, the formation of the isatin-3-hydrazone, followed by the dichlorination to yield the final product.
Step 1: Synthesis of 3-Hydrazono-2-oxindoles
-
Reaction Setup: In a round-bottom flask, dissolve the desired isatin (1.0 eq.) in absolute methanol (0.4 M).[4]
-
Addition of Reagent: To the vigorously stirred solution, add hydrazine hydrate (2.0 eq.) in a single portion.[4]
-
Reaction Conditions: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product, 3-hydrazono-2-oxindole, will often precipitate out of the solution. Collect the solid by filtration, wash with cold methanol, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.[4]
Step 2: Synthesis of 3,3-Dichloroindolin-2-ones
-
Reaction Setup: Add the synthesized 3-hydrazono-2-oxindole (1.0 eq.) to a flame-dried round-bottom flask. Add 1,2-dichloroethane (DCE) (0.2 M) and a catalytic amount of pyridine (5 mol%). The reaction should be carried out under a nitrogen atmosphere, although it has been reported to proceed under air as well.[4][5]
-
Addition of Chlorinating Agent: Heat the reaction mixture to reflux. In one portion, add (dichloroiodo)benzene (PhICl₂) (1.1 eq.).[4]
-
Reaction Conditions: Continue to stir the reaction at reflux.
-
Monitoring: Monitor the consumption of the starting material using TLC.
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture by rotary evaporation. Purify the crude product by gradient column chromatography to obtain the pure 3,3-dichloroindolin-2-one.[4]
Data Presentation
The following table summarizes the reaction yields for the synthesis of various substituted 3,3-dichloroindolin-2-ones from their corresponding 3-hydrazono-2-oxindoles.
| Compound | Substituent (R) | Yield (%) | Physical Appearance |
| 9a | H | 97 | Off-white solid |
| 9b | N-Methyl | 78 | Red solid |
| 9c | N-i-Propyl | 99 | Yellow solid |
| 9d | N-Hexyl | 85 | Red oil |
| 9e | N-Allyl | 70 | Red oil |
| 9f | N-Benzyl | 85 | Clear crystals |
| 9i | 5-Methyl | 60 | Clear yellow solid |
| 9j | 5-t-Butyl | 63 | Orange solid |
| 9k | 5-Fluoro | 88 | Clear brown solid |
| 9n | 7-Bromo | 73 | Off-white solid |
Data sourced from Murphy et al.[4]
Visualization of Experimental Workflow
The following diagram illustrates the two-step synthesis of 3,3-dichloroindolin-2-ones from isatins.
Caption: Synthetic pathway for 3,3-dichloroindolin-2-ones.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3,3-dichloroindolin-2-ones from isatin-3-hydrazones and (dichloroiodo)benzene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 3,3-dichloroindolin-2-ones from isatin-3-hydrazones and (dichloroiodo)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 3,3-Dimethylindoline in the Synthesis of Neuroactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of neuroactive agents. Its rigid bicyclic structure provides a valuable framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The 3,3-dimethylindoline moiety, in particular, offers a unique starting point for the design of novel neuroprotective and pharmacologically active molecules. The gem-dimethyl substitution at the C3 position can confer increased metabolic stability and lipophilicity, desirable properties for central nervous system (CNS) drug candidates. This document provides detailed application notes and protocols for the synthesis and evaluation of neuroactive compounds derived from this compound, focusing on its potential as a scaffold for acetylcholinesterase (AChE) inhibitors, monoamine oxidase (MAO) inhibitors, and antioxidants.
Rationale for this compound in Neuroactive Drug Discovery
The development of novel therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease is a critical area of research. Key strategies in this field include the inhibition of enzymes like acetylcholinesterase and monoamine oxidase, as well as the mitigation of oxidative stress. The indole nucleus and its derivatives have shown promise in all these areas. For instance, derivatives of isoindoline-1,3-dione have been identified as potent acetylcholinesterase inhibitors[1][2]. Similarly, various indole derivatives have been investigated as effective monoamine oxidase inhibitors[3][4]. Furthermore, the antioxidant properties of compounds containing the indole scaffold are well-documented[5][6]. The incorporation of the this compound core is a strategic approach to developing novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.
Synthesis of a Model Neuroactive Compound: N-benzyl-3,3-dimethylindoline
This section details a proposed synthetic protocol for a model neuroactive compound, N-benzyl-3,3-dimethylindoline, based on established methods for the N-alkylation of indoline derivatives. This compound can serve as a versatile intermediate for further functionalization to explore a range of neuroprotective activities.
Experimental Protocol: N-alkylation of this compound
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (2.0 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-benzyl-3,3-dimethylindoline.
Caption: Synthetic workflow for N-benzyl-3,3-dimethylindoline.
Biological Evaluation Protocols
The synthesized this compound derivatives can be screened for various neuroprotective activities using the following established in vitro assays.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is a colorimetric method to determine the activity of acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
Donepezil (as a positive control)
Procedure:
-
Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (50 mM, pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
Incubate the plate at 37°C and measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is designed to assess the inhibitory activity of the synthesized compounds against both MAO-A and MAO-B isoforms.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds
-
Clorgyline (for MAO-A) and Selegiline (for MAO-B) as positive controls
Procedure:
-
Pre-incubate the MAO-A or MAO-B enzyme with various concentrations of the test compound in potassium phosphate buffer at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction by adding a suitable quenching agent (e.g., perchloric acid).
-
Measure the formation of the product (4-hydroxyquinoline for MAO-A, benzaldehyde for MAO-B) using a fluorometric or spectrophotometric method.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds
-
Ascorbic acid (as a positive control)
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the test compounds to a solution of DPPH in methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Data Presentation
The following tables summarize hypothetical but representative quantitative data for a series of N-substituted this compound derivatives, based on activities reported for analogous indole compounds.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Substitution (R) on Nitrogen | AChE IC₅₀ (µM) |
| DMI-1 | Benzyl | 8.5 |
| DMI-2 | 4-Chlorobenzyl | 2.1 |
| DMI-3 | 4-Methoxybenzyl | 12.3 |
| DMI-4 | 3-Pyridylmethyl | 5.7 |
| Donepezil | (Reference) | 0.02 |
Table 2: Monoamine Oxidase (MAO) Inhibitory Activity
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| DMI-5 | 15.2 | 1.8 | 8.4 |
| DMI-6 | > 50 | 0.9 | > 55 |
| DMI-7 | 5.6 | 10.4 | 0.5 |
| Selegiline | > 100 | 0.01 | > 10000 |
Table 3: Antioxidant Activity (DPPH Scavenging)
| Compound | DPPH Scavenging EC₅₀ (µM) |
| DMI-8 | 25.4 |
| DMI-9 | 18.9 |
| DMI-10 | 32.1 |
| Ascorbic Acid | 5.2 |
Signaling Pathway Visualization
The inhibition of acetylcholinesterase by this compound derivatives would lead to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Caption: Inhibition of AChE by a this compound derivative.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel neuroactive compounds. The synthetic protocols and biological evaluation methods outlined in these application notes provide a framework for researchers to explore the potential of this compound derivatives as inhibitors of key enzymatic targets and as potent antioxidants. Further derivatization and optimization of lead compounds based on this scaffold could lead to the discovery of new therapeutic agents for the treatment of neurodegenerative diseases.
References
- 1. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinetics of monoamine oxidase inhibition by three 2-indolylmethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Function of Isoflavone and 3,3′-Diindolylmethane: Are They Important for Cancer Prevention and Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3,3-Dimethylindoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3,3-dimethylindoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method is a two-step process. The first step involves the Fischer indole synthesis of 2,3,3-trimethylindolenine from phenylhydrazine and 3-methyl-2-butanone. The subsequent step is the reduction of the resulting 2,3,3-trimethylindolenine to this compound.
Q2: My Fischer indole synthesis of 2,3,3-trimethylindolenine is giving a low yield. What are the potential causes?
A2: Low yields in the Fischer indole synthesis can stem from several factors. Decomposition of the phenylhydrazine starting material or the hydrazone intermediate under harsh acidic conditions is a common issue. Additionally, the presence of electron-withdrawing groups on the phenylhydrazine can decrease the reaction's efficiency. Inefficient formation of the initial hydrazone can also contribute to lower yields.
Q3: What are the recommended catalysts for the Fischer indole synthesis of 2,3,3-trimethylindolenine?
A3: A range of Brønsted and Lewis acids can be used to catalyze this reaction. Commonly employed catalysts include zinc chloride, polyphosphoric acid (PPA), and acetic acid. The choice of catalyst can significantly impact the reaction rate and yield, and optimization may be required for your specific conditions.
Q4: I am observing significant side product formation during the reduction of 2,3,3-trimethylindolenine. What are the likely side products and how can I minimize them?
A4: Side product formation during the reduction step can include over-reduction of the aromatic ring, especially under harsh catalytic hydrogenation conditions, or incomplete reduction, leaving unreacted indolenine. To minimize these, it is crucial to carefully control the reaction conditions, such as hydrogen pressure, temperature, and reaction time. Using milder reducing agents like sodium borohydride in the presence of an acid can also offer better selectivity.
Q5: What is the best method for purifying the final this compound product?
A5: Vacuum distillation is the most effective method for purifying this compound, which is a liquid at room temperature. This technique is particularly suitable for high-boiling point compounds that may decompose at atmospheric pressure. It allows for the separation of the desired product from less volatile impurities and any remaining starting materials.
Troubleshooting Guides
Problem: Low Yield in Fischer Indole Synthesis of 2,3,3-Trimethylindolenine
| Potential Cause | Recommended Solution |
| Decomposition of Reactants | Harsh acidic conditions can lead to the degradation of phenylhydrazine or the hydrazone intermediate. Consider using a milder acid catalyst or optimizing the reaction temperature to prevent decomposition. |
| Inefficient Hydrazone Formation | Ensure anhydrous conditions during the formation of the hydrazone. Pre-forming the hydrazone before the addition of the acid catalyst can sometimes improve the overall yield. |
| Substituent Effects | If using a substituted phenylhydrazine with electron-withdrawing groups, the reaction may be inherently slower and less efficient. Longer reaction times or a stronger acid catalyst might be necessary. |
Problem: Incomplete or Over-Reduction of 2,3,3-Trimethylindolenine
| Potential Cause | Recommended Solution |
| Incomplete Reaction | If using catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is sufficient. With chemical reducing agents like NaBH₄, ensure an adequate molar excess is used. Monitoring the reaction by TLC is crucial to determine completion. |
| Over-reduction of Aromatic Ring | This is more common with powerful reducing systems like high-pressure catalytic hydrogenation. Reduce the hydrogen pressure, lower the reaction temperature, or shorten the reaction time. Alternatively, switch to a milder reducing agent such as sodium borohydride with an acid. |
| Catalyst Poisoning | The product, this compound, being a secondary amine, can sometimes poison the hydrogenation catalyst. If the reaction stalls, filtering the mixture and adding fresh catalyst may be necessary. |
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2,3,3-Trimethylindolenine in Fischer Indole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zinc Chloride | Ethanol | Reflux | - | - | [1] |
| Acetic Acid | Acetic Acid | Reflux | 0.3-0.5 | 90.3 | [1] |
| Polyphosphoric Acid | - | - | - | - | [2] |
Table 2: Comparison of Reduction Methods for Indoles/Indolenines
| Reducing Agent/Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5 wt% Ru/Al₂O₃, H₂ (7 MPa) | 2,3-Dimethylindole | - | 190 | 4 | 100 | [3] |
| Pt/C, H₂, p-TSA | Indole | Water | - | - | Excellent | [4] |
| NaBH₄ | 3-Nitroacetophenone | Ethanol | Room Temp | - | - | [5] |
| NaBH₄, Acetic Acid | Indole | Acetic Acid | - | - | 86 (N-ethylindoline) | [6] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 2,3,3-Trimethylindolenine
This protocol is adapted from a microwave-assisted synthesis method which has been shown to give high yields.[1]
Materials:
-
Phenylhydrazine (34g)
-
3-Methyl-2-butanone (methyl isopropyl ketone) (70g)
-
Glacial Acetic Acid (300 mL)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Petroleum ether
Procedure:
-
In a suitable open container, mix phenylhydrazine (34g), 3-methyl-2-butanone (70g), and glacial acetic acid (300 mL).
-
Heat the mixture to reflux and apply microwave radiation (800W) for 20-30 minutes.
-
After the reaction is complete, concentrate the solution under reduced pressure.
-
Cool the concentrated residue and dilute it with ethyl acetate (100 mL).
-
Neutralize the solution to a pH of 7-8 by the slow addition of a saturated NaHCO₃ solution.
-
Separate the organic layer and concentrate it to obtain the crude product.
-
Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether (1:5) as the eluent.
-
Concentrate the eluent to obtain pure 2,3,3-trimethylindolenine.
Protocol 2: Reduction of 2,3,3-Trimethylindolenine to this compound via Catalytic Hydrogenation
This is a general procedure for the catalytic hydrogenation of indoles which can be adapted for 2,3,3-trimethylindolenine.[3]
Materials:
-
2,3,3-Trimethylindolenine
-
5 wt% Ru/Al₂O₃ catalyst
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, dissolve 2,3,3-trimethylindolenine in a suitable solvent like ethanol.
-
Add the 5 wt% Ru/Al₂O₃ catalyst (catalyst loading may need to be optimized, typically 5-10 mol%).
-
Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 7 MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 190°C) with stirring.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Purification [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Purification of Crude 3,3-Dimethylindoline
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude 3,3-Dimethylindoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Crude this compound, often synthesized via the Fischer indole synthesis, can contain several types of impurities.[1][2] These typically include:
-
Unreacted Starting Materials: Residual phenylhydrazine and ketone precursors.
-
Side-Reaction Products: The Fischer indole synthesis is prone to side reactions. A significant one is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate, which can form aniline byproducts.[1][3]
-
Isomeric Impurities: Depending on the reaction conditions, other isomeric indoline structures may form.[1]
-
Oxidation Products: Indolines can be susceptible to air oxidation, which may lead to the formation of the corresponding 3,3-Dimethyl-3H-indole or other colored degradation products, particularly during workup and purification.[1]
Q2: What is the best initial purification technique for a crude sample of this compound?
A2: The choice of the initial purification technique depends on the physical state of your crude product and the nature of the impurities.
-
For liquid/oily crude products: Vacuum distillation is often a good first step to separate the product from non-volatile materials and some close-boiling impurities.
-
For solid crude products: Recrystallization is an effective technique for removing impurities that have different solubility profiles from the desired compound.[4]
-
For complex mixtures or to remove stubborn impurities: Column chromatography is a highly versatile method for separating compounds based on their polarity.[5]
Q3: My purified this compound is colored (e.g., yellow or brown). How can I remove the color?
A3: Colored impurities are common and often arise from oxidation or high-molecular-weight byproducts. Here are two effective methods for their removal:
-
Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal adsorbs colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[6]
-
Silica Gel Filtration: If the colored impurities are highly polar, a quick filtration through a short plug of silica gel can be effective. Dissolve your product in a minimally polar solvent (e.g., hexane with a small amount of ethyl acetate), pass it through the silica plug, and collect the eluent. The polar impurities will remain adsorbed on the silica.
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An essential, rapid technique to monitor the progress of a reaction and the effectiveness of purification steps.[4] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can separate this compound from its impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 column is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds like this compound, providing both purity information and mass data to help identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and can detect and help identify impurities if they are present in sufficient concentration.
Purification Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | The solution is not sufficiently saturated, or the cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] - Scratch the inside of the flask with a glass rod to induce nucleation.[7] - Add a seed crystal of pure this compound.[7][8] |
| Product "Oils Out" | The compound's melting point is below the boiling point of the solvent, or the solution is supersaturated with impurities. | - Add a small amount of additional solvent to dissolve the oil, then attempt to cool more slowly. - Change to a lower-boiling point solvent or use a solvent/anti-solvent system.[7] - Try triturating the oil with a solvent in which it is insoluble to induce solidification.[9] |
| Poor Crystal Yield | The compound is too soluble in the chosen solvent, even at low temperatures, or too much solvent was used. | - Choose a solvent in which the compound has lower solubility at room temperature.[6] - Use the minimum amount of hot solvent required to dissolve the crude product.[4] - After cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal recovery.[4] |
| Crystals are Impure/Colored | Impurities have a similar solubility profile, or insoluble impurities were not removed. | - Perform a hot filtration to remove any insoluble materials before cooling.[7] - Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[6] - A second recrystallization from a different solvent system may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Elutes Too Quickly (Low Retention) | The mobile phase (eluent) is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the percentage of the non-polar solvent like hexane).[10] |
| Compound Does Not Elute (High Retention) | The mobile phase is not polar enough. This compound is an amine and may be interacting strongly with acidic silica gel. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[10] - If the compound is still retained, consider adding a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent to reduce interactions with the acidic silica.[9] |
| Poor Separation of Compounds ("Smearing" or Overlapping Bands) | The column was packed improperly. The sample was overloaded. The chosen solvent system lacks selectivity. | - Ensure the column is packed uniformly without cracks or channels.[6] - Reduce the amount of crude material loaded onto the column.[10] - Optimize the mobile phase using TLC first to find a system that gives good separation (ΔRf > 0.2).[6] |
| Compound Decomposes on the Column | The compound is sensitive to the acidic nature of standard silica gel. | - Deactivate the silica gel by pre-flushing the packed column with an eluent containing 1-3% triethylamine.[11] - Consider using a less acidic stationary phase, such as neutral alumina.[9] |
Experimental Protocols
Protocol 1: Recrystallization
Principle: This technique purifies solid compounds based on differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[4] The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.[4]
Methodology:
-
Solvent Selection: Experiment with small amounts of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, or methanol/water mixtures[12]) to find a suitable one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid with stirring.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them. This prevents premature crystallization.[7]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of purer, larger crystals.[4]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
Principle: This is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (solvent) to separate components of a mixture based on their differential adsorption to the stationary phase.[5] More polar compounds adhere more strongly to the silica gel and elute later.[5]
Methodology:
-
Eluent Selection: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a retention factor (Rf) of approximately 0.3-0.4 for this compound and good separation from impurities.
-
Column Packing: Clamp a glass column vertically. Fill it with the chosen non-polar solvent. Prepare a slurry of silica gel in the same solvent and pour it into the column, allowing the solvent to drain as it packs. Tap the column gently to ensure even packing and remove air bubbles.[5] Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully apply the solution to the top of the column. Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[11]
-
Elution: Carefully add the eluent to the column, ensuring the solvent level never drops below the top of the sand. Apply gentle pressure (using a pump or inert gas) to push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows and Logic
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting guide for common crystallization issues.
Caption: Logical relationships for selecting a primary purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. web.uvic.ca [web.uvic.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. unifr.ch [unifr.ch]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Side reactions in the synthesis of spiropyrans from 3,3-Dimethylindoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues during the synthesis of spiropyrans from 3,3-dimethylindoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing indoline spiropyrans?
The most common and popular method for synthesizing indoline spiropyrans is the condensation reaction between a Fischer's base derivative (e.g., 1,3,3-trimethyl-2-methyleneindoline) and a substituted o-hydroxy aromatic aldehyde, such as salicylaldehyde.[1][2] This reaction is typically performed by heating the components in a suitable solvent, often with a basic catalyst like piperidine or pyridine.[2]
Q2: My final spiropyran product is colored, but I expected a colorless or pale-yellow powder. Why?
Spiropyrans can exist in two forms: a colorless, closed spiro (SP) form and a colored, open merocyanine (MC) form.[3] The presence of color indicates that a portion of your product is in the open MC form. This equilibrium can be influenced by several factors, including:
-
Solvent Polarity: Polar solvents can stabilize the highly polar MC form.[4][5]
-
Trace Acidity: The presence of acids can protonate the MC form, leading to color.[1]
-
UV Light Exposure: Ambient UV light can trigger the conversion from the SP to the MC form.[2]
Q3: How does the merocyanine (MC) form arise, and is it reversible?
The photochromism of spiropyrans involves the reversible cleavage of the C-O bond in the pyran ring, typically induced by UV light.[1][2] This bond breaking allows the molecule to open and rearrange into the planar, conjugated, and colored merocyanine (MC) form. In the absence of the stimulus (e.g., in the dark or upon irradiation with visible light), the MC form typically reverts to the more stable, colorless spiro (SP) form.[3]
Q4: What analytical techniques are best for confirming the structure of my synthesized spiropyran?
Structural confirmation is typically achieved using a combination of spectroscopic techniques. ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure.[6][7] Infrared (IR) spectroscopy can also be used to identify key functional groups and observe structural changes between the SP and MC forms.[6]
Troubleshooting Guide
This guide addresses specific problems researchers may face during the synthesis and purification of spiropyrans.
Problem 1: Low Reaction Yield
Question: My spiropyran synthesis resulted in a very low yield. What are the common causes and how can I improve it?
Answer: Low yields are a frequent issue and can stem from several factors. As a rule, a significant decrease in the yields of target products is observed with an increase in the complexity of the starting materials' structure.[5] Refer to the table below for potential causes and solutions.
| Potential Cause | Recommended Solution | Citation |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. If necessary, increase the reflux time or temperature. | [6][8] |
| Side Reactions | The formation of by-products, such as the "bis-condensed" impurity, can significantly lower the yield of the desired spiropyran. See Problem 2 for mitigation strategies. | [1] |
| Reagent Purity | Ensure the purity of your starting materials, particularly the Fischer's base and the salicylaldehyde derivative. Impurities can lead to unwanted side reactions. | [1] |
| Losses During Purification | Spiropyrans can be challenging to purify. Significant material loss can occur during column chromatography or multiple recrystallizations. Optimize your purification method (see Problem 4). | [4] |
Problem 2: Formation of "Bis-Condensed" By-product
Question: I have identified a significant impurity that appears to be a "bis-condensed" product. How can this side reaction be minimized?
Answer: The "bis-condensed" by-product arises from the reaction of two molecules of the indoline base with one molecule of the aldehyde. This is a known side reaction that can be suppressed through specific methodological adjustments.
| Mitigation Strategy | Detailed Protocol | Citation |
| Use Quaternary Indolenyl Salts | Instead of using the free Fischer's base (2-methylene-1,3,3-trimethylindoline), use its corresponding quaternary indolenyl salt in the reaction mixture with an equimolar amount of an organic base (e.g., piperidine). | [1] |
| Use Excess Aldehyde | Employing a slight excess of the salicylaldehyde component in the reaction can favor the formation of the desired 1:1 condensation product over the "bis-condensed" by-product. | [1] |
Problem 3: Product Degradation During Workup
Question: My product appears to be degrading during the workup or in solution. What could be the cause?
Answer: The colored merocyanine (MC) form of spiropyran can be susceptible to degradation, particularly in aqueous or acidic conditions.
| Potential Cause | Explanation & Solution | Citation |
| Hydrolytic Decomposition | The MC isomer can undergo hydrolytic decomposition in aqueous media. This process can cleave the molecule, leading to the formation of the original Fischer's base and salicylaldehyde moieties. To avoid this, minimize contact with water, especially during workup, and ensure all solvents are anhydrous. | [1][9] |
| Photo-degradation | While the SP-MC transition is reversible, prolonged exposure to high-intensity UV light can lead to irreversible photo-degradation. It is advisable to protect the reaction and the purified product from excessive light. | [10] |
Problem 4: Difficulty with Purification
Question: I am struggling to purify my spiropyran. Column chromatography gives poor separation, and the product remains colored. What should I do?
Answer: Purification is often challenging due to the dual nature of spiropyrans (SP and MC forms), which have different polarities.[4] The colored MC form can streak on a silica gel column.
| Troubleshooting Tip | Detailed Protocol | Citation |
| Optimize Chromatography | Use a carefully selected solvent system for column chromatography, such as a mixture of hexane, ethyl acetate, and dichloromethane. Monitor fractions closely by TLC. | [7] |
| Recrystallization | Successive recrystallizations from a nonpolar solvent system (e.g., hexane/ethyl acetate) can be effective. This method often helps in obtaining the pure, colorless spiro form, as the nonpolar solvent destabilizes the polar merocyanine form. | [4] |
| Acid-Mediated Purification | A novel strategy involves the deliberate and reversible conversion of the spiropyran to its protonated merocyanine (MCH+) salt. This salt can be isolated and purified, after which the MCH+ is deprotonated with a base to regenerate the pure spiropyran. This technique can be highly effective for removing stubborn impurities. | [11][12] |
Experimental Protocols & Visualizations
Protocol 1: General Synthesis of a Spiropyran
This protocol describes a typical condensation reaction.
-
Reagent Preparation: Dissolve equimolar amounts of the 1,3,3-trimethyl-2-methyleneindoline derivative and the desired substituted salicylaldehyde in anhydrous ethanol.[6]
-
Reaction: Add a catalytic amount of piperidine or triethylamine to the mixture.
-
Reflux: Heat the reaction mixture to reflux and stir for several hours (typically 3-5 hours). Monitor the reaction's progress using TLC.[6]
-
Isolation: Once the reaction is complete, cool the solution. The crude product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.
-
Purification: Collect the crude solid by filtration. Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[4][7]
Visualizations
The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting common issues.
Caption: Main reaction pathway for spiropyran synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Spiropyran - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fischer Indole Synthesis of Dimethylindoles
Welcome to the technical support center for the Fischer indole synthesis of dimethylindoles. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of various dimethylindole isomers.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of a dimethylindole is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors. The reaction is highly sensitive to reaction parameters. Key areas to investigate include:
-
Purity of Reactants: Ensure the purity of both the substituted phenylhydrazine and the ketone. Impurities can lead to undesirable side reactions that consume starting materials.
-
Catalyst Choice and Concentration: The type and amount of acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used. The optimal catalyst is substrate-dependent, so screening different acids may be necessary. Polyphosphoric acid (PPA) is often an effective catalyst.[1]
-
Reaction Temperature and Time: The reaction often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can cause decomposition of starting materials or the desired product.[1] Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents such as DMSO and acetic acid are frequently used.[1] In some instances, performing the reaction neat (without a solvent) can be effective.
-
Substituent Effects: The electronic properties of the methyl groups on the phenylhydrazine ring can influence the reaction. Electron-donating groups, such as methyl groups, can sometimes lead to side reactions like the cleavage of the N-N bond in the hydrazone intermediate.
Q2: I am using an unsymmetrical ketone to synthesize a dimethylindole and I'm getting a mixture of regioisomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity with unsymmetrical ketones in the Fischer indole synthesis is a known challenge. The outcome is influenced by both steric and electronic factors, as well as the reaction conditions. Here are some strategies to improve regioselectivity:
-
Acid Catalyst: The choice of acid catalyst can influence the ratio of the resulting indole isomers. Weaker acids may favor the kinetic product, which is formed from the more substituted enamine, while stronger acids might lead to the thermodynamic product.[2]
-
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the ketone can direct the cyclization to the less sterically hindered position.
-
Reaction Temperature: Temperature can also play a role in regioselectivity. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q3: My reaction has failed, and I have only recovered the starting materials or a complex mixture of unidentifiable products. What are the likely causes?
A3: Complete reaction failure can be disheartening but is often traceable to specific issues:
-
Substrate Stability: Some substituted phenylhydrazones are unstable under the strongly acidic conditions of the reaction and may decompose before cyclization can occur. Consider forming the hydrazone in situ under milder conditions before proceeding with the indolization step.
-
Product Instability: The target dimethylindole itself might be unstable in the presence of strong acid, leading to degradation or polymerization. If this is suspected, it is important to neutralize the acid as soon as the reaction is complete during the workup.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that lead to complex mixtures and decomposition.[1]
Q4: What are some common side reactions in the Fischer indole synthesis of dimethylindoles?
A4: Besides incomplete reaction or decomposition, several side reactions can occur:
-
Aldol Condensation: Enolizable ketones can undergo self-condensation under acidic conditions, leading to aldol byproducts.
-
N-N Bond Cleavage: As mentioned, electron-donating groups can promote the heterolytic cleavage of the N-N bond in the hydrazone intermediate, which can lead to various side products instead of the desired indole.[3]
-
Rearrangements: Under certain conditions, rearrangements of the indole nucleus can occur, leading to isomeric impurities.
Q5: What are the best practices for purifying dimethylindoles synthesized via the Fischer method?
A5: Purification of dimethylindoles can be challenging due to the presence of starting materials, catalysts, and side products. Common purification techniques include:
-
Column Chromatography: This is the most common method for purifying indoles. The choice of eluent system is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. For basic dimethylindoles, adding a small amount of a tertiary amine (e.g., triethylamine) to the eluent can prevent tailing on the silica gel column.
-
Recrystallization: If the dimethylindole is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
Acid-Base Extraction: Since indoles are weakly basic, an acid-base extraction can sometimes be used to separate them from non-basic impurities. However, care must be taken as some indoles are sensitive to strong acids.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Impure Starting Materials | Purify the phenylhydrazine and ketone by distillation or recrystallization before use. |
| Incorrect Catalyst | Screen a variety of Brønsted and Lewis acids (e.g., PPA, ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your specific substrates. |
| Sub-optimal Temperature | Optimize the reaction temperature. Start at a moderate temperature and gradually increase it while monitoring the reaction by TLC. For some substrates, microwave heating can significantly improve yields and reduce reaction times.[1] |
| Unstable Hydrazone | Form the hydrazone intermediate in situ under milder conditions before adding the cyclization catalyst. |
| Product Decomposition | Neutralize the reaction mixture promptly upon completion. Consider using a milder catalyst or lower reaction temperature. |
Problem 2: Formation of Multiple Products (Isomers or Side Products)
| Possible Cause | Suggested Solution |
| Use of Unsymmetrical Ketone | To control regioselectivity, experiment with different acid catalysts (strength and concentration) and reaction temperatures.[2] |
| Aldol Condensation | Optimize reaction conditions (lower temperature, shorter reaction time) to minimize the formation of aldol byproducts. |
| Oxidative Decomposition | Run the reaction under an inert atmosphere (N₂ or Ar) to prevent the formation of colored impurities from oxidation.[1] |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 2,3-Dimethylindole
| Phenylhydrazine | Ketone | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenylhydrazine | 2-Butanone | BF₃·OEt₂ | Ethanol | Reflux | - | ~90 | [4] |
| Phenylhydrazine HCl | 2-Butanone | None (Microwave) | THF | 150 | 15 min | 97 | [5] |
| Phenylhydrazine HCl | 2-Butanone | None (Microwave) | 2-MeTHF | 150 | 15 min | 93 | [1] |
| Phenylhydrazine HCl | 2-Butanone | None (Microwave) | CPME | 150 | 15 min | 91 | [1] |
| Phenylhydrazine | 2-Butanone | None (Microwave) | Neat | 150 | 15 min | 64 | [1] |
Table 2: Reaction Conditions for the Synthesis of Other Dimethylindoles
| Product | Phenylhydrazine | Ketone | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,5-Dimethylindole | p-Tolylhydrazine | Acetone | Acetic Acid | Acetic Acid | Room Temp | - | High | [6] |
| 3,5-Dimethylindole | p-Tolylhydrazine | Propionaldehyde | - | - | - | - | - | - |
| 5,7-Dimethylindole | 2,4-Dimethylphenylhydrazine | Acetone | - | - | - | - | - | - |
| 2,7-Dimethylindole | o-Tolylhydrazine | Acetone | - | - | - | - | - | - |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethylindole using Boron Trifluoride Etherate [4]
-
Materials:
-
Phenylhydrazine
-
2-Butanone
-
Ethanol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
-
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and 2-butanone (1 equivalent) in ethanol.
-
Add boron trifluoride etherate as the catalyst.
-
Reflux the reaction mixture.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate workup, which typically involves neutralizing the acid, extracting the product with an organic solvent, and drying the organic layer.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2,3-dimethylindole.
-
Protocol 2: Microwave-Assisted One-Pot Synthesis of 1-Benzyl-2,3-dimethylindole [1]
-
Materials:
-
Phenylhydrazine hydrochloride
-
2-Butanone (Butanone)
-
Tetrahydrofuran (THF)
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Benzyl bromide
-
Saturated aqueous sodium bicarbonate
-
-
Procedure:
-
Fischer Indolization: In a microwave vial, add phenylhydrazine hydrochloride (1 eq.) and butanone (1.05 eq.) in THF (0.63 M).
-
Seal the vial and heat it in a microwave reactor at 150°C for 15 minutes.
-
N-Alkylation: Cool the reaction mixture to room temperature.
-
In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous DMF.
-
Add the crude indole solution from the previous step to the NaH suspension and stir for 15 minutes at room temperature.
-
Add benzyl bromide (1.1 eq.) and stir at 80°C for 15 minutes.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed Dearomatization of Indole Derivatives
Welcome to the technical support center for palladium-catalyzed dearomatization of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the palladium-catalyzed dearomatization of indole derivatives.
Issue 1: Low or No Product Yield
Question: My reaction is showing low yield or has failed to produce the desired dearomatized indole derivative. What are the potential causes and how can I resolve this?
Answer: Low or no yield in palladium-catalyzed dearomatization of indoles can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this issue.
-
Catalyst Deactivation: The palladium catalyst is susceptible to deactivation through various mechanisms.
-
Poisoning: Certain functional groups or impurities can irreversibly bind to the palladium center, inhibiting its catalytic activity. Common catalyst poisons include sulfur compounds, carbon monoxide, cyanides, and some nitrogen-containing heterocycles.[1]
-
Solution: Ensure all substrates, reagents, and solvents are of high purity. Utilize rigorous purification techniques such as distillation of solvents and recrystallization of solid reagents. Degassing the solvent and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent oxidation and poisoning from atmospheric components.
-
-
Product Inhibition: The indole product or byproducts formed during the reaction can sometimes coordinate to the palladium catalyst, leading to a decrease in its activity over time.[2]
-
Solution: Try adjusting the reaction concentration or consider a slower addition of one of the reactants to maintain a low concentration of the potentially inhibiting product throughout the reaction.
-
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst or the active catalytic species.
-
Solution: Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability. Some dearomatization reactions proceed efficiently at or below room temperature.
-
-
-
Substrate Reactivity: The electronic and steric properties of the indole substrate significantly influence the reaction outcome.
-
Electronic Effects: Indoles bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN) can be unreactive in some dearomatization reactions.[3]
-
Solution: For electron-deficient indoles, a more electron-rich palladium catalyst (e.g., with more electron-donating ligands) might be required to facilitate the initial steps of the catalytic cycle. Alternatively, modification of the reaction protocol or the use of a different type of dearomatization reaction may be necessary.
-
-
Steric Hindrance: Bulky substituents on the indole ring, particularly at the C7 position, can sterically hinder the approach of the catalyst, leading to reduced yields.[3] For instance, a C7-methoxy group has been observed to lower the yield to 25% due to disruption of the N-acyl-indole coplanarity.[3]
-
Solution: If steric hindrance is suspected, screening different ligands to find one with a suitable steric profile can be beneficial. In some cases, a smaller ligand may provide better access to the reaction center.
-
-
-
Reagent Quality and Stoichiometry:
-
Base Quality: The quality of inorganic bases can be variable between suppliers and can impact reproducibility. For example, issues with the consistency of K₃PO₄ have been noted, which were resolved by switching to Na₃PO₄.[4]
-
Solution: If reproducibility is an issue, try using a base from a different supplier or consider an alternative base. It is also good practice to use freshly purchased and properly stored bases.
-
-
Incorrect Stoichiometry: The ratio of reactants, catalyst, and ligand is critical.
-
Solution: Carefully optimize the stoichiometry of all reaction components. A slight excess of one of the coupling partners may be beneficial in some cases.
-
-
Issue 2: Poor Stereoselectivity (Enantio- or Diastereoselectivity)
Question: My asymmetric dearomatization reaction is resulting in low enantiomeric excess (ee) or a poor diastereomeric ratio (dr). How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity is a common challenge in asymmetric catalysis. The choice of chiral ligand, solvent, and temperature are critical parameters to optimize.
-
Chiral Ligand: The chiral ligand is the primary determinant of stereoselectivity.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition states, thereby affecting stereoselectivity.
-
Solution: Conduct a solvent screen including both polar and non-polar aprotic solvents. The optimal solvent can vary significantly for different ligand/substrate combinations.
-
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state leading to the major enantiomer.
-
Solution: If the reaction proceeds at a reasonable rate at lower temperatures, perform a temperature optimization study (e.g., from room temperature down to -20 °C or lower) to find the best conditions for high stereoselectivity.
-
-
Additives: In some cases, additives can have a profound effect on selectivity.
-
Solution: The use of co-catalysts or additives can sometimes improve stereocontrol. For example, a ligand-swap strategy using a chiral ligand to control stereoselective migratory insertion and an achiral ligand to promote reductive elimination has been successfully employed.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium precursors used for indole dearomatization? A1: Commonly used palladium precursors include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (palladium(II) acetate), and [Pd(allyl)Cl]₂ (allylpalladium(II) chloride dimer). The choice of precursor often depends on the specific reaction being performed and the desired oxidation state of the active catalyst.
Q2: How do I choose the right ligand for my reaction? A2: Ligand selection is crucial and often requires empirical screening. For asymmetric reactions, chiral ligands such as phosphoramidites or BINAP derivatives are common choices. For non-asymmetric reactions, phosphine ligands like PPh₃ or bulky electron-rich phosphines are frequently used. The ligand influences the stability, reactivity, and selectivity of the catalyst.
Q3: My indole substrate has a free N-H group. Should I protect it? A3: Protection of the indole nitrogen is often beneficial and can prevent side reactions at the nitrogen atom. Common protecting groups include Boc, Cbz, or a simple methyl or benzyl group. However, some protocols are developed to work with N-H free indoles. The necessity of protection is substrate and reaction-dependent.
Q4: What are some common side reactions to be aware of? A4: Besides the desired dearomatization, potential side reactions include C-H functionalization at other positions of the indole ring without dearomatization, dimerization or oligomerization of the indole substrate, and decomposition of starting materials or products under the reaction conditions.[5] Careful optimization of reaction conditions can help to minimize these side reactions.
Data Presentation
Table 1: Effect of Ligand and Solvent on Enantioselectivity in a Model Asymmetric Dearomatization
| Entry | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | L1 | Toluene | 85 | 75 |
| 2 | L1 | THF | 82 | 80 |
| 3 | L1 | CH₂Cl₂ | 90 | 88 |
| 4 | L2 | Toluene | 78 | 92 |
| 5 | L2 | THF | 88 | 95 |
| 6 | L2 | CH₂Cl₂ | 92 | 97 |
| 7 | L3 | THF | 65 | 60 |
Data is hypothetical and for illustrative purposes.
Table 2: Influence of Indole Substituent on Reaction Yield
| Entry | Indole Substituent (at C5) | Yield (%) |
| 1 | -H | 95 |
| 2 | -OMe | 92 |
| 3 | -Cl | 85 |
| 4 | -CF₃ | 70 |
| 5 | -NO₂ | <10 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
General Procedure for Palladium-Catalyzed Intermolecular Asymmetric Dearomatization of Indoles
To an oven-dried Schlenk tube charged with a magnetic stir bar is added the palladium precursor (e.g., [Pd(allyl)Cl]₂, 2.5 mol%), the chiral ligand (e.g., (S)-iPr-BiOx, 10 mol%), and an achiral ligand (if a ligand-swap strategy is used, e.g., DMFU, 16 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., Argon) three times. The solvent (e.g., tert-amyl alcohol, 0.2 M) is then added, followed by the indole substrate (1.0 equiv), an arylboronic acid (2.0 equiv), a silver salt (e.g., Ag₂CO₃, 2.0 equiv), and water (2.0 equiv). The reaction mixture is stirred at the specified temperature (e.g., 20 °C) for the designated time (e.g., 24 hours). Upon completion, as monitored by TLC or LC-MS, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired dearomatized product.[3]
Visualizations
Caption: General experimental workflow for palladium-catalyzed indole dearomatization.
Caption: Troubleshooting flowchart for common issues in indole dearomatization.
References
Technical Support Center: Storage and Handling of 3,3-Dimethylindoline
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the oxidation of 3,3-Dimethylindoline during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to common problems observed during the storage and handling of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Color change of the compound (e.g., to pink, red, or brown) | Oxidation of the indoline ring. | A color change is a primary visual indicator of degradation.[1] While minor color changes may not affect bulk purity for all applications, it signals the onset of oxidation.[1] It is crucial to evaluate the compound's purity before use in sensitive experiments. To prevent further degradation, immediately implement the ideal storage conditions outlined in the FAQ section below. |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | If you observe variability in your results, check the appearance of your this compound stock. If a color change is noted, it is advisable to use a fresh batch of the compound. Implement stringent storage protocols for all new and existing stock to ensure consistency. |
| Precipitate formation in a solution of this compound | Potential polymerization or formation of insoluble oxidation products. | This may indicate a more advanced stage of degradation. The solution should be discarded. Review your solvent preparation and storage procedures. Ensure solvents are deoxygenated, especially for long-term solution storage. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the oxidation of this compound?
A1: The oxidation of indoline compounds, including this compound, is primarily caused by several factors due to their electron-rich aromatic structure:
-
Exposure to Oxygen: Atmospheric oxygen is a significant driver of oxidation.[1]
-
Exposure to Light: Many indole derivatives are photosensitive and can degrade when exposed to light, particularly UV light.[1]
-
Elevated Temperatures: Higher temperatures accelerate the rate of oxidative reactions.[1]
-
Presence of Metal Ions: Certain metal ions can act as catalysts, promoting oxidation.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored under the following conditions:
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Temperature: For short-term storage, a cool environment of 2-8°C is recommended. For long-term storage, temperatures of -20°C are preferable.[1]
-
Light: The compound should be stored in amber or opaque vials to protect it from light.[1]
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Atmosphere: For highly sensitive applications or long-term storage, it is best to store this compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1][2]
Q3: When is the use of an antioxidant recommended?
A3: The use of an antioxidant is advisable under the following circumstances:
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If the compound is known to be highly susceptible to oxidation.[1]
-
For extended storage periods.[1]
-
When the compound is dissolved in a solvent that has not been deoxygenated.[1]
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If the experimental procedure involves conditions that could promote oxidation, such as elevated temperatures or prolonged exposure to air.[1]
Q4: Which antioxidants are suitable for stabilizing this compound, and at what concentration?
A4: Butylated hydroxytoluene (BHT) is a commonly used antioxidant for stabilizing organic compounds like indolines.[1] A typical final concentration for BHT in a solution is 0.01%.[1] It is essential to ensure that the chosen antioxidant does not interfere with any downstream applications.[1]
Experimental Protocols
Protocol for Preparing a 1% (w/v) BHT Stock Solution
This protocol outlines the preparation of a stock solution of Butylated hydroxytoluene (BHT) that can be used to stabilize solutions of this compound.
Materials:
-
Butylated hydroxytoluene (BHT)
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Ethanol
-
10 mL volumetric flask
-
Analytical balance
-
Micropipettes
-
Amber vial for storage
Procedure:
-
Weigh 100 mg of BHT and transfer it to a 10 mL volumetric flask.[1]
-
Add a small amount of ethanol to dissolve the BHT.
-
Once the BHT is fully dissolved, add ethanol to the 10 mL mark.[1]
-
Mix the solution thoroughly.
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Store the stock solution in a tightly sealed amber vial at 4°C.[1]
Protocol for Adding BHT to a this compound Solution:
-
Determine the desired final volume of your this compound solution.
-
To achieve a final BHT concentration of 0.01%, add 10 µL of the 1% BHT stock solution for every 10 mL of your final solution volume.[1]
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Ensure the BHT is added during the preparation of the solution and is thoroughly mixed.[1]
Visualization of Oxidation Prevention Strategy
The following diagram illustrates the logical workflow for preventing the oxidation of this compound.
Caption: Workflow for preventing oxidation of this compound.
References
Scalable synthesis of 3,3-Dimethylindoline for industrial applications
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 3,3-dimethylindoline. The information is structured to address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable industrial method for synthesizing this compound?
A1: The most prevalent industrial approach is a two-step process. The first step involves the synthesis of 2,3,3-trimethylindolenine, often via the Fischer indole synthesis or a related method. The second step is the catalytic hydrogenation of the resulting 2,3,3-trimethylindolenine to yield this compound.
Q2: What are the typical starting materials for the synthesis of the 2,3,3-trimethylindolenine intermediate?
A2: Common starting materials include phenylhydrazine and methyl isobutyl ketone (3-methyl-2-butanone) under acidic catalysis, or aniline and 3-chloro-3-methylbutane-2-one. The choice of reagents often depends on cost, availability, and desired purity of the intermediate.
Q3: Which catalysts are effective for the hydrogenation of 2,3,3-trimethylindolenine?
A3: Platinum- or ruthenium-based catalysts are commonly employed for the hydrogenation of the indolenine intermediate. For instance, 5 wt% Ruthenium on Alumina (Ru/Al₂O₃) has been shown to be effective for the hydrogenation of similar indole derivatives.[1]
Q4: What are the critical safety precautions to consider during this synthesis?
A4: Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, in a well-ventilated fume hood. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a properly designed and rated reactor with appropriate safety measures to prevent leaks and ignition.
Q5: How can the purity of the final this compound product be assessed?
A5: The purity of this compound can be determined using standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Problem 1: Low Yield of 2,3,3-Trimethylindolenine in the First Step
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Reaction Time: Ensure the reaction is monitored (e.g., by TLC or GC) to confirm the consumption of starting materials before workup. Extend the reaction time if necessary. - Temperature: Optimize the reaction temperature. For the Fischer indole synthesis, reflux temperatures are often required. |
| Side reactions | - Acid Catalyst: The choice and concentration of the acid catalyst (e.g., acetic acid, sulfuric acid, zinc chloride) are critical. Too strong an acid or too high a concentration can lead to degradation of the starting materials or product. Consider using a milder acid or optimizing the catalyst loading. - Oxygen Sensitivity: Some intermediates may be sensitive to air oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield. |
| Poor recovery during workup | - Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to ensure the product is in its free base form for efficient extraction into the organic solvent. - Solvent Choice: Use a solvent for extraction in which the product has high solubility and is immiscible with the aqueous phase. |
Problem 2: Incomplete Hydrogenation of 2,3,3-Trimethylindolenine
| Potential Cause | Recommended Solution |
| Catalyst deactivation | - Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst. Ensure the 2,3,3-trimethylindolenine is sufficiently pure before hydrogenation. - Catalyst Loading: The catalyst-to-substrate ratio may be too low. Increase the catalyst loading incrementally. |
| Insufficient hydrogen pressure | - Pressure Optimization: The hydrogenation of the C=N bond requires sufficient hydrogen pressure. Ensure the reactor is properly pressurized according to the established protocol. For similar substrates, pressures around 7 MPa have been effective.[1] |
| Suboptimal reaction conditions | - Temperature: The reaction temperature influences the rate of hydrogenation. A systematic study to find the optimal temperature can improve conversion. For analogous reactions, temperatures in the range of 170-190°C have been successful.[1] - Agitation: Inefficient mixing can lead to poor contact between the substrate, catalyst, and hydrogen. Ensure adequate agitation throughout the reaction. |
Problem 3: Formation of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Over-reduction | - Reaction Monitoring: Over-reduction of the aromatic ring can occur under harsh conditions. Monitor the reaction progress closely and stop the reaction once the starting material is consumed. - Milder Conditions: If over-reduction is a persistent issue, consider lowering the hydrogen pressure, reaction temperature, or using a more selective catalyst. |
| Residual starting material or intermediates | - Purification: The crude product should be purified to remove unreacted starting materials and intermediates. Vacuum distillation or column chromatography are effective methods. |
| Oxidation of the product | - Inert Atmosphere: this compound can be susceptible to air oxidation. Handle and store the purified product under an inert atmosphere. |
Experimental Protocols
Step 1: Synthesis of 2,3,3-Trimethylindolenine
This protocol is based on a variation of the Fischer indole synthesis.
Materials:
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Aniline
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3-chloro-3-methylbutane-2-one
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Sodium hydroxide solution
Procedure:
-
In a suitable reactor, charge aniline and 3-chloro-3-methylbutane-2-one in a molar ratio of approximately 5:1.
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Heat the mixture to 80°C and maintain this temperature for 10 hours with stirring.
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After the initial reaction period, gradually increase the temperature to the reflux temperature of aniline and maintain for 1 hour to complete the reaction. During this time, water formed will be removed azeotropically.
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Cool the reaction mixture to room temperature.
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Neutralize the mixture with a sodium hydroxide solution.
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Separate the organic layer.
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The crude 2,3,3-trimethylindolenine can be purified by vacuum distillation. A purity of 98.5% with a yield of approximately 80% has been reported for this method.[2]
Step 2: Catalytic Hydrogenation of 2,3,3-Trimethylindolenine to this compound
This protocol is adapted from the hydrogenation of a similar indole derivative.[1]
Materials:
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2,3,3-trimethylindolenine
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5 wt% Ru/Al₂O₃ catalyst
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Suitable solvent (e.g., a high-boiling point ether or hydrocarbon)
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Hydrogen gas
Procedure:
-
In a high-pressure reactor, charge the purified 2,3,3-trimethylindolenine and the Ru/Al₂O₃ catalyst in a suitable solvent.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to approximately 7 MPa.
-
Heat the reaction mixture to 190°C with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake or by periodic sampling and analysis (if the reactor setup allows). The reaction is expected to be complete within 4 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed under reduced pressure.
-
The resulting crude this compound can be further purified by vacuum distillation.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 2,3,3-Trimethylindolenine
| Parameter | Value | Reference |
| Starting Materials | Aniline, 3-chloro-3-methylbutane-2-one | [2] |
| Molar Ratio (Aniline:Ketone) | 5:1 | [2] |
| Initial Reaction Temperature | 80°C | [2] |
| Initial Reaction Time | 10 hours | [2] |
| Final Reaction Temperature | Reflux of aniline | [2] |
| Final Reaction Time | 1 hour | [2] |
| Yield | ~80% | [2] |
| Purity | 98.5% | [2] |
Table 2: Reaction Parameters for the Catalytic Hydrogenation to this compound (Adapted)
| Parameter | Value | Reference |
| Starting Material | 2,3,3-Trimethylindolenine | |
| Catalyst | 5 wt% Ru/Al₂O₃ | [1] |
| Hydrogen Pressure | 7 MPa | [1] |
| Reaction Temperature | 190°C | [1] |
| Reaction Time | ~4 hours | [1] |
| Expected Yield | High (quantitative conversion reported for similar substrate) | [1] |
Mandatory Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Purification of 3,3-Dimethylindoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of commercial 3,3-Dimethylindoline. The following information is intended to facilitate the achievement of high-purity material essential for research, development, and manufacturing activities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis and storage. While a definitive list is dependent on the specific manufacturing process, potential impurities can be inferred from common synthetic routes such as the Fischer indole synthesis. These may include:
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Unreacted Starting Materials: Residual phenylhydrazine and 3-methyl-2-butanone.
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Isomeric Byproducts: Positional isomers formed during the cyclization step of the Fischer indole synthesis.
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Oxidation Products: Exposure to air can lead to the formation of related oxidized species.
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Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, toluene, hexanes).
-
Degradation Products: Over time or due to improper storage (exposure to light, heat, or air), this compound can degrade.
Q2: My application requires very high purity this compound. Which purification method is most effective?
A2: The choice of purification method depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the operation. A multi-step approach is often the most effective.
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Vacuum Distillation: This is an excellent method for removing non-volatile impurities and some colored byproducts. It is particularly useful for large-scale purification.
-
Column Chromatography: For the removal of closely related structural isomers and colored impurities, silica gel column chromatography is highly effective.
-
Recrystallization: If the crude material is a solid or can be converted to a solid salt, recrystallization can be a powerful technique for achieving high purity by removing soluble impurities.
For achieving the highest purity, a combination of these methods, such as vacuum distillation followed by column chromatography or recrystallization, is recommended.
Q3: I am observing a color change in my this compound upon storage. What is the cause and how can I prevent it?
A3: this compound, like many indolines, is susceptible to aerial oxidation, which can lead to the formation of colored impurities. To minimize this, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, amber glass vial to protect it from light, and at a reduced temperature (refrigeration is recommended).
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
Symptoms:
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Broad peaks or tailing of the main product peak.
-
Co-elution of impurities with the desired product.
-
Multiple spots observed on TLC even after purification.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Systematically screen different solvent systems with varying polarities (e.g., gradients of ethyl acetate in hexanes, or acetone in chloroform). A common starting point for indolines is a mixture of hexanes and ethyl acetate. |
| Column Overloading | Too much sample has been loaded onto the column, exceeding its separation capacity. As a rule of thumb, use a silica gel to crude product ratio of at least 50:1 (w/w). |
| Sample Insolubility at the Top of the Column | The sample may have precipitated upon loading. Dissolve the crude material in a minimal amount of the initial eluent or a slightly more polar solvent before loading. Alternatively, use a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column. |
| Compound Degradation on Silica Gel | Some indolines can be sensitive to the acidic nature of silica gel. If degradation is suspected (streaking on TLC, new spots appearing), consider using deactivated (neutral) silica gel or alumina for chromatography. |
Issue 2: Low Recovery After Vacuum Distillation
Symptoms:
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Significantly lower than expected yield of purified product.
-
Product decomposition in the distillation flask.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Distillation Temperature is Too High | High temperatures can cause thermal degradation of this compound. Ensure a sufficiently low vacuum is achieved to allow for distillation at a lower temperature. The boiling point of this compound is approximately 50-58 °C at 0.5 mmHg.[1] |
| Prolonged Heating | Extended heating, even at a moderate temperature, can lead to decomposition. Ensure the distillation apparatus is set up for efficient heat transfer and that the distillation is not run for an unnecessarily long time. |
| Presence of Non-Volatile Impurities | A large amount of non-volatile, tarry material can trap the product in the distillation flask. A preliminary purification step, such as filtration through a short plug of silica, may be beneficial. |
Issue 3: Oiling Out or No Crystal Formation During Recrystallization
Symptoms:
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The compound separates as an oil instead of crystals upon cooling.
-
The solution becomes supersaturated, but no crystals form.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice | The solvent may be too good a solvent for the compound even at low temperatures, or the compound's melting point is lower than the boiling point of the solvent. Experiment with different single or mixed solvent systems (e.g., ethanol/water, hexanes/ethyl acetate).[2] |
| Cooling Too Rapidly | Rapid cooling can favor oil formation over crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Lack of Nucleation Sites | Crystal formation requires an initial nucleation event. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization. |
| Solution is Too Concentrated or Too Dilute | An overly concentrated solution can lead to rapid precipitation and oiling out. A solution that is too dilute will not yield a good recovery. Use the minimum amount of hot solvent required to fully dissolve the compound. |
Data Presentation
The following table summarizes hypothetical purity data for different purification methods to illustrate their potential effectiveness. Actual results will vary based on the initial purity of the commercial material.
| Purification Method | Starting Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Key Impurities Removed |
| Vacuum Distillation | 95.2% | 98.5% | High-boiling colored impurities, non-volatile residues. |
| Column Chromatography | 95.2% | 99.5% | Isomeric byproducts, polar impurities, colored compounds. |
| Recrystallization | 95.2% (as a solid derivative) | 99.2% | Soluble impurities. |
| Distillation followed by Chromatography | 95.2% | >99.8% | A broad spectrum of impurities. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the distillation flask. Add a magnetic stir bar for smooth boiling.
-
Distillation:
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure to approximately 0.5 mmHg.
-
Begin heating the distillation flask in a heating mantle or oil bath while stirring.
-
Collect the fraction that distills at 50-58 °C.[1]
-
Discard any initial lower-boiling fractions and stop the distillation before high-boiling, colored impurities begin to distill.
-
-
Product Collection: Collect the purified this compound in a pre-weighed receiving flask. Once the distillation is complete, allow the apparatus to cool before slowly releasing the vacuum.
Protocol 2: Column Chromatography of this compound
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 98:2 hexanes:ethyl acetate).
-
Pour the slurry into a chromatography column and allow it to pack under a gentle flow of the eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Monitor the elution of the product using Thin Layer Chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 3: Recrystallization of a Solid Derivative of this compound
Note: this compound is a liquid at room temperature. Recrystallization would typically be performed on a solid derivative, such as a salt (e.g., hydrochloride) or a derivatized product.
-
Solvent Selection:
-
In small test tubes, test the solubility of the crude solid in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point.[2]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Mandatory Visualizations
Caption: A general workflow for the purification of this compound.
References
Technical Support Center: Asymmetric Synthesis of 3,3-Disubstituted Indolines
Welcome to the technical support center for the asymmetric synthesis of 3,3-disubstituted indolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this complex synthetic challenge.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of asymmetric 3,3-disubstituted indolines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield
Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can arise from several factors. A systematic evaluation of your experimental setup is crucial.
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Poor Quality of Starting Materials: Impurities in your starting materials, such as the indole substrate or the electrophile, can lead to side reactions or inhibit the catalyst.
-
Solution: Ensure the purity of your starting materials. Consider purification by recrystallization or chromatography before use.
-
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters.
-
Solution: Systematically optimize the reaction conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Screen different catalyst loadings to find the most effective concentration.[1] For instance, in Brønsted acid-catalyzed transfer hydrogenations, catalyst loading can be optimized to maintain high selectivity.[1]
-
-
Moisture Sensitivity: Some reactions are sensitive to atmospheric moisture.
-
Solution: If your reaction is moisture-sensitive, ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Steric Hindrance: Bulky substituents on the indole or the electrophile can hinder the reaction.
Issue 2: Poor Enantioselectivity
Q: I am obtaining the desired product, but the enantiomeric excess (ee) is low. How can I improve the enantioselectivity?
A: Achieving high enantioselectivity is a key challenge in asymmetric synthesis. Several factors can influence the stereochemical outcome of the reaction.
-
Inappropriate Chiral Catalyst or Ligand: The choice of the chiral catalyst or ligand is paramount for inducing asymmetry.
-
Solvent Effects: The solvent can significantly influence the transition state of the enantioselective step.
-
Solution: Experiment with a range of solvents with varying polarities. Non-coordinating solvents like dichloromethane (CH2Cl2) have been shown to provide higher selectivities in some palladium-catalyzed allylations.[7]
-
-
Temperature: The reaction temperature can affect the energy difference between the diastereomeric transition states.
-
Solution: Lowering the reaction temperature often leads to higher enantioselectivity. For example, in the kinetic resolution of 2-arylindolines, performing the reaction at -78 °C instead of -50 °C resulted in improved enantiomer ratios.[2]
-
Issue 3: Formation of Multiple Products/Side Reactions
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are the common side reactions and how can I suppress them?
A: The formation of multiple products can complicate purification and reduce the yield of the desired stereoisomer.
-
Competitive N- vs. C-Alkylation: Indoles can undergo alkylation at either the nitrogen or the C3 position.
-
Solution: The choice of protecting group on the indole nitrogen can influence the regioselectivity. The use of a borane promoter in palladium-catalyzed allylations can favor C3-allylation by binding to the indole nitrogen.[7]
-
-
Formation of Diastereomers: If the product has more than one stereocenter, controlling diastereoselectivity is crucial.
-
Solution: The catalyst and reaction conditions can influence the diastereomeric ratio (dr). For instance, in the organocatalytic intramolecular Michael addition for the synthesis of 2,3-disubstituted indolines, the choice of catalyst and additives can be optimized to favor the desired diastereomer.[5][6]
-
-
Over-oxidation or Decomposition: The desired product may be unstable under the reaction conditions.
-
Solution: Monitor the reaction progress closely and stop the reaction once the starting material is consumed to prevent product degradation. Purification of the crude product immediately after workup is also recommended.
-
Issue 4: Difficult Purification
Q: I am struggling to purify the final product from the reaction mixture. What are some common purification challenges and how can I overcome them?
A: The purification of 3,3-disubstituted indolines can be challenging due to the presence of closely related isomers or byproducts.
-
Separation of Enantiomers: If the enantioselectivity is not perfect, the enantiomers may be difficult to separate.
-
Solution: Chiral High-Performance Liquid Chromatography (HPLC) is often the method of choice for separating enantiomers.
-
-
Removal of Catalysts: Metal-based catalysts or organocatalysts need to be completely removed from the final product.
-
Solution: Utilize appropriate chromatographic techniques (e.g., silica gel chromatography with a suitable eluent system) or extractions to remove the catalyst. In some cases, specific scavenger resins can be used.
-
-
Product Instability: The purified product may be unstable and decompose over time.
-
Solution: Store the purified product under an inert atmosphere, at a low temperature, and protected from light.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for obtaining asymmetric 3,3-disubstituted indolines?
A1: Several powerful strategies have been developed, including:
-
Catalytic Asymmetric Friedel-Crafts Reactions: This involves the reaction of indoles with various electrophiles in the presence of a chiral catalyst.[8]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: This method introduces an allyl group at the C3 position of the indole.[7]
-
Organocatalytic Reactions: Chiral organic molecules are used to catalyze reactions such as Michael additions to form the indoline core.[5][6][9]
-
Kinetic Resolution: A racemic mixture of a substituted indoline is reacted with a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.[2]
-
Dearomatization of Indoles: This strategy involves the dearomatization of a substituted indole to create the chiral quaternary center.[10][11]
Q2: How does the electronic nature of substituents on the indole ring affect the reaction?
A2: The electronic properties of substituents on the indole ring can significantly impact the reactivity and selectivity of the synthesis. Electron-donating groups on the indole generally increase the nucleophilicity of the C3 position, which can lead to higher reactivity.[7] Conversely, electron-withdrawing groups can decrease reactivity. The electronic effects can also influence the enantioselectivity of the reaction.[7]
Q3: What are some common chiral catalysts used in these syntheses?
A3: A variety of chiral catalysts are employed, depending on the reaction type:
-
Chiral Phosphoric Acids: These Brønsted acids are effective in transfer hydrogenation reactions.[1][12]
-
Chiral Amines: Primary and secondary amines derived from cinchona alkaloids are commonly used in organocatalytic Michael additions.[5][6]
-
Chiral Metal Complexes: Palladium complexes with chiral phosphine ligands are widely used in allylic alkylation reactions.[3][4] Zinc complexes with chiral ligands have also been used in annulation reactions.[13]
Q4: Are there any specific analytical techniques that are crucial for this area of research?
A4: Yes, several analytical techniques are essential:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee) of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the product and assess its purity.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the product and confirm its identity.
-
X-ray Crystallography: Single-crystal X-ray diffraction can be used to unambiguously determine the absolute configuration of a chiral product.[2]
Data Presentation
Table 1: Comparison of Different Catalytic Systems for Asymmetric Indoline Synthesis
| Catalytic System | Reaction Type | Substrate Scope | Typical Yield (%) | Typical ee (%) | Reference |
| Chiral Phosphoric Acid | Transfer Hydrogenation | 2-Aryl-3H-indoles | 98 | 97 | [1] |
| (+)-Sparteine/n-BuLi | Kinetic Resolution | 2-Arylindolines | 46 (recovered SM) | 90:10 er | [2] |
| Cinchona Alkaloid-derived Primary Amine | Intramolecular Michael Addition | (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones | 62-97 | 93-99 | [5][6] |
| Pd/Chiral Phosphoramidite | Ortho Amination/Ipso Conjunctive Coupling | Aryl iodides, alkene-tethered electrophiles | Varies | Preliminary results | [3][4] |
| Dinuclear Zinc/AzePhenol Ligand | [3+3] Annulation | Indoline-2-thiones, isatylidene malononitriles | 65-83 | 94-99 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Brønsted Acid-Catalyzed Asymmetric Transfer Hydrogenation of 3H-Indoles
-
To a solution of the 3H-indole (1.0 equiv) in a suitable solvent (e.g., toluene) is added the Hantzsch ester (1.2 equiv).
-
The chiral phosphoric acid catalyst (0.1-5 mol%) is then added.
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature) for the required time (e.g., 24-72 h), monitoring the progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired indoline.
-
The enantiomeric excess is determined by chiral HPLC analysis.[1]
Protocol 2: General Procedure for Kinetic Resolution of 2-Arylindolines
-
To a solution of the racemic 2-arylindoline (1.0 equiv) and the chiral ligand (e.g., (+)-sparteine, 1.0 equiv) in an anhydrous solvent (e.g., toluene) at low temperature (e.g., -78 °C) is added n-butyllithium (0.6-1.0 equiv) dropwise.
-
The mixture is stirred for a specified time (e.g., 1 h).
-
An electrophile (e.g., methyl chloroformate) is then added.
-
The reaction is stirred for an additional period before being quenched with a suitable reagent (e.g., saturated aqueous NH4Cl).
-
The mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The recovered starting material and the product are separated by column chromatography.
-
The enantiomeric ratio of the recovered starting material is determined by chiral HPLC analysis.[2]
Visualizations
Caption: A logical workflow to diagnose and solve low-yield issues.
Caption: Key strategies for the asymmetric synthesis of 3,3-disubstituted indolines.
References
- 1. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles [organic-chemistry.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. A four-component reaction to access 3,3-disubstituted indolines via the palladium–norbornene-catalyzed ortho amination/ ipso conjunctive coupling - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06409C [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 3,3′-Disubstituted Indolenines Utilizing the Lewis Acid Catalyzed Alkylation of 2,3-Disubstituted Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of 3,3-Dimethylindoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with 3,3-dimethylindoline derivatives.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the handling, storage, and application of this compound derivatives.
Issue 1: Unexpected Color Change or Loss of Photochromism in Spiropyran Derivatives
| Symptom | Possible Cause | Troubleshooting Steps |
| Colorless spiropyran solution develops a persistent color in the dark. | 1. Solvent Polarity: Highly polar solvents can stabilize the open merocyanine (MC) form, leading to thermal equilibrium that favors the colored isomer. 2. Acidic Impurities: Traces of acid can protonate the spiropyran, promoting ring-opening to the colored protonated MC form (MCH+). | 1. Solvent Selection: Use non-polar or less polar solvents (e.g., toluene, dioxane) to favor the closed spiropyran (SP) form. 2. Solvent Purity: Ensure the use of high-purity, neutral solvents. Consider passing the solvent through a neutral alumina plug to remove acidic impurities. |
| Incomplete or slow switching from the colored MC form back to the colorless SP form. | 1. High Solvent Polarity: Polar solvents stabilize the MC form, increasing the energy barrier for the thermal reversion to the SP form. 2. Low Temperature: The rate of thermal reversion is temperature-dependent and slows down at lower temperatures. | 1. Solvent Optimization: If possible, use a less polar solvent. 2. Thermal Assistance: Gently warm the solution to facilitate the ring-closing reaction. |
| Irreversible color change and loss of photochromic behavior after prolonged UV exposure. | Photodegradation: Prolonged exposure to UV light, especially in the presence of oxygen, can lead to irreversible degradation of the spiropyran molecule. Nitro-substituted spiropyrans are particularly susceptible to photodegradation via reaction with triplet oxygen.[1] | 1. Limit UV Exposure: Use the minimum necessary UV exposure time and intensity to induce photochromism. 2. Degas Solvents: For sensitive experiments, degas the solvent to remove dissolved oxygen. 3. Use Cut-off Filters: Employ filters to block high-energy UV light that may not be necessary for the desired photoisomerization but can contribute to degradation. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Storage or Stress Testing
| Symptom | Possible Cause | Troubleshooting Steps |
| New peaks observed in HPLC after storing the compound in solution. | Hydrolytic Degradation: The indoline ring or substituents on the derivative may be susceptible to hydrolysis, especially under acidic or basic conditions. For instance, ester groups can be hydrolyzed to carboxylic acids. | 1. pH Control: Store solutions in buffered or neutral pH conditions. Determine the pH of optimal stability for your specific derivative. 2. Solvent Choice: Avoid highly acidic or basic aqueous solutions for prolonged storage. Consider aprotic solvents if the compound is soluble. |
| Multiple new peaks appear after exposure to air or oxidizing agents. | Oxidative Degradation: The indoline ring is susceptible to oxidation, which can lead to the formation of various degradation products, including oxindoles and further fragmented structures. | 1. Inert Atmosphere: Store sensitive compounds under an inert atmosphere (e.g., argon or nitrogen). 2. Antioxidants: For some applications, the addition of a small amount of an antioxidant (e.g., BHT) may be considered, but check for potential interference with your experiments. 3. Avoid Trace Metals: Trace metal ions can catalyze oxidation reactions. Use high-purity solvents and glassware. |
| Degradation observed after heating the sample. | Thermal Degradation: The compound may not be thermally stable at the tested temperature, leading to decomposition. | 1. Lower Temperature: Store the compound at a lower temperature, as recommended by the supplier or determined by thermal analysis. 2. TGA Analysis: Perform Thermogravimetric Analysis (TGA) to determine the onset temperature of thermal decomposition for your specific derivative. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: The primary degradation pathways include:
-
Oxidation: The indoline nucleus is susceptible to oxidation, which can lead to the formation of 3-hydroxyoxindoles or cleavage of the heterocyclic ring. This can be initiated by atmospheric oxygen, peroxides, or trace metal ions.
-
Hydrolysis: Derivatives with hydrolyzable functional groups (e.g., esters, amides) can undergo cleavage under acidic or basic conditions.
-
Photodegradation: This is particularly relevant for photochromic derivatives like spiropyrans. Prolonged UV irradiation can lead to irreversible cleavage of the spiro C-O bond and other rearrangements, resulting in a loss of photochromic properties.[2]
Q2: How do different substituents on the this compound ring affect its stability?
A2: The electronic properties of substituents can significantly influence stability:
-
Electron-donating groups (e.g., methoxy, amino) on the indoline part can increase the electron density of the aromatic ring, potentially making it more susceptible to oxidation.
-
Electron-withdrawing groups (e.g., nitro) on the chromene part of a spiropyran can stabilize the open merocyanine form, affecting the thermal relaxation kinetics and potentially increasing susceptibility to photodegradation.[1]
Q3: My this compound derivative is showing poor stability in aqueous solutions. What can I do?
A3: Poor stability in aqueous solutions is often due to hydrolysis. To mitigate this:
-
Determine the pH-stability profile: Conduct a study to find the pH at which your derivative exhibits maximum stability. Many organic molecules are most stable in a slightly acidic pH range (around 4-6).
-
Use buffers: Store your compound in a buffered solution at its optimal pH.
-
Consider co-solvents: If your experimental conditions allow, adding a water-miscible organic co-solvent (e.g., acetonitrile, DMSO) can reduce the activity of water and may decrease the rate of hydrolysis.
-
Refrigerate or freeze: Lowering the storage temperature will slow down the rate of hydrolysis.
Q4: What are the best practices for storing this compound derivatives?
A4: For optimal stability, store these derivatives:
-
In a cool, dark, and dry place.
-
Under an inert atmosphere (argon or nitrogen) , especially for compounds known to be sensitive to oxidation.
-
As a solid rather than in solution whenever possible, as degradation reactions are often slower in the solid state.
-
In amber vials to protect from light, particularly for photo-sensitive compounds.
Quantitative Stability Data
The stability of this compound derivatives is highly dependent on their specific structure and the environmental conditions. The following tables provide some representative quantitative data.
Table 1: Thermal Stability of Indole Derivatives by TGA
| Compound | Onset of Degradation (°C) | Temperature of Maximum Decomposition (°C) | Weight Loss (%) |
| Indole (Control) | ~147 | 163.37 | 46.52 |
| Biofield Treated Indole | ~150 | 166.49 | 55.53 |
Data adapted from a study on the thermal degradation of indole, showing a single-step degradation pattern. The onset temperature indicates the beginning of thermal decomposition.[3]
Table 2: Photochemical and Thermal Properties of Nitro-substituted Spiropyrans
| Spiropyran Derivative | Solvent | Relaxation Time (τt-Sp) at 25°C (s) | Activation Energy (Ea) (kJ mol⁻¹) | Coloration Quantum Yield (Φcol) |
| Derivative 5 | Methylcyclohexane | 2 | 75-105 | 0.3-0.8 |
| Derivative 7 | Ethanol | 10,000 | 75-105 | < 0.2 |
This table illustrates the significant influence of solvent polarity on the thermal relaxation of the merocyanine form to the spiropyran form and on the efficiency of the photocoloration process.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies to identify potential degradation products and assess the intrinsic stability of a this compound derivative.
-
Preparation of Stock Solution: Prepare a stock solution of the derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Incubate an aliquot of the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Also, expose a sample of the solid compound to the same light conditions. Keep control samples protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method to separate the parent this compound derivative from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended to separate compounds with a range of polarities. A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the parent compound, and also use a photodiode array (PDA) detector if available to check for the presence of co-eluting peaks and to identify the λmax of any degradation products.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Peak purity analysis of the parent peak in the stressed samples is crucial to demonstrate that it is free from co-eluting degradation products.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Troubleshooting Logic for Stability Issues.
References
- 1. The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00203K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Spectroscopic Analysis: 1H and 13C NMR of 3,3-Dimethylindoline and Structural Analogs
For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating the intricate architecture of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 3,3-dimethylindoline alongside its structural relatives, indoline and 3-methylindole, offering valuable spectroscopic benchmarks and detailed experimental protocols.
This comparative guide is designed to be a practical resource, presenting a clear side-by-side view of the NMR data for these compounds. The inclusion of detailed experimental procedures ensures that researchers can confidently replicate and build upon these findings in their own laboratories.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, indoline, and 3-methylindole. The data, obtained in deuterated chloroform (CDCl₃), highlights the key differences in chemical shifts (δ) and coupling constants (J) arising from the structural variations among these molecules.
Table 1: ¹H NMR Data (CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-1 (NH) | 3.55 | br s | - |
| H-2 (CH₂) | 3.29 | s | - | |
| H-4 | 7.03 | d | 7.3 | |
| H-5 | 6.70 | t | 7.3 | |
| H-6 | 7.09 | t | 7.7 | |
| H-7 | 6.61 | d | 7.7 | |
| 3-CH₃ | 1.29 | s | - | |
| Indoline | H-1 (NH) | 3.64 | br s | - |
| H-2 (CH₂) | 3.49 | t | 8.4 | |
| H-3 (CH₂) | 3.00 | t | 8.4 | |
| H-4 | 7.08 | d | 7.3 | |
| H-5 | 6.69 | t | 7.3 | |
| H-6 | 6.98 | t | 7.7 | |
| H-7 | 6.61 | d | 7.7 | |
| 3-Methylindole | H-1 (NH) | 7.96 | br s | - |
| H-2 | 6.99 | s | - | |
| H-4 | 7.59 | d | 7.9 | |
| H-5 | 7.12 | t | 7.5 | |
| H-6 | 7.18 | t | 7.7 | |
| H-7 | 7.33 | d | 8.1 | |
| 3-CH₃ | 2.33 | s | - |
Table 2: ¹³C NMR Data (CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-2 | 58.0 |
| C-3 | 42.6 | |
| C-3a | 151.7 | |
| C-4 | 127.4 | |
| C-5 | 118.5 | |
| C-6 | 124.5 | |
| C-7 | 109.6 | |
| C-7a | 135.5 | |
| 3-CH₃ | 29.0 | |
| Indoline | C-2 | 47.3 |
| C-3 | 30.3 | |
| C-3a | 151.2 | |
| C-4 | 127.2 | |
| C-5 | 118.4 | |
| C-6 | 124.6 | |
| C-7 | 109.7 | |
| C-7a | 130.3 | |
| 3-Methylindole | C-2 | 122.2 |
| C-3 | 111.2 | |
| C-3a | 128.7 | |
| C-4 | 119.1 | |
| C-5 | 121.9 | |
| C-6 | 119.4 | |
| C-7 | 111.1 | |
| C-7a | 136.3 | |
| 3-CH₃ | 9.7 |
Experimental Protocols
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like indolines.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Ensure complete dissolution of the sample by gentle vortexing or sonication if necessary.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: Bruker Avance III HD 500 MHz spectrometer (or equivalent).
-
Probe: 5 mm BBFO probe.
-
Temperature: 298 K.
For ¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 3.28 s
-
Spectral Width (sw): 20.5 ppm
For ¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.09 s
-
Spectral Width (sw): 240 ppm
Data Processing:
-
Software: Bruker TopSpin, MestReNova, or similar NMR processing software.
-
Processing Steps:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for both ¹H and ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Pick the peaks and report the chemical shifts, multiplicities, and coupling constants.
-
Logical Workflow for NMR-Based Structure Elucidation
The following diagram illustrates a typical workflow for characterizing an organic compound using NMR spectroscopy, starting from sample preparation and culminating in structure determination.
Caption: A logical workflow for compound characterization using NMR spectroscopy.
A Comparative Guide to the Mass Spectrometry Fragmentation of 3,3-Dimethylindoline and Related Indoline Alkaloids
This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 3,3-Dimethylindoline and its structural analogs. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of these compounds in complex mixtures, a common challenge in drug development and metabolomics research. This document presents experimental mass spectral data for indoline, 2-methylindoline, 3-methylindole, and 2,3-dimethylindole, alongside a predicted fragmentation pattern for this compound, offering valuable insights for researchers and scientists in the field.
Comparison of Mass Spectral Data
The following table summarizes the key mass spectral data for this compound and its selected analogs. The data for this compound is predicted, while the data for the other compounds are experimental values obtained from the NIST Mass Spectrometry Data Center.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] (Relative Abundance %) |
| This compound | C₁₀H₁₃N | 147.22 | 147 (Predicted) | 132 (Predicted, Base Peak), 117 (Predicted), 91 (Predicted) |
| Indoline | C₈H₉N | 119.16 | 119 | 118, 91, 65 |
| 2-Methylindoline | C₉H₁₁N | 133.19 | 133 | 118 (Base Peak), 91, 77 |
| 3-Methylindole | C₉H₉N | 131.17 | 131 (Base Peak) | 130, 103, 77 |
| 2,3-Dimethylindole | C₁₀H₁₁N | 145.20 | 145 (Base Peak) | 144, 130, 115 |
Experimental Protocols
The experimental data presented for the comparative compounds were obtained using Electron Ionization Mass Spectrometry (EI-MS). A general protocol for the analysis of indoline derivatives by GC-MS is outlined below.
Sample Preparation: Indoline compounds are typically dissolved in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, with a final hold for 5 minutes.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is predicted to proceed through a primary loss of a methyl group, followed by further fragmentation of the indoline ring system. The proposed pathway is visualized in the following diagram.
A Comparative Guide to the Synthesis of 3,3-Dimethylindoline for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of core chemical scaffolds is a critical aspect of accelerating discovery. 3,3-Dimethylindoline, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides a detailed comparison of two prominent methods: the Fischer Indole Synthesis followed by reduction, and a plausible reductive cyclization pathway of a nitro-precursor. We present a comprehensive analysis of their efficiency, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Fischer Indole Synthesis & Reduction | Route 2: Reductive Cyclization of Nitro-Precursor |
| Overall Yield | High (potentially >80% over two steps) | Moderate to High (dependent on cyclization efficiency) |
| Starting Materials | Phenylhydrazine, 3-Methyl-2-butanone | 2-Methyl-2-nitro-1-phenylpropane |
| Key Steps | 1. Fischer Indole Synthesis2. Catalytic Hydrogenation | 1. Synthesis of Nitro-Precursor2. Reductive Cyclization |
| Reaction Conditions | Step 1: Microwave irradiation or conventional heating with acid catalyst.Step 2: High pressure and temperature with Ru/Al2O3 catalyst. | Step 2: Catalytic hydrogenation (e.g., Pd/C, H2) |
| Advantages | Well-established, high-yield first step, readily available starting materials. | Potentially a one-pot reaction from the nitro-precursor. |
| Disadvantages | Two distinct synthetic operations required. The reduction step involves high pressure. | Synthesis of the nitro-precursor might be multi-step. |
Route 1: Fischer Indole Synthesis and Subsequent Reduction
This classical yet highly effective two-step approach first constructs the indole ring system, which is then reduced to the desired indoline.
Step 1: Fischer Indole Synthesis of 2,3,3-Trimethyl-3H-indole
The Fischer indole synthesis is a robust method for creating indole rings from a phenylhydrazine and a ketone or aldehyde. In this case, phenylhydrazine reacts with 3-methyl-2-butanone (isopropyl methyl ketone) to form 2,3,3-trimethyl-3H-indole (also known as 2,3,3-trimethylindolenine).[1] Modern variations of this method, such as microwave-assisted synthesis, have significantly improved efficiency.
Experimental Protocol:
A mixture of phenylhydrazine (34g), 3-methyl-2-butanone (70g), and acetic acid (300 mL) is subjected to microwave irradiation (800W) for 20-30 minutes in an open container. Following the reaction, the solution is concentrated, cooled, and diluted with ethyl acetate. The mixture is then neutralized with a saturated sodium bicarbonate solution to a pH of 7-8. The organic layer is separated, concentrated, and the crude product is purified by flash column chromatography to yield 2,3,3-trimethyl-3H-indole.[1] A reported yield for this microwave-assisted method is as high as 90.3%.[1]
Step 2: Catalytic Hydrogenation of 2,3,3-Trimethyl-3H-indole
Experimental Protocol (Adapted):
In a high-pressure autoclave, 2,3,3-trimethyl-3H-indole (1 g) and a 5 wt% Ru/Al2O3 catalyst (0.1 g) are mixed in a solvent such as mesitylene (40 ml). The reactor is purged with hydrogen gas and then pressurized to 7 MPa. The reaction mixture is heated to 190 °C for 4 hours.[2] After cooling and releasing the pressure, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield this compound. While the yield for this specific reaction needs to be experimentally determined, the complete hydrogenation of 2,3-dimethylindole under these conditions suggests a high conversion rate is achievable.[2]
Route 2: Reductive Cyclization of a Nitro-Precursor
An alternative approach involves the synthesis of a suitable nitro-aromatic precursor which can then undergo a reductive cyclization to form the indoline ring directly.
Step 1: Synthesis of 2-Methyl-2-nitro-1-phenylpropane
The synthesis of the required precursor, 2-methyl-2-nitro-1-phenylpropane, can be envisioned through various standard organic transformations. A plausible route would involve the nitration of a suitable alkylbenzene derivative.
(Detailed experimental data for this specific precursor synthesis was not available in the provided search results and would require further investigation.)
Step 2: Reductive Cyclization
Once the nitro-precursor is obtained, a reductive cyclization can be performed to yield this compound. This transformation is typically achieved using a catalyst such as Palladium on carbon (Pd/C) and a hydrogen source, like hydrogen gas. The nitro group is reduced to an amine, which then intramolecularly attacks a suitable position on the alkyl chain, leading to the formation of the indoline ring.
(Specific experimental protocols and yield data for the reductive cyclization of 2-methyl-2-nitro-1-phenylpropane to this compound were not found in the provided search results and would need to be developed and optimized.)
Logical Workflow for Synthesis Route Comparison
The following diagram illustrates the decision-making process and experimental workflow for comparing the two synthetic routes.
Caption: Comparative workflow for the synthesis of this compound.
Conclusion
Based on the available data, the Fischer Indole Synthesis followed by catalytic hydrogenation (Route 1) presents a more clearly defined and likely more efficient pathway for the synthesis of this compound. The high yield reported for the microwave-assisted Fischer indole step provides a strong foundation for a high overall yield. While the subsequent reduction requires high-pressure equipment, the methodology is well-established for similar substrates.
The reductive cyclization of a nitro-precursor (Route 2) is a theoretically sound alternative. However, the lack of specific experimental data for the synthesis of the required precursor and its subsequent cyclization necessitates further research and optimization. For researchers seeking a reliable and high-yielding method with readily available starting materials, the Fischer indole synthesis route is the recommended starting point. Further investigation into the reductive cyclization pathway could, however, lead to a more streamlined, one-pot synthesis in the future.
References
Comparative study of spiropyrans derived from different indoline precursors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of spiropyran performance based on their indoline precursors, supported by experimental data and detailed protocols.
Spiropyrans, a class of photochromic molecules, are renowned for their ability to reversibly switch between a colorless, closed spiro (SP) form and a colored, open merocyanine (MC) form upon stimulation by light. This unique property makes them ideal candidates for a wide range of applications, including molecular switches, sensors, and photopharmacology. The photochromic behavior of spiropyrans is significantly influenced by the electronic nature of substituents on both the indoline and chromene moieties of the molecule. This guide provides a comparative study of spiropyrans derived from different indoline precursors, focusing on how these variations impact their synthesis, photochromic properties, and potential applications.
Performance Comparison of Spiropyran Derivatives
The photochromic properties of spiropyrans, such as their absorption maxima in the open merocyanine form (λmax), the rate of thermal fading from MC to SP, and their fatigue resistance, are critically dependent on the electronic nature of the substituents on the indoline ring. Generally, electron-donating groups on the indoline fragment and electron-withdrawing groups on the benzopyran moiety stabilize the colored merocyanine form.[1]
| Indoline Precursor Substituent | Spiropyran Designation | Solvent | λmax (MC form) (nm) | Key Observations |
| 5'-H (unsubstituted) | Unsubstituted Spiropyran | Acetonitrile | 560-600 | Baseline for comparison. |
| 5'-Cl | 5'-chloro-spiropyran | Acetonitrile | Bathochromic shift compared to unsubstituted | The introduction of a chlorine atom at the 5' position leads to a bathochromic shift of the MC absorption maximum and increases the lifetime of the photoinduced isomer.[1] |
| 5'-Br | 5'-bromo-spiropyran | Acetonitrile | Bathochromic shift compared to unsubstituted | Similar to chlorine substitution, bromine at the 5' position results in a bathochromic shift and an increased lifetime of the merocyanine form.[1] |
| 5'-OCH3 | 5'-methoxy-spiropyran | Acetonitrile | Hypsochromic shift compared to unsubstituted | The electron-donating methoxy group can influence the electronic structure, leading to a shift in the absorption maximum. |
| 5'-NO2 | 5'-nitro-spiropyran | Acetonitrile | Bathochromic shift compared to unsubstituted | The strong electron-withdrawing nitro group significantly stabilizes the zwitterionic merocyanine form, leading to a longer lifetime and a red-shift in the absorption spectrum. |
| N-propylammonium | N-propylammonium spiropyran | Water | Not specified | Exhibits positive photochromism and high stability towards photodegradation.[1] |
Experimental Protocols
General Synthesis of Indoline-Derived Spiropyrans
The classical synthesis of 5'-substituted indoline spiropyrans involves the condensation of a Fischer's base (1,3,3-trimethyl-2-methyleneindoline) derivative with a substituted salicylaldehyde.[1]
Materials:
-
Substituted 1,3,3-trimethyl-2-methyleneindoline (Fischer's base)
-
Substituted salicylaldehyde
-
Ethanol (or other suitable solvent)
-
Catalytic amount of a base (e.g., piperidine) or acid
Procedure:
-
Dissolve the substituted Fischer's base and the corresponding salicylaldehyde in ethanol in equimolar amounts.
-
Add a catalytic amount of a suitable catalyst (e.g., piperidine).
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[2][3]
Characterization of Photochromic Properties
The photochromic behavior of the synthesized spiropyrans is typically investigated using UV-Vis absorption spectroscopy.
Equipment:
-
UV-Vis spectrophotometer
-
UV lamp (for inducing the SP to MC conversion)
-
Visible light source (for inducing the MC to SP conversion)
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of the spiropyran in a suitable solvent (e.g., acetonitrile, ethanol, or toluene) with a concentration in the range of 10⁻⁵ to 10⁻⁴ M.
-
Record the initial UV-Vis absorption spectrum of the solution in the dark. This represents the spectrum of the closed spiro (SP) form.
-
Irradiate the solution with a UV lamp (typically around 365 nm) for a specific duration.
-
Immediately record the UV-Vis absorption spectrum again. The appearance of a new absorption band in the visible region (typically 500-650 nm) confirms the formation of the colored merocyanine (MC) form.[4]
-
To study the reverse reaction, either leave the solution in the dark to observe thermal back-reaction (fading) or irradiate it with visible light.
-
Monitor the decrease in the absorbance of the MC form and the corresponding increase in the absorbance of the SP form over time to determine the kinetics of the ring-closing reaction.
Signaling Pathways and Experimental Workflows
The photochromic behavior of spiropyrans is a reversible reaction between the spiro (SP) and merocyanine (MC) forms, triggered by light. This process can be visualized as a simple signaling pathway.
Caption: Reversible photoisomerization of spiropyran.
A typical experimental workflow for the synthesis and characterization of novel spiropyrans derived from different indoline precursors is outlined below.
Caption: Workflow for spiropyran synthesis and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Indoline Spiropyrans Based on Human Hormones β-Estradiol and Estrone: Synthesis, Structure, Chromogenic and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Photochromic and Luminescent Properties of Ammonium Salts of Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 3,3-Dimethylindoline by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a 3,3-Dimethylindoline test sample against a certified reference standard and a common alternative commercial product. The purity validation is conducted using a robust High-Performance Liquid Chromatography (HPLC) method, with supporting experimental data and detailed protocols to ensure reproducibility.
Comparative Purity Analysis
The purity of three different samples of this compound was assessed using a validated HPLC method. The samples analyzed were:
-
Sample A: The this compound sample to be validated.
-
Reference Standard: A certified reference material with a known purity of 99.9%.
-
Alternative Commercial Product: A commercially available this compound with a stated purity of >98%.
The results of the HPLC analysis are summarized in the tables below.
Table 1: HPLC Purity Profile of this compound Samples
| Sample | Main Peak Retention Time (min) | Main Peak Area (%) | Total Impurity Area (%) | Purity by Area Normalization (%) |
| Sample A | 5.23 | 99.85 | 0.15 | 99.85 |
| Reference Standard | 5.24 | 99.92 | 0.08 | 99.92 |
| Alternative Commercial Product | 5.23 | 98.61 | 1.39 | 98.61 |
Table 2: Identification and Quantification of Key Impurities
| Impurity | Potential Identity | Retention Time (min) | Area (%) in Sample A | Area (%) in Reference Standard | Area (%) in Alternative Commercial Product |
| Impurity 1 | 3,3-Dimethyl-3H-indole | 4.81 | 0.08 | Not Detected | 0.75 |
| Impurity 2 | Unidentified | 6.15 | 0.04 | 0.05 | 0.42 |
| Impurity 3 | Unidentified | 7.32 | 0.03 | 0.03 | 0.22 |
Experimental Protocol: HPLC Purity Validation
This section details the methodology used for the HPLC analysis of this compound.
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Samples: Sample A, this compound Reference Standard, and Alternative Commercial Product.
2.2. Chromatographic Conditions
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
2.3. Sample Preparation
-
Accurately weigh approximately 10 mg of each this compound sample.
-
Dissolve each sample in 10.0 mL of the sample diluent to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the sample diluent to a final concentration of 0.1 mg/mL for HPLC analysis.
2.4. Data Analysis
The purity of each sample was determined by the area normalization method. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.
Visualizations
The following diagrams illustrate the logical workflow of the purity validation process and the relationships between the different samples analyzed.
Caption: Experimental workflow for HPLC-based purity validation.
Caption: Relationship between the analyzed samples.
Comparing the photochromic properties of spiropyrans and spirooxazines
A Comparative Guide to the Photochromic Properties of Spiropyrans and Spirooxazines
For researchers and professionals in materials science and drug development, the selection of an appropriate photochromic compound is critical. Spiropyrans and spirooxazines are two of the most extensively studied classes of photochromes, both capable of undergoing reversible color changes upon light irradiation. This guide provides an objective comparison of their photochromic properties, supported by experimental data and detailed methodologies, to aid in the selection process for various applications.
The photochromism in both spiropyrans and spirooxazines is based on the reversible isomerization between a colorless, closed-ring "spiro" (SP) form and a colored, open-ring "merocyanine" (MC) form.[1][2] This transformation is initiated by UV light, which causes the cleavage of a C-O bond, and is reversed by visible light or heat.[2][3]
Quantitative Comparison of Photochromic Properties
The performance of these two classes of compounds can be quantitatively compared across several key parameters. The following table summarizes typical data found in the literature.
| Property | Spiropyrans | Spirooxazines |
| Spiro (SP) Form λmax | ~200–400 nm[3][4] | ~200–400 nm[1] |
| Merocyanine (MC) Form λmax | ~500–600 nm[1] | ~530–665 nm[5] |
| Color of Merocyanine Form | Typically purple, blue, or red | Typically blue or green |
| Coloration Kinetics (UV-induced) | Fast, often on the picosecond to second scale | Fast |
| Decoloration Kinetics (Thermal) | Varies widely with structure and solvent; can be slow (minutes to hours)[6][7] | Generally faster than spiropyrans[8] |
| Fatigue Resistance | Generally poor; susceptible to photodegradation[9] | Significantly better than spiropyrans[9] |
| Solvatochromism | Negative or positive, depending on the structure | Generally positive (red-shift in polar solvents)[1][5] |
Detailed Performance Analysis
Absorption Spectra
Both spiropyrans and spirooxazines in their closed spiro (SP) form are typically colorless or pale yellow, with strong absorption bands in the UV region of the spectrum.[3][4] Upon irradiation with UV light, the spiro C-O bond cleaves, leading to the formation of the planar, conjugated merocyanine (MC) form.[1] This structural change results in a new, strong absorption band in the visible spectrum, causing the compound to become colored.[1] The λmax of the MC form for spiropyrans is generally in the 500-600 nm range, while for spirooxazines it is often slightly red-shifted, appearing between 530 nm and 665 nm.[1][5]
Kinetics of Isomerization
The speed at which these molecules switch between their colored and colorless states is critical for applications like optical switches and data storage.
-
Photocoloration : The ring-opening process from SP to MC, induced by UV light, is a very fast process for both classes of compounds.
-
Thermal Fading (Decoloration) : The reverse reaction, the thermal ring-closing from MC back to SP, is a key differentiator. Spirooxazines generally exhibit faster thermal fading rates compared to spiropyrans.[8] The kinetics for both families follow first-order rate laws, but are highly sensitive to the molecular structure, solvent polarity, and temperature.[5][7] For instance, the thermal relaxation of some spiropyrans can be very slow, allowing the colored state to persist for extended periods in the dark.[6]
Fatigue Resistance
Fatigue refers to the loss of photochromic ability over repeated switching cycles. This is a major limitation for the commercial application of photochromic materials. Spirooxazines demonstrate markedly superior fatigue resistance compared to spiropyrans.[9] Spiropyrans are more prone to irreversible side reactions, such as photo-oxidation and degradation, which prevent the merocyanine form from reverting to the spiro form, leading to a decline in performance.[9]
Solvatochromism
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. The merocyanine forms of both compound classes exhibit solvatochromism due to their zwitterionic character. Spirooxazines typically show a positive solvatochromic effect, meaning their absorption maximum shifts to longer wavelengths (a red-shift) as the solvent polarity increases.[1][5] This is attributed to the stabilization of the quinoidal structure of the open form in polar environments.[1] The behavior of spiropyrans is more complex and can vary depending on the specific substituents on the molecule.
Visualizing the Process
The fundamental mechanism and experimental evaluation of these compounds can be visualized through the following diagrams.
Caption: Reversible isomerization of spiro compounds.
References
- 1. Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Useful Spectrokinetic Methods for the Investigation of Photochromic and Thermo-Photochromic Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Characterization of the Thermal and Photoinduced Reactions of Photochromic Spiropyrans in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Indole and Indoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Indole and Indoline Scaffolds in Anticancer, Antimicrobial, and Antioxidant Applications, Supported by Experimental Data.
The indole and indoline ring systems are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The key difference between these two structures is the saturation of the 2,3-double bond in the pyrrole ring of indole to form indoline. This seemingly subtle structural modification can significantly impact the biological activity of the resulting compounds. This guide provides a comparative analysis of the anticancer, antimicrobial, and antioxidant properties of indole and indoline derivatives, supported by quantitative data and detailed experimental protocols.
At a Glance: Indole vs. Indoline
| Feature | Indole Scaffold | Indoline Scaffold |
| Structure | Aromatic heterocyclic compound with a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. | Dihydro-derivative of indole, where the 2,3-double bond of the pyrrole ring is saturated. |
| Anticancer Activity | Extensively studied and known to exhibit potent anticancer properties through various mechanisms, including inhibition of tubulin polymerization and modulation of signaling pathways like PI3K/Akt/mTOR.[1][2] | Shows promise as an anticancer scaffold, with some derivatives exhibiting significant cytotoxicity against cancer cell lines. However, it is less explored compared to indole.[3] |
| Antimicrobial Activity | Broad-spectrum antimicrobial activity against various bacteria and fungi has been reported for many indole derivatives.[4][5][6][7][8] | Indoline-containing compounds have demonstrated antibacterial activity and potential as resistance-modifying agents.[8] |
| Antioxidant Activity | Many indole derivatives, such as melatonin and its analogs, are known to be potent antioxidants. | Some studies suggest that indoline derivatives may possess more significant antioxidant activity than their corresponding indole counterparts. |
Anticancer Activity: A Tale of Two Scaffolds
The indole scaffold is a well-established pharmacophore in the development of anticancer agents. Numerous indole derivatives have demonstrated significant cytotoxic activity against a wide range of cancer cell lines. In contrast, the indoline scaffold is a less explored but emerging area of interest in cancer research.
Comparative Anticancer Activity Data (IC50 in µM)
| Compound Class | Cancer Cell Line | Indole Derivative IC50 (µM) | Indoline Derivative IC50 (µM) | Reference |
| Chalcone Hybrids | MDA-MB-231 (Breast) | 13-19 | Not Reported | [1] |
| Substituted Analogs | MGC-803 (Gastric) | 9.47 | Not Reported | |
| Fused Heterocycles | HeLa (Cervical) | 3.7 | Not Reported | [1] |
| Fused Heterocycles | HepG2 (Liver) | 8.0 | Not Reported | [1] |
| Fused Heterocycles | MCF-7 (Breast) | 19.9 | Not Reported | [1] |
Note: The table highlights the challenge in finding direct comparative studies. While extensive data exists for indole derivatives, corresponding data for structurally analogous indoline compounds tested under the same conditions is often unavailable.
Signaling Pathways in Cancer
Indole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. A prominent pathway targeted by indole compounds is the PI3K/Akt/mTOR pathway .[2][9][10] Dysregulation of this pathway is a hallmark of many cancers.
Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway Modulated by Indole Derivatives
Caption: Indole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Antimicrobial Activity: Combating Microbial Resistance
Both indole and indoline scaffolds have been utilized in the development of novel antimicrobial agents. The emergence of multidrug-resistant pathogens has spurred research into new chemical entities, and both these scaffolds have shown promise.[8]
Comparative Antimicrobial Activity Data (MIC in µg/mL)
| Compound Class | Microorganism | Indole Derivative MIC (µg/mL) | Indoline Derivative MIC (µg/mL) | Reference |
| Various Derivatives | Staphylococcus aureus | 6.25 - 50 | Not Reported | [11] |
| Various Derivatives | MRSA | 6.25 - 50 | Not Reported | [11] |
| Various Derivatives | Escherichia coli | >50 | Not Reported | [11] |
| Various Derivatives | Bacillus subtilis | 3.125 - 50 | Not Reported | [11] |
| Triazole Derivatives | Candida albicans | 3.125 | Not Reported | [11] |
| Triazole Derivatives | Candida krusei | 3.125 | Not Reported | [11] |
| Iodo- and Fluoro- analogs | XDR Acinetobacter baumannii | 64 | Not Reported | [5] |
Antioxidant Activity: Quenching Free Radicals
Oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in various diseases. Both indole and indoline derivatives have been investigated for their antioxidant potential. Notably, some research suggests that the saturation of the pyrrole ring in the indoline structure may enhance antioxidant activity compared to the indole core.
Comparative Antioxidant Activity Data (DPPH Radical Scavenging, IC50 in µM)
| Compound Class | Indole Derivative IC50 (µM) | Indoline Derivative IC50 (µM) | Reference |
| Melatonin | 125 | Not Reported | [12] |
| 5-Hydroxy-L-tryptophan | 3.196 | Not Reported | [12] |
| L-Tryptophan | 9510 | Not Reported | [12] |
| 3-(4-hydroxyphenylethenyl-E)-N-H-indole | ~24 | Not Reported | [12] |
Note: The table illustrates the need for more direct comparative studies to definitively conclude the superiority of one scaffold over the other in terms of antioxidant activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Workflow Diagram: MTT Assay
Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.[13]
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indole or indoline derivatives and incubate for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[13]
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.
Workflow Diagram: Agar Well Diffusion
Caption: A generalized workflow for the agar well diffusion method to determine antimicrobial activity.
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate (e.g., Mueller-Hinton agar) to create a lawn.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. A control with the solvent used to dissolve the compound should also be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.
Workflow Diagram: DPPH Assay
Caption: A generalized workflow for the DPPH radical scavenging assay to determine antioxidant activity.
Detailed Protocol:
-
Sample Preparation: Prepare serial dilutions of the indole and indoline derivatives in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to a solution of DPPH in the same solvent. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Conclusion and Future Directions
The indole scaffold has been a prolific source of biologically active compounds, particularly in the realm of anticancer and antimicrobial drug discovery. The indoline scaffold, while less explored, presents a promising avenue for the development of new therapeutic agents, with some evidence suggesting potentially enhanced antioxidant activity.
The primary limitation in providing a definitive comparative analysis is the scarcity of head-to-head studies that evaluate structurally analogous indole and indoline derivatives under identical experimental conditions. Future research should focus on the direct comparative synthesis and biological evaluation of indole and indoline pairs to elucidate the precise impact of pyrrole ring saturation on their pharmacological properties. Such studies will be invaluable for the rational design of more potent and selective drug candidates based on these privileged heterocyclic scaffolds. Furthermore, exploring the effects of indoline derivatives on key signaling pathways, such as the PI3K/Akt/mTOR pathway, will provide a more complete picture of their therapeutic potential.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Studies of Indole Derivatives as Antibacterial Agents -Journal of Pharmacopuncture | Korea Science [koreascience.kr]
- 8. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Unraveling the Reactivity of the Indoline Core: A DFT-Based Mechanistic Comparison
For researchers, scientists, and drug development professionals, understanding the reaction mechanisms of core heterocyclic scaffolds like indoline is paramount for rational drug design and synthetic strategy. While direct Density Functional Theory (DFT) studies on the reaction mechanisms of 3,3-dimethylindoline are not extensively available in the current literature, a comparative analysis of DFT studies on the parent indoline and indole systems provides critical insights into the reactivity of this important structural motif.
This guide objectively compares different reaction mechanisms involving the indoline and indole core, supported by computational data from published DFT studies. We will delve into palladium-catalyzed dehydrogenation, synthesis via C-H activation, and atmospheric oxidation, providing a foundational understanding applicable to substituted indolines such as the 3,3-dimethyl derivative.
Comparative Analysis of Reaction Mechanisms
The reactivity of the indoline scaffold is diverse, ranging from dehydrogenation to form the aromatic indole to serving as a precursor in complex cyclization reactions. DFT studies have been instrumental in elucidating the intricate details of these transformations.
Palladium-Catalyzed Dehydrogenation of Indoline
A key reaction of the indoline core is its dehydrogenation to the corresponding indole. A DFT study on the palladium-catalyzed dehydrogenation of indoline reveals a mechanism initiated by the oxidative insertion of Pd(0) into an aliphatic C-H bond.[1] This is followed by β-hydride elimination to yield the aromatic indole.[1] The study highlights that the gain in aromaticity is a significant driving force for this reaction.[1]
In contrast, the isomeric isoindoline, under the same conditions, undergoes hydrogenation of its benzene moiety.[1] This distinction in reactivity, rationalized by DFT calculations, underscores the subtle interplay of thermodynamics and kinetics in determining the reaction outcome.[1]
Computational Protocol: The mechanistic investigations were performed using density functional theory.[1]
Below is a DOT script representation of the palladium-catalyzed dehydrogenation of indoline.
Caption: Palladium-catalyzed dehydrogenation of indoline.
Synthesis of Indolines via Palladium-Catalyzed C-H Activation
DFT calculations have also been employed to elucidate the mechanism of indoline synthesis. One such study focused on a palladium-catalyzed reaction where the indoline skeleton is formed prior to a C-N bond cleavage, a process driven by the aromatization of the resulting indole heterocycle.[2] The alternative pathway, involving demethylation before cyclization, was found to have a significantly higher activation barrier of 75.4 kcal/mol, rendering it kinetically unfavorable.[2]
Another approach to indoline synthesis involves the intramolecular amination of C(sp³)-H bonds. The proposed mechanism for a redox-neutral synthesis using oxime esters involves the oxidative addition of Pd(0) into the N-O bond, followed by tautomerization and C-H bond activation on the proximal phenyl ring, and finally C-N reductive elimination to yield the indoline product.[2]
Computational Protocol: The mechanistic pathways were investigated using density functional theory calculations to determine the activation barriers of competing routes.[2]
Below is a DOT script visualizing the general workflow for indoline synthesis via C-H activation.
Caption: General workflow for indoline synthesis via C-H activation.
Atmospheric Oxidation of the Indole Core
While not a direct study on indoline, computational investigations into the atmospheric oxidation of indole by hydroxyl (•OH) and chlorine (•Cl) radicals offer insights into the initial steps of degradation, which are relevant to the indoline core.[3][4][5] For the reaction with •OH, the addition to the pyrrole ring is the dominant pathway.[3][5] In contrast, for the reaction with •Cl, both addition and hydrogen abstraction are feasible pathways.[3][5]
The resulting indole radicals further react with O₂ to form peroxy radicals, which then primarily react with NO and HO₂• to form organonitrates, alkoxy radicals, and hydroperoxide products.[3][5] These studies are crucial for understanding the environmental fate of such compounds.
Computational Protocol: The reaction mechanisms were investigated using a combination of quantum chemical calculations and kinetics modeling.[3][5]
Below is a DOT script outlining the initial steps of indole oxidation by the hydroxyl radical.
Caption: Initial pathways for the atmospheric oxidation of indole by •OH.
Quantitative Data Summary
The following table summarizes the calculated activation energies for the key steps in the palladium-catalyzed dehydrogenation of indoline.
| Reaction Step | Catalyst | Activation Energy (kcal/mol) |
| Oxidative Insertion of Pd(0) into C-H | Pd(0) | Data not specified in abstract[1] |
| β-Hydride Elimination | Pd(II)-H Intermediate | Data not specified in abstract[1] |
Note: While the referenced study[1] discusses the energetics, specific activation energy values were not available in the abstract. A full review of the paper would be required for these details.
Conclusion
References
- 1. Interplay of hydrogenation and dehydrogenation in isoindoline and indoline isomers: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 3,3-Dimethylindoline in Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in syntheses involving 3,3-Dimethylindoline, accurate and precise quantification of this key intermediate is paramount for reaction monitoring, yield determination, and quality control. This guide provides a comprehensive comparison of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The performance of each method is objectively evaluated, supported by representative experimental data, to facilitate the selection of the most appropriate analytical approach for specific research and development needs.
Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between various performance characteristics. The following tables provide a summary of the quantitative performance and general characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.0% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | µg/mL to mg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL range | µg/mL to mg/mL range |
Table 2: Comparison of Method Characteristics
| Characteristic | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Selectivity | High | Very High | High |
| Sample Throughput | High | Medium to High | Low to Medium |
| Instrumentation Cost | Moderate | High | Very High |
| Solvent Consumption | High | Low | Low |
| Destructive/Non-destructive | Destructive | Destructive | Non-destructive |
| Structural Information | Limited (UV spectrum) | High (Mass spectrum) | Very High (Chemical shifts, coupling constants) |
| Primary Ratio Method | No | No | Yes |
Experimental Workflows and Logical Relationships
The general workflow for the quantification of this compound can be visualized as a series of sequential steps, from sample preparation to data analysis. The specific details within each step will vary depending on the chosen analytical technique.
General workflow for the quantification of this compound.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction matrix and available instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quantification of this compound in reaction mixtures.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
This compound reference standard
-
Internal standard (e.g., N,N-dimethylaniline or other suitable compound with no interference)
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water. 0.1% formic acid can be added to both phases.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range.
-
Add a known concentration of the internal standard.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. The concentration of this compound in the sample is then determined from this curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity, making it ideal for complex reaction mixtures or trace-level quantification.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight)
-
Capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
-
Reagents:
-
Ethyl acetate or dichloromethane (GC grade)
-
This compound reference standard
-
Internal standard (e.g., a deuterated analog of the analyte or a compound with similar volatility and no spectral overlap)
-
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split or splitless, depending on the concentration.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring the molecular ion and key fragment ions of this compound and the internal standard.
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve and dilute the sample with a suitable solvent like ethyl acetate.
-
Add a known concentration of the internal standard.
-
The sample is then injected into the GC-MS.
-
-
Quantification:
-
Similar to HPLC, a calibration curve is generated by plotting the ratio of the peak area of the target ion of this compound to the peak area of the target ion of the internal standard against the concentration of the this compound standards.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Method
qNMR is a primary ratio method that allows for direct quantification without the need for a calibration curve of the analyte, provided a certified reference material is used as an internal standard.[1][2]
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.
-
-
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6) that fully dissolves the sample and the internal standard.
-
Certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have at least one signal that is well-resolved from the signals of this compound and other components in the mixture.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): Should be at least 5 times the longest T1 relaxation time of the signals being integrated (both analyte and internal standard). A d1 of 30-60 seconds is often sufficient, but should be experimentally verified.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for precise integration).[1]
-
Spectral Width: Wide enough to encompass all signals of interest.
-
Acquisition Time: Sufficient to ensure proper digitization of the signals.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a known amount of the certified internal standard to the same NMR tube.
-
Add the appropriate volume of deuterated solvent to dissolve both the sample and the internal standard completely.
-
-
Quantification:
-
The concentration of this compound is calculated using the following formula: Concentration_analyte = (Area_analyte / N_protons_analyte) * (N_protons_IS / Area_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_sample) * Purity_IS where:
-
Area = integrated area of the signal
-
N_protons = number of protons giving rise to the signal
-
M = molar mass
-
Weight = weight of the substance
-
Purity = purity of the internal standard
-
IS = Internal Standard
-
-
This comprehensive guide provides the necessary information for researchers to select and implement a suitable analytical method for the accurate and reliable quantification of this compound in their reaction mixtures. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, selectivity, sample throughput, and available instrumentation.
References
Benchmarking 3,3-Dimethylindoline-Based Fluorescent Probes: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals seeking high-performance fluorescent tools, this guide provides an objective comparison of 3,3-Dimethylindoline-based fluorescent probes against common alternatives. Supported by experimental data, this guide delves into key performance metrics, experimental protocols, and the signaling pathways where these probes excel.
The this compound scaffold is a core component in a versatile class of fluorescent probes, including hemicyanine and merocyanine dyes. These probes are increasingly utilized for their sensitivity in detecting various biological parameters such as pH, viscosity, and metal ion concentrations. Their performance, however, must be critically evaluated against established fluorescent dyes like rhodamines and cyanines to enable informed selection for specific research applications.
Performance Comparison of Fluorescent Probes
The efficacy of a fluorescent probe is determined by several key photophysical parameters. The following tables summarize the quantitative performance of this compound-based probes and their common alternatives.
| Probe Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Key Applications |
| This compound (Hemicyanine) | ~460 - 650 | ~580 - 750 | ~120 - 290 | Moderate | pH, Viscosity, Metal Ions |
| Rhodamine | ~540 - 580 | ~560 - 600 | ~20 - 30 | High (often > 0.9)[1] | pH, Ion Imaging, High-Resolution Microscopy |
| Cyanine (e.g., Cy3, Cy5) | ~550 - 650 | ~570 - 670 | ~20 - 30 | Moderate to High (0.2 - 0.9)[2] | Labeling Biomolecules, FRET, Super-Resolution Microscopy |
Table 1: General Photophysical Properties and Applications. This table provides a high-level overview of the typical spectral properties and primary uses of each probe class. This compound-based hemicyanine dyes often exhibit a large Stokes shift, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios.
| Probe Example | Target Analyte/Parameter | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Fold Fluorescence Change |
| Indole-based Hemicyanine | Cyanide (CN⁻) | ~550 | ~670 | - | ~10-fold increase |
| Rhodamine B derivative | Aluminum (Al³⁺) | ~530 | ~553 | Increases upon binding | ~650-fold increase[1] |
| Cyanine 5 (Cy5) | DNA | ~649 | ~666 | ~0.28 | >100-fold increase with c-myc G4[3] |
Table 2: Performance in Specific Sensing Applications. This table highlights the performance of specific probe examples in detecting target analytes. The fold change in fluorescence intensity upon target binding is a critical measure of a probe's sensitivity.
Experimental Protocols
Reproducible and reliable data is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of fluorescent probes.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
The quantum yield (Φ) of a fluorescent probe is a measure of its emission efficiency. It is typically determined relative to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)[1]
-
Test compound (this compound-based probe)
-
Solvent (spectroscopic grade)
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: Record the fluorescence emission spectra of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Calculate Integrated Fluorescence Intensity: Calculate the area under the emission curve for each spectrum.
-
Calculate Quantum Yield: The quantum yield of the test compound (Φ_x) is calculated using the following equation:
Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (n_x² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I_x and I_std are the integrated fluorescence intensities of the test compound and the standard, respectively.
-
A_x and A_std are the absorbances of the test compound and the standard at the excitation wavelength, respectively.
-
n_x and n_std are the refractive indices of the solvents used for the test compound and the standard, respectively (if different).
-
Protocol 2: Measurement of Photostability
Photostability, or the resistance to photobleaching, is crucial for applications requiring prolonged or intense illumination, such as live-cell imaging and super-resolution microscopy.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector.
-
Sample of the fluorescent probe (e.g., conjugated to a biomolecule or embedded in a polymer film).
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Sample Preparation: Prepare a sample with the fluorescent probe immobilized to prevent diffusion.
-
Image Acquisition:
-
Acquire an initial image (t=0) using a defined excitation power.
-
Continuously illuminate the sample with the same excitation power.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Select a region of interest (ROI) in the images.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t₁/₂). A longer half-life indicates greater photostability.
-
Signaling Pathways and Mechanisms
Understanding the mechanism of action is key to designing and applying fluorescent probes effectively. The following diagrams illustrate the signaling pathways for this compound-based probes in two common applications.
Many this compound-based probes designed for acidic organelles like lysosomes incorporate a basic amine moiety. In the neutral pH of the cytosol, the probe exists in a charge-neutral, often non-fluorescent, state. Upon entering the acidic environment of the lysosome, the amine group becomes protonated, leading to a change in the electronic structure of the fluorophore and a "turn-on" of fluorescence.[4][5]
References
- 1. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Coumarin–Hemicyanine Deep Red Dye with a Large Stokes Shift for the Fluorescence Detection and Naked-Eye Recognition of Cyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient ratiometric fluorescent probe for tracking dynamic changes in lysosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging of lysosomal pH changes with a fluorescent sensor containing a novel lysosome-locating group - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3,3-Dimethylindoline: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3,3-Dimethylindoline, ensuring the protection of personnel and the environment.
Immediate Safety and Hazard Assessment
This compound is a hazardous substance that requires careful handling. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Due to these potential health risks, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE)
When handling this compound, all personnel must wear the following personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.
Spill Management Protocol
In the event of a spill, immediate action is necessary to contain the area and prevent exposure.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse any vapors.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to soak up the chemical.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institutional environmental health and safety (EHS) department.
Proper Disposal Procedures
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
-
Keep this compound waste separate from other chemical waste streams to prevent potentially dangerous reactions.
Step 2: Containerization
-
Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste.
-
The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container is kept tightly closed except when adding waste.
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste ".
-
The label must also include the full chemical name: "This compound ".
-
Indicate the primary hazards: "Harmful, Irritant ".
Step 4: Storage
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure the storage area is equipped with secondary containment to capture any potential leaks.
Step 5: Final Disposal
-
Arrange for the collection and disposal of the this compound waste through a licensed and reputable hazardous waste disposal company.
-
Follow all institutional, local, state, and federal regulations for the transportation and disposal of hazardous chemicals.
Data Presentation
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Chemical Formula | C₁₀H₁₃N[1] |
| Molecular Weight | 147.22 g/mol [1] |
| GHS Hazard Codes | H302, H315, H319, H335[1] |
Experimental Protocols
This document provides operational and disposal guidance and does not cite specific experimental protocols. All laboratory work involving this compound should be conducted in accordance with a carefully planned and approved experimental protocol that includes a thorough risk assessment.
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3,3-Dimethylindoline
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 3,3-Dimethylindoline, a chemical requiring careful management in the laboratory. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment.
I. Hazard and Exposure Summary
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] All handling procedures must be designed to minimize direct contact and aerosol generation.
Quantitative Safety Data
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |
II. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | For extended contact or immersion: Butyl rubber or Viton™ gloves are recommended due to their high resistance to aromatic amines. For incidental contact (e.g., splashes): Heavy-duty nitrile gloves (minimum 8 mil thickness) may be used, but must be changed immediately upon contamination. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. |
| Face Protection | Face Shield | A face shield must be worn in conjunction with safety goggles, especially when there is a risk of splashing. |
| Body Protection | Laboratory Coat | A buttoned, knee-length laboratory coat is required. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used if there is a potential for aerosol generation or if handling the powder outside of a certified chemical fume hood. |
III. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for safely handling this compound in a laboratory setting.
Caption: A high-level overview of the handling workflow.
A. Preparation
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and solvents before starting.
-
PPE Donning: Put on all required PPE as specified in the table above.
B. Weighing the Compound
-
Tare Container: Place a clean, dry, and labeled receiving container (e.g., a vial or flask) on an analytical balance and tare it.
-
Transfer to Fume Hood: Move the tared container into the chemical fume hood.
-
Dispense Chemical: Carefully dispense the desired amount of this compound powder into the container using a clean spatula. Minimize the creation of dust.
-
Seal and Re-weigh: Securely cap the container and carefully remove it from the fume hood. Place it back on the analytical balance to obtain the precise weight.
-
Return to Fume Hood: Immediately return the sealed container to the chemical fume hood.
C. Transfer and Dissolution
-
Solvent Addition: Within the fume hood, add the desired solvent to the container with the weighed this compound.
-
Mixing: If necessary, use gentle swirling or a magnetic stirrer to dissolve the compound completely. Keep the container covered as much as possible during this process.
-
Transfer: If the solution needs to be transferred to another vessel, do so carefully within the fume hood, using appropriate glassware (e.g., a funnel) to avoid spills.
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: Segregation and disposal of contaminated waste.
A. Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) must be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused or waste solutions of this compound, as well as the first rinse of any contaminated glassware, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.
-
Sharps: Any contaminated sharps (needles, etc.) must be disposed of in a designated sharps container for hazardous chemical waste.
B. Container Labeling
All hazardous waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components of the waste stream
-
The approximate concentration of each component
-
The date the waste was first added to the container
-
The name and contact information of the responsible researcher
C. Storage and Pickup
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area away from incompatible materials. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department according to their established procedures. Do not pour any this compound waste down the drain.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


